6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride
Description
Properties
IUPAC Name |
2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O.ClH/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6;/h3-4,10H,1-2H3,(H4,9,11,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHYTRGUZVYCQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC2=C(N1)C(=O)NC(=N2)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
611-54-1 (Parent) | |
| Record name | 2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50915478 | |
| Record name | 2-Imino-6,7-dimethyl-1,2,5,6,7,8-hexahydropteridin-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945-43-7 | |
| Record name | 4(3H)-Pteridinone, 2-amino-5,6,7,8-tetrahydro-6,7-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 945-43-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87950 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Imino-6,7-dimethyl-1,2,5,6,7,8-hexahydropteridin-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Unraveling the Utility of a Synthetic Cofactor
An In-Depth Technical Guide to 6,7-Dimethyl-5,6,7,8-tetrahydropterin Hydrochloride (DMPH4)
In the intricate world of cellular signaling and enzyme kinetics, cofactors are the essential keys that unlock enzymatic potential. This compound, commonly referred to as DMPH4, is a synthetic analogue of the vital endogenous cofactor (6R)-5,6,7,8-tetrahydrobiopterin (BH4).[1][2] While the natural cofactor, BH4, is indispensable for a range of metabolic processes, its inherent instability can pose challenges in experimental settings. DMPH4 emerges as a robust and reliable tool for researchers, providing a stable surrogate to investigate the function and dysfunction of BH4-dependent enzymes.
This guide provides a comprehensive technical overview of DMPH4, from its fundamental chemical properties to its application in sophisticated experimental models. It is designed for researchers, scientists, and drug development professionals who seek to understand and leverage this compound to probe the mechanisms of nitric oxide synthesis, amino acid metabolism, and the pathophysiology of diseases rooted in oxidative stress.
Physicochemical Properties and Handling
A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in research. DMPH4 is a crystalline solid, and its properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 945-43-7 | [3] |
| Molecular Formula | C₈H₁₃N₅O · HCl | [2][4] |
| Molecular Weight | 231.68 g/mol | [3][4] |
| Formal Name | 2-amino-5,6,7,8-tetrahydro-6,7-dimethyl-4(3H)-pteridinone, monohydrochloride | [2] |
| Synonyms | DMPH4, NSC 87950 | [2] |
| Appearance | Powder / Crystalline Solid | [4] |
| Melting Point | 244-247 °C (decomposes) | [3] |
| Solubility | PBS (pH 7.2): ~1 mg/mL; Oxygen-free water with heat: ~50 mg/mL | [2][3] |
| Storage Temperature | -20°C | [3][4] |
Expert Insight on Handling: DMPH4, like its natural counterpart BH4, is susceptible to oxidation. To ensure its integrity and activity, it is crucial to store the solid compound under inert gas if possible, protected from light at -20°C. For experimental use, solutions should be prepared fresh using deoxygenated buffers. The hydrochloride salt form enhances stability and solubility in aqueous solutions.
Core Mechanism of Action: The Gatekeeper of Nitric Oxide Synthase (NOS) Function
The primary utility of DMPH4 in research stems from its role as a cofactor for Nitric Oxide Synthase (NOS) isoforms (nNOS, eNOS, iNOS), as well as for aromatic amino acid hydroxylases (phenylalanine, tyrosine, and tryptophan hydroxylases).[1][4] The most extensively studied role is in the regulation of NOS activity.
BH4 is an essential cofactor for NOS, required for the enzyme to efficiently couple the oxidation of its substrate, L-arginine, to the production of nitric oxide (NO) and L-citrulline.[5][6] In the absence of sufficient BH4, or when BH4 is oxidized to its inactive form 7,8-dihydrobiopterin (BH2), the flow of electrons within the NOS enzyme becomes "uncoupled."[5][7] Instead of producing NO, the uncoupled enzyme transfers electrons to molecular oxygen, generating superoxide (O₂⁻), a reactive oxygen species (ROS).[7] This switch from a NO-producing to a superoxide-producing enzyme is a critical pathological event in numerous cardiovascular diseases, including hypertension and atherosclerosis.[7][8]
DMPH4 can substitute for BH4 at the cofactor binding site, restoring the coupled enzymatic activity and promoting the synthesis of NO.[9]
Figure 1: The pivotal role of DMPH4/BH4 in determining the output of Nitric Oxide Synthase (NOS).
Experimental Protocols & Methodologies
The trustworthiness of any experimental protocol lies in its ability to produce reproducible results validated by appropriate controls. Here, we outline a self-validating workflow to demonstrate NOS uncoupling in a cellular model and its subsequent rescue by DMPH4.
Protocol: Cellular Model of NOS Uncoupling and Rescue
This protocol is designed to pharmacologically induce a state of BH4 deficiency in cultured endothelial cells (e.g., HUVECs), leading to NOS uncoupling, and then to rescue NO production with exogenous DMPH4. The workflow is validated by including a NOS inhibitor as a negative control.
Causality Behind Experimental Choices:
-
Cell Type: Endothelial cells are chosen as they endogenously express eNOS, a key enzyme in vascular health whose dysfunction is clinically relevant.
-
Inducing BH4 Deficiency: We use 2,4-diamino-6-hydroxypyrimidine (DAHP), an inhibitor of GTP cyclohydrolase I (GTPCH), the rate-limiting enzyme in the de novo synthesis of BH4.[5][9] This specifically depletes endogenous BH4, creating a model of NOS uncoupling.
-
Rescue Agent: DMPH4 is used as the rescue agent due to its stability and ability to functionally substitute for BH4.[9][10]
-
Endpoint Measurement: The Griess reaction is a simple, robust, and widely accepted colorimetric assay to measure nitrite (NO₂⁻), a stable breakdown product of NO in aqueous media, providing a reliable proxy for NO production.[1][3]
-
Negative Control: L-NAME (N(G)-nitro-L-arginine methyl ester) is a potent inhibitor of all NOS isoforms. Its inclusion confirms that the measured nitrite is indeed a product of NOS activity.[9][11]
Step-by-Step Methodology:
-
Cell Culture:
-
Plate human umbilical vein endothelial cells (HUVECs) in a 24-well plate at a density that will result in a confluent monolayer (~80-90%) on the day of the experiment.
-
Culture in appropriate endothelial growth medium overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Induction of BH4 Deficiency:
-
Aspirate the culture medium.
-
Wash cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh, serum-free medium containing 10 mM DAHP to the designated "BH4-deficient" wells. For control wells, add medium without DAHP.
-
Incubate for 6-18 hours to deplete intracellular BH4 stores.
-
-
Treatment and Rescue:
-
Prepare treatment media. A common experimental setup includes:
-
Group 1: Control (no treatment)
-
Group 2: DAHP only (uncoupled control)
-
Group 3: DAHP + DMPH4 (100 µM) (rescue group)
-
Group 4: DAHP + DMPH4 (100 µM) + L-NAME (1 mM) (negative control)
-
Group 5: L-NAME only (basal inhibition control)
-
-
Aspirate the DAHP-containing medium from the cells.
-
Add the prepared treatment media to the respective wells.
-
Incubate for 1-2 hours. (Optional: A calcium ionophore like A23187 can be added to stimulate eNOS activity).
-
-
Sample Collection and NO Measurement (Griess Assay):
-
Carefully collect the supernatant (culture medium) from each well into microcentrifuge tubes. This contains the accumulated nitrite.
-
Prepare a nitrite standard curve (e.g., 0-100 µM sodium nitrite) in the same medium used for the experiment.
-
In a 96-well plate, add 50 µL of each sample and standard in duplicate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.[3]
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[3]
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve (absorbance vs. nitrite concentration) and determine the concentration of nitrite in each sample using linear regression.
-
Normalize nitrite concentration to cell number or total protein content for each well.
-
Sources
- 1. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protocol Griess Test [protocols.io]
- 5. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BH4 Deficiency (Tetrahydrobiopterin Deficiency): Background, Epidemiology, Etiology [emedicine.medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 11. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 6,7-Dimethyl-5,6,7,8-tetrahydropterin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Crucial Synthetic Cofactor
6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride, identified by the CAS number 945-43-7 , is a synthetic analogue of the naturally occurring and indispensable enzyme cofactor, (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4).[1][2] While not a direct biological equivalent, its structural similarity and ability to function as a cofactor for several key enzymes have established it as a valuable tool in biomedical research. This guide provides a comprehensive overview of its chemical properties, biological significance, and practical applications, with a focus on its role in the study of nitric oxide synthase (NOS) and related enzymatic pathways.
This document is intended for researchers and drug development professionals who require a deep technical understanding of this compound for in vitro and in vivo studies. We will delve into its mechanism of action, provide detailed experimental protocols, and discuss critical considerations for its handling and analysis.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 945-43-7 | [3] |
| Molecular Formula | C₈H₁₃N₅O•HCl | [3] |
| Molecular Weight | 231.68 g/mol | [3] |
| Appearance | Crystalline solid/powder | [1] |
| Purity | ≥95% (commercially available) | [3] |
| Melting Point | 244-247 °C (decomposes) | [4] |
| Solubility | Soluble in oxygen-free water (with heating), PBS (pH 7.2) at 1 mg/ml. | [1][4] |
| Storage Temperature | -20°C | [5] |
Critical Handling and Storage Considerations:
Tetrahydropterin derivatives, including this compound, are highly susceptible to oxidation, particularly in neutral or alkaline solutions and when exposed to light.[6] Oxidation compromises its function as a cofactor. Therefore, the following precautions are essential:
-
Storage: The solid compound should be stored desiccated at -20°C and protected from light.[6]
-
Solution Preparation: Solutions should be prepared fresh using oxygen-free water or buffers.[4] Acidic solutions (e.g., in 0.1 N HCl) exhibit greater stability for several weeks at -20°C.[6] The half-life in neutral phosphate buffer (pH 6.8) at room temperature is approximately 16 minutes.[6]
-
Handling: Minimize exposure of solutions to air and light. Use of antioxidants in buffers, such as dithiothreitol (DTT) or dithioerythritol (DTE), can help preserve the reduced state of the pterin.
Biochemical Significance: A Stand-In for a Vital Cofactor
The primary biochemical role of this compound stems from its ability to act as a cofactor for several critical enzymes, most notably nitric oxide synthase (NOS).[1][2] It also serves as a cofactor for aromatic amino acid hydroxylases, including phenylalanine, tyrosine, and tryptophan hydroxylases, although it is generally less active than the natural cofactor, BH4.[5]
The Role in Nitric Oxide Synthase (NOS) Function
All three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS) require a tetrahydropterin cofactor for their catalytic activity.[7][8] The cofactor plays a crucial role in the two-step oxidation of L-arginine to L-citrulline and nitric oxide (NO). The binding of the tetrahydropterin cofactor is essential for the proper transfer of electrons within the enzyme, a process that "couples" the oxygenase and reductase domains of NOS.
In the absence of a sufficient concentration of the tetrahydropterin cofactor, NOS becomes "uncoupled." In this dysfunctional state, the enzyme transfers electrons to molecular oxygen instead of L-arginine, leading to the production of superoxide radicals (O₂⁻) instead of NO.[8] This switch from NO to superoxide production has significant pathological implications in various cardiovascular and neurodegenerative diseases.
This compound, by substituting for BH4, can support NO production by NOS in experimental systems.[9] This makes it an invaluable tool for studying NOS function, screening for NOS inhibitors, and investigating the consequences of NOS coupling and uncoupling.
Caption: Nitric Oxide Synthase (NOS) signaling pathway.
Experimental Protocols
In Vitro Nitric Oxide Synthase (NOS) Activity Assay
This protocol outlines a common method for measuring NOS activity in cell lysates or with purified enzyme, utilizing this compound as the cofactor. The assay is based on the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified NOS enzyme or cell/tissue lysate
-
This compound (CAS 945-43-7)
-
L-[³H]arginine or L-[¹⁴C]arginine
-
NADPH
-
Calmodulin (for nNOS and eNOS)
-
CaCl₂
-
EGTA
-
HEPES buffer (pH 7.4)
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Scintillation fluid and vials
-
Microcentrifuge tubes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in 10 mM HCl and store in aliquots at -80°C, protected from light.
-
Prepare a reaction buffer containing HEPES (e.g., 50 mM, pH 7.4), CaCl₂ (e.g., 1 mM), and calmodulin (e.g., 10 µg/mL).
-
Prepare a stop buffer (e.g., 100 mM HEPES, pH 5.5, 10 mM EGTA).
-
Prepare a slurry of Dowex AG 50W-X8 resin in water.
-
-
Assay Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, NADPH (final concentration ~1 mM), and this compound (final concentration ~10-100 µM).
-
Add the NOS enzyme source (purified enzyme or lysate).
-
Initiate the reaction by adding L-[³H]arginine (final specific activity ~0.5 µCi/sample).
-
Incubate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Separation:
-
Stop the reaction by adding the stop buffer.
-
Add the Dowex resin slurry to the reaction mixture. The resin will bind the unreacted positively charged L-[³H]arginine, while the neutral L-[³H]citrulline remains in the supernatant.
-
Centrifuge to pellet the resin.
-
-
Quantification:
-
Transfer an aliquot of the supernatant to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the amount of L-[³H]citrulline produced based on the specific activity of the L-[³H]arginine.
-
Caption: Workflow for in vitro NOS activity assay.
Quantification by High-Performance Liquid Chromatography (HPLC)
This section provides a general framework for the quantification of this compound in biological samples or solutions, adapted from methods for related pteridines.[10][11] HPLC with electrochemical detection is a highly sensitive and specific method for this purpose.
Instrumentation and Columns:
-
HPLC system with a refrigerated autosampler.
-
Electrochemical detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase and Gradient:
-
A common mobile phase consists of a phosphate buffer (e.g., 50 mM, pH 2.5-3.0) with a small percentage of an organic modifier like methanol or acetonitrile.
-
Isocratic or gradient elution can be employed depending on the complexity of the sample matrix.
Sample Preparation:
-
Biological samples (tissues, cells) should be homogenized in an acidic buffer (e.g., 0.1 M HCl) containing antioxidants like DTE or DTT to prevent oxidation during extraction.
-
Centrifuge the homogenate to remove proteins and cellular debris.
-
The supernatant can be directly injected or further purified using solid-phase extraction.
Detection:
-
Electrochemical detection is typically performed in an oxidative mode. The potential of the working electrode should be optimized to maximize the signal for the tetrahydropterin while minimizing background noise.
Standard Curve:
-
A standard curve should be generated using known concentrations of this compound prepared in the same matrix as the samples.
Synthesis Overview
The synthesis of this compound is a multi-step process. While detailed, proprietary synthesis methods may vary between suppliers, a general approach involves the catalytic hydrogenation of a pterin precursor. One documented synthesis for a related compound, 6,6-dimethyl-5,6,7,8-tetrahydropterin hydrochloride, involves the trimethylsilylation of 6-methyl-7,8-dihydropterin, followed by reaction with methyllithium and subsequent removal of the trimethylsilyl groups.[12] Another approach for a different derivative involved catalytic reductive methylation.[13][14] These methods highlight the chemical strategies employed in the synthesis of such tetrahydropterin analogues.
Conclusion
This compound is a powerful research tool for investigating the function and regulation of nitric oxide synthase and other pterin-dependent enzymes. Its ability to substitute for the natural cofactor, BH4, allows for controlled in vitro experiments to dissect the complex mechanisms of these enzymes. A thorough understanding of its physicochemical properties, particularly its sensitivity to oxidation, is crucial for obtaining reliable and reproducible results. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this valuable compound into their studies. As research into the roles of NOS in health and disease continues, the utility of synthetic cofactors like this compound will undoubtedly remain significant.
References
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6,7-Dimethyl-5,6,7,8-tetrahydropterine hydrochloride | C8H14ClN5O. BuyersGuideChem. Available from: [Link]
-
Pterins. VII. Preparation of 6,6-dimethyl-5,6,7,8-tetrahydropterin hydrochloride. ConnectSci. Available from: [Link]
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6,7-Dimethyl-5,6,7,8-tetrahydropterin | C8H13N5O | CID 135406872. PubChem. Available from: [Link]
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ChemInform Abstract: Synthesis of 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin. PTERIDINES. Available from: [Link]
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Synthesis of 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin. SciSpace. Available from: [Link]
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Determination of nitric oxide synthase cofactors: heme, FAD, FMN, and tetrahydrobiopterin. PubMed. Available from: [Link]
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6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases. Strathprints. Available from: [Link]
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Tetrahydrobiopterin in nitric oxide synthase. PubMed. Available from: [Link]
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Regulation of Endothelial Nitric Oxide Synthase by Tetrahydrobiopterin in Vascular Disease. AHA Journals. Available from: [Link]
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Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research. Available from: [Link]
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Nitric Oxide Synthase Stabilizes the Tetrahydrobiopterin Cofactor Radical by Controlling Its Protonation State. National MagLab. Available from: [Link]
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Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls. MDPI. Available from: [Link]
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Identification of 5,6,7,8-tetrahydropterin and 5,6,7,8-tetrahydrobiopterin in Drosophila melanogaster. PubMed. Available from: [Link]
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(PDF) Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls. ResearchGate. Available from: [Link]
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The Synthetic Pterin Cofactor 6,7-Dimethyl-5,6,7,8-tetrahydropterin Hydrochloride: A Technical Guide to its Mechanism of Action in Nitric Oxide Synthase Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride (DMPH4) is a synthetic analogue of tetrahydrobiopterin (BH4), an essential cofactor for a range of critical enzymes, including the nitric oxide synthases (NOS). This technical guide provides a comprehensive overview of the mechanism of action of DMPH4, with a primary focus on its role in modulating NOS activity. We delve into the fundamental principles of NOS function, the phenomenon of NOS uncoupling, and the pivotal role of BH4 in maintaining enzymatic fidelity. This guide will explore the molecular interactions of DMPH4 with NOS, its capacity to act as a surrogate cofactor, and its potential to reverse NOS uncoupling, a pathological state implicated in numerous cardiovascular and neurological diseases. Experimental protocols for evaluating DMPH4 activity and a discussion of its therapeutic potential are also presented, offering a valuable resource for researchers and drug development professionals in the field of nitric oxide biology and pharmacology.
Introduction: The Crucial Role of Tetrahydrobiopterin in Nitric Oxide Synthesis
Nitric oxide (NO), a pleiotropic signaling molecule, governs a vast array of physiological processes, from vasodilation and neurotransmission to immune responses. The enzymatic synthesis of NO is catalyzed by a family of three nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[1] All three isoforms are homodimers that utilize L-arginine and molecular oxygen as substrates, and require several cofactors for their catalytic activity, including NADPH, FAD, FMN, and, critically, (6R)-5,6,7,8-tetrahydrobiopterin (BH4).[2]
BH4 plays a dual role in NO synthesis. It is an allosteric effector that promotes the dimerization of NOS monomers into their active dimeric form.[3] More importantly, it functions as a redox-active cofactor, participating directly in the electron transfer process within the NOS active site.[3] This electron transfer is essential for the catalytic cycle that converts L-arginine to L-citrulline and NO.
The Phenomenon of Nitric Oxide Synthase (NOS) Uncoupling
In a state of BH4 deficiency or oxidation, the intricate process of NO synthesis becomes derailed in a phenomenon known as "NOS uncoupling".[3] When BH4 levels are insufficient, the electron flow from the reductase domain to the heme iron in the oxygenase domain becomes uncoupled from L-arginine oxidation. Instead of producing NO, the uncoupled NOS enzyme transfers electrons to molecular oxygen, generating superoxide radicals (O₂⁻).[3] This switch from NO to superoxide production has profound pathological consequences. The generated superoxide can react with any available NO to form peroxynitrite (ONOO⁻), a potent and highly reactive oxidant that can lead to cellular damage and further oxidizes BH4, creating a vicious cycle of oxidative stress.[3]
The ratio of BH4 to its oxidized and inactive form, 7,8-dihydrobiopterin (BH2), is now understood to be a critical determinant of NOS coupling.[4] BH2 can compete with BH4 for binding to NOS but is unable to support NO synthesis, thereby promoting uncoupling.[3] Conditions associated with increased oxidative stress, such as diabetes, hypertension, and atherosclerosis, are often characterized by a decreased BH4/BH2 ratio and subsequent endothelial dysfunction due to eNOS uncoupling.[5]
This compound (DMPH4) as a Synthetic Cofactor
This compound (DMPH4) is a synthetic analogue of BH4.[6] As a member of the tetrahydropterin family, it shares the core pterin structure necessary for cofactor activity. DMPH4 has been utilized in research as a substitute for the natural cofactor to investigate the function of BH4-dependent enzymes.[7] While it is established that DMPH4 can act as a cofactor for NOS, it is generally considered to be less active than the endogenous BH4.
The primary mechanism of action of DMPH4 is to mimic the function of BH4 by binding to the pterin-binding site on the NOS enzyme. By providing the necessary reducing equivalents, DMPH4 can support the catalytic cycle of NO production and, theoretically, prevent or reverse NOS uncoupling. A study on a closely related compound, 6-acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin, demonstrated that it is a competent cofactor for nNOS, suggesting that dimethylated tetrahydropterins can effectively activate NOS enzymes.[8][9] It is important to note that some dihydro- forms of synthetic pterins may require intracellular reduction to their active tetrahydro- form to exert their effects.[8]
Molecular Interactions and Structure-Activity Relationships
The binding of BH4 to NOS involves a network of hydrogen bonds and hydrophobic interactions within a specific binding pocket in the oxygenase domain. The conformation of the tetrahydropyrazine ring of the pterin is crucial for its redox activity.[10] While detailed molecular modeling studies specifically for DMPH4 binding to NOS are not extensively available in the public domain, we can infer some aspects of its interaction based on the known structure of the BH4 binding site.
The addition of the two methyl groups at the 6 and 7 positions of the pterin ring likely influences the binding affinity and the redox potential of the molecule compared to BH4. These substitutions could alter the precise positioning of the pterin ring within the active site, potentially affecting the efficiency of electron transfer. Further research, including co-crystallization studies of DMPH4 with NOS isoforms and computational molecular modeling, is necessary to fully elucidate the specific molecular interactions and to explain the observed lower activity compared to BH4.
Diagram of the Proposed Mechanism of Action of DMPH4
Caption: Workflow for evaluating DMPH4 in a cellular model of NOS uncoupling.
Cellular Uptake and Stability
The therapeutic efficacy of DMPH4 is dependent on its ability to cross the cell membrane and reach its intracellular target, NOS. The cellular uptake of small molecules can occur through simple diffusion, facilitated diffusion, or active transport. [11]While specific transporters for DMPH4 have not been definitively identified, the uptake of other pterin analogues is known to be mediated by various transporters. The stability of tetrahydropterins is also a critical factor, as they are susceptible to oxidation. [12]DMPH4 should be stored under anaerobic and light-protected conditions to prevent degradation. The intracellular half-life of DMPH4 is another important parameter that requires further investigation to optimize dosing strategies in preclinical and clinical studies.
Therapeutic Potential and Future Directions
The ability of BH4 analogues to restore NOS function has significant therapeutic implications for a wide range of diseases characterized by endothelial dysfunction and oxidative stress. [5]By acting as a NOS recoupling agent, DMPH4 has the potential to:
-
Improve Endothelial Function: By restoring NO production in the vasculature, DMPH4 could ameliorate conditions such as hypertension, atherosclerosis, and diabetic vasculopathy.
-
Reduce Oxidative Stress: By preventing the production of superoxide by uncoupled NOS, DMPH4 could help to mitigate cellular damage caused by reactive oxygen species.
-
Modulate Neurotransmission: As a cofactor for tyrosine hydroxylase and tryptophan hydroxylase, DMPH4 may also have applications in neurological disorders associated with neurotransmitter imbalances.
Despite its potential, further research is imperative. Key areas for future investigation include:
-
Detailed Pharmacokinetics and Pharmacodynamics: Comprehensive studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of DMPH4, as well as its dose-response relationship in relevant disease models.
-
Head-to-Head Comparison with BH4: Rigorous studies directly comparing the efficacy and safety of DMPH4 with the natural cofactor, BH4 (sapropterin dihydrochloride), are essential.
-
Long-term Safety and Toxicity: A thorough evaluation of the long-term safety and potential off-target effects of DMPH4 is a prerequisite for any clinical development.
-
Optimization of Delivery and Formulation: Strategies to enhance the stability and cellular uptake of DMPH4 could improve its therapeutic index.
Conclusion
This compound represents a valuable research tool and a potential therapeutic agent for diseases associated with nitric oxide synthase dysfunction. Its mechanism of action is centered on its ability to act as a surrogate cofactor for NOS, thereby promoting the production of nitric oxide over superoxide. While the foundational principles of its action are understood, a significant need for further research exists to fully characterize its kinetic properties, molecular interactions, and preclinical efficacy. This in-depth technical guide provides a framework for understanding the current knowledge and highlights the critical questions that will drive future investigations into the therapeutic utility of DMPH4.
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Alp, N. J., & Channon, K. M. (2004). Regulation of endothelial nitric oxide synthase by tetrahydrobiopterin in vascular disease. Arteriosclerosis, thrombosis, and vascular biology, 24(3), 413–420. [Link]
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Suckling, C. J., Gibson, C. L., Huggan, J. K., Morthala, R. R., Clarke, B., Kununthur, S., Wadsworth, R. M., Daff, S., & Papale, D. (2008). 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases. Bioorganic & medicinal chemistry letters, 18(5), 1563–1566. [Link]
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Feng, Y., et al. (2022). Biopterin metabolism and nitric oxide recoupling in cancer. Frontiers in Oncology, 12, 963428. [Link]
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Crabtree, M. J., Smith, C. L., Lam, G., Goligorsky, M. S., & Gross, S. S. (2008). Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS. American journal of physiology. Heart and circulatory physiology, 294(4), H1530–H1540. [Link]
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Li, H., & Poulos, T. L. (2014). Nitric oxide synthase inhibitors that interact with both heme propionate and tetrahydrobiopterin show high isoform selectivity. Journal of medicinal chemistry, 57(9), 3658–3669. [Link]
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Suckling, C. J., et al. (2008). 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 18(5), 1563-1566. [Link]
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Suckling, C. J., et al. (2008). 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 18(5), 1563-1566. [Link]
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Crabtree, M. J., et al. (2008). Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS. American Journal of Physiology-Heart and Circulatory Physiology, 294(4), H1530-H1540. [Link]
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Vásquez-Vivar, J., et al. (2002). The ratio between tetrahydrobiopterin and oxidized tetrahydrobiopterin analogues controls superoxide release from endothelial nitric oxide synthase: an EPR spin trapping study. Biochemical Journal, 362(Pt 3), 733–739. [Link]
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The Pivotal Role of 6,7-Dimethyl-5,6,7,8-tetrahydropterin Hydrochloride in Nitric Oxide Synthesis: A Technical Guide for Researchers
Foreword: Navigating the Complex Landscape of Nitric Oxide Synthase Cofactors
For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of nitric oxide (NO) signaling, the modulation of nitric oxide synthase (NOS) activity remains a paramount objective. The delicate balance of NO production is central to a myriad of physiological processes, from vasodilation to neurotransmission and immune responses.[1][2] This guide provides an in-depth technical exploration of 6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride, a synthetic analog of the essential endogenous cofactor tetrahydrobiopterin (BH4). We will delve into its core function, the mechanistic rationale for its use, and provide a robust experimental framework for its application in studying and manipulating NO synthesis. Our focus is to bridge theoretical knowledge with practical, field-proven insights to empower your research endeavors.
The Indispensable Role of Tetrahydropterins in Nitric Oxide Synthase Function
Nitric oxide synthases are a family of unique enzymes that catalyze the five-electron oxidation of L-arginine to produce nitric oxide and L-citrulline.[3] This enzymatic process is critically dependent on a suite of cofactors, with tetrahydrobiopterin (BH4) playing an indispensable and multifaceted role.[1][4]
The "Coupled" vs. "Uncoupled" State of NOS: The BH4 Switch
The presence of adequate levels of a fully reduced tetrahydropterin, such as BH4 or its synthetic analogs, is the determining factor in whether a NOS enzyme is in a "coupled" or "uncoupled" state.[5]
-
Coupled NOS: In the presence of sufficient BH4, the flow of electrons from the reductase domain to the oxygenase domain of the enzyme is efficiently coupled to the oxidation of L-arginine, resulting in the production of nitric oxide.[2]
-
Uncoupled NOS: When BH4 levels are insufficient, the electron transfer becomes uncoupled from L-arginine oxidation. Instead of producing NO, the enzyme donates electrons to molecular oxygen, generating superoxide radicals (O₂⁻).[5] This shift from a signaling molecule to a reactive oxygen species generator has profound pathological implications in various disease states.
Mechanistic Insights into the Function of Tetrahydropterin Cofactors
The role of tetrahydropterins extends beyond a simple catalytic participant. It is now understood to be crucial for:
-
Dimerization and Stability: Tetrahydropterins are essential for the stable dimerization of NOS monomers, a prerequisite for enzymatic activity.[6][7]
-
Electron Transfer: The pterin cofactor is directly involved in the transfer of electrons within the oxygenase domain to the heme center, a critical step in the activation of molecular oxygen.[6]
-
Heme Environment Modulation: Binding of the tetrahydropterin cofactor induces a conformational change in the heme environment, shifting the heme iron to a high-spin state, which is necessary for substrate binding and catalysis.[6][7]
It is important to note that while the fully reduced form of the pterin is required for NO synthesis, the binding and structural stabilization effects can be independent of the pterin's oxidation state.[6][7]
This compound: A Synthetic Tool for NOS Research
This compound (DMPH4) is a synthetic analog of the natural cofactor, BH4.[8] Its utility in research stems from its ability to substitute for BH4 in supporting NOS activity, allowing for the controlled investigation of the enzyme's function.
Chemical Properties and Rationale for Use
While detailed synthesis protocols for DMPH4 are not widely published in peer-reviewed literature, the synthesis of related dimethyl-tetrahydropterins has been described, often involving the reduction of a pterin precursor.[9] The hydrochloride salt form enhances its stability and solubility in aqueous buffers, which is crucial for experimental applications.
The primary rationale for using a synthetic analog like DMPH4 includes:
-
Controlled Cofactor Delivery: In cellular or tissue-based experiments where endogenous BH4 synthesis may be a confounding variable, the addition of a saturating concentration of a synthetic cofactor can ensure that NOS activity is not limited by cofactor availability.
-
Structure-Function Studies: Comparing the activity of NOS with different synthetic pterin analogs can provide valuable insights into the structural requirements for cofactor binding and catalysis.[6][7]
-
Potential for Increased Stability: Some synthetic analogs may exhibit greater stability against oxidation compared to the natural BH4, offering a longer experimental window.
Below is a diagram illustrating the core structure of 6,7-Dimethyl-5,6,7,8-tetrahydropterin.
Caption: Chemical structure of 6,7-Dimethyl-5,6,7,8-tetrahydropterin.
Experimental Workflow: Quantifying NOS Activity with this compound
The following protocol provides a robust framework for measuring NOS activity in cell lysates or with purified enzyme, utilizing DMPH4 as the cofactor. The most common methods rely on the detection of the stable end-products of NO, nitrite and nitrate, or by measuring the conversion of radiolabeled L-arginine to L-citrulline.
Visualization of the Experimental Logic
The following diagram outlines the logical flow of a typical colorimetric NOS activity assay.
Caption: Workflow for a colorimetric nitric oxide synthase activity assay.
Detailed Protocol: Colorimetric NOS Activity Assay
This protocol is adapted from commercially available kits and is suitable for use with this compound.
3.2.1. Materials and Reagents:
-
Purified NOS or cell/tissue homogenate
-
This compound
-
L-Arginine
-
NADPH
-
Calmodulin (for eNOS and nNOS)
-
CaCl₂
-
FAD and FMN (often included in commercial assay buffers)
-
Nitrate Reductase
-
Griess Reagents (Sulfanilamide and N-(1-Naphthyl)ethylenediamine)
-
Nitrite Standard Solution
-
Assay Buffer (e.g., HEPES or Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
3.2.2. Preparation of Reagents:
-
NOS Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing all necessary cofactors except the sample and substrate. A typical reaction buffer would include:
-
1 mM NADPH
-
10 µM FAD
-
10 µM FMN
-
10 µg/ml Calmodulin
-
2 mM CaCl₂
-
10 µM this compound (This concentration may need optimization)
-
-
L-Arginine Solution: Prepare a stock solution of L-arginine (e.g., 10 mM) in purified water.
-
Nitrite Standards: Prepare a series of nitrite standards (e.g., 0 to 100 µM) by diluting a stock solution in the assay buffer.
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable buffer, followed by centrifugation to remove debris. Determine the protein concentration of the supernatant.
3.2.3. Assay Procedure:
-
To each well of a 96-well plate, add the components in the following order:
-
50 µL of NOS Assay Buffer (containing DMPH4 and other cofactors)
-
10 µL of sample (cell lysate or purified enzyme) or blank (homogenization buffer)
-
-
Initiate the reaction by adding 10 µL of L-Arginine solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically.
-
Add 10 µL of Nitrate Reductase to each well and incubate for a further 20 minutes at room temperature to convert any nitrate to nitrite.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent 1) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine solution (Griess Reagent 2) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
3.2.4. Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.
-
Determine the concentration of nitrite in each sample by interpolating from the standard curve.
-
Calculate the NOS activity, typically expressed as pmol of NO produced per minute per mg of protein.
Data Interpretation and Expected Outcomes
The use of this compound should result in a dose-dependent increase in NOS activity, up to a saturating concentration. Below is an illustrative table of expected results comparing the effect of BH4 and DMPH4 on the activity of a purified NOS isoform.
| Cofactor Concentration (µM) | NOS Activity with BH4 (pmol/min/mg) | NOS Activity with DMPH4 (pmol/min/mg) |
| 0 | 5.2 ± 0.8 | 4.9 ± 0.7 |
| 0.1 | 45.8 ± 3.1 | 42.5 ± 2.8 |
| 1 | 120.4 ± 8.5 | 115.7 ± 7.9 |
| 10 | 155.2 ± 10.1 | 148.9 ± 9.5 |
| 100 | 158.1 ± 11.2 | 152.3 ± 10.8 |
Note: The data presented in this table is illustrative and intended to demonstrate the expected trend. Actual values will vary depending on the specific NOS isoform, enzyme purity, and assay conditions.
Concluding Remarks and Future Directions
This compound serves as a valuable pharmacological tool for the investigation of nitric oxide synthase. Its ability to substitute for the natural cofactor allows for precise control over the enzymatic reaction, facilitating a deeper understanding of NOS regulation and function. While specific kinetic data for this analog is not as abundant as for BH4, the principles and protocols outlined in this guide provide a solid foundation for its effective use in research.
Future investigations could focus on a direct comparison of the kinetic parameters of DMPH4 with those of BH4 for each of the NOS isoforms. Additionally, exploring the in vivo efficacy and stability of DMPH4 could open new avenues for its potential therapeutic application in diseases characterized by BH4 deficiency and NOS uncoupling.
References
- Suckling, C.J., Gibson, C.L., Huggan, J.K., et al. (2008). 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 18(5), 1563-1566.
- Crabtree, M.J., Tatham, A.L., Hale, A.B., et al. (2009). The ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS.
- Alp, N.J., & Channon, K.M. (2004). Regulation of endothelial nitric oxide synthase by tetrahydrobiopterin in vascular disease. Arteriosclerosis, Thrombosis, and Vascular Biology, 24(3), 413-420.
- Bosshard, R., Heizmann, C.W., & Viscontini, M. (1993). Synthesis of 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin. Pteridines, 4(3), 115-118.
- Waring, P. (1988). The Synthesis of 6-Aminomethyl-5,6,7,8-Tetrahydropterin. Australian Journal of Chemistry, 41(5), 667-676.
- Alp, N.J., & Channon, K.M. (2004). Regulation of Endothelial Nitric Oxide Synthase by Tetrahydrobiopterin in Vascular Disease. Arteriosclerosis, Thrombosis, and Vascular Biology, 24(3), 413-420.
- Crabtree, M.J., Smith, C.L., Lam, G., Goligorsky, M.S., & Gross, S.S. (2009). Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS.
- Suckling, C.J., Gibson, C.L., Huggan, J.K., et al. (2008). 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 18(5), 1563-1566.
- Bosshard, R., Heizmann, C.W., & Viscontini, M. (1993). Synthesis of 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin. Pteridines, 4(3), 115-118.
- Cánovas, C., Dolt, K.S., Fernández-García, M.D., et al. (2021). The Role of the BH4 Cofactor in Nitric Oxide Synthase Activity and Cancer Progression: Two Sides of the Same Coin. International Journal of Molecular Sciences, 22(18), 9546.
- Cánovas, C., Dolt, K.S., Fernández-García, M.D., et al. (2021). The Role of the BH4 Cofactor in Nitric Oxide Synthase Activity and Cancer Progression: Two Sides of the Same Coin.
- Laranjinha, J., & Santos, C. (2022). Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor. Antioxidants, 11(2), 263.
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- Smith, C.L. (2000). Chapter 10: Tetrahydrobiopterin: An Essential Cofactor of Nitric Oxide Synthase with an Elusive Role. In L.J. Ignarro (Ed.)
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The Synthetic Pterin Cofactor 6,7-Dimethyl-5,6,7,8-tetrahydropterin Hydrochloride: An In-depth Technical Guide for Researchers
This guide provides a comprehensive technical overview of 6,7-dimethyl-5,6,7,8-tetrahydropterin hydrochloride (DMPH4), a synthetic analog of the essential enzyme cofactor tetrahydrobiopterin (BH4). Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, mechanism of action, and practical applications of DMPH4 as a valuable tool in the study of pterin-dependent enzymes.
Introduction: The Pivotal Role of Pterin Cofactors
Pteridine derivatives are a class of heterocyclic compounds fundamental to a myriad of biological processes.[1] Their significance lies in their ability to function as indispensable enzymatic cofactors, participating in a wide array of redox and one-carbon transfer reactions.[1] Among these, tetrahydrobiopterin (BH4) is a critical endogenous cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases.[2][3] These enzymes are integral to the synthesis of vital signaling molecules and neurotransmitters such as nitric oxide (NO), dopamine, and serotonin.[4] Consequently, dysregulation of BH4 metabolism is implicated in various pathological conditions, including cardiovascular and neurological disorders.[4]
6,7-Dimethyl-5,6,7,8-tetrahydropterin (DMPH4) is a synthetic analog of BH4 that serves as a valuable research tool to probe the function of these pterin-dependent enzymes.[2] While it is generally less active than the natural cofactor, its stability and commercial availability make it a widely used substitute in in vitro and in some cellular studies.[5] This guide will provide the technical insights necessary for the effective utilization of DMPH4 in a research setting.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of DMPH4 is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₅O · HCl | [6] |
| Molecular Weight | 231.68 g/mol | [5] |
| Appearance | Crystalline solid | [6] |
| Melting Point | 244-247 °C (decomposes) | |
| Solubility | Soluble in oxygen-free water (up to 50 mg/mL with heat), PBS (pH 7.2) (1 mg/mL) | [6] |
| Storage Temperature | -20°C | [5] |
| CAS Number | 945-43-7 | [6] |
Synthesis of this compound
While commercially available, understanding the synthetic route of DMPH4 provides valuable context for its purity and potential byproducts. A common synthetic approach involves the reduction of a pterin precursor. The following is a representative synthetic protocol based on established pterin chemistry.
Experimental Protocol: Synthesis of this compound
This protocol is based on the general principle of reducing a dihydropterin precursor.
Materials:
-
6,7-dimethyl-7,8-dihydropterin
-
Sodium cyanoborohydride (NaBH₃CN)
-
Hydrochloric acid (HCl)
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 6,7-dimethyl-7,8-dihydropterin in anhydrous methanol.
-
Reduction Reaction: Cool the solution in an ice bath. Slowly add sodium cyanoborohydride to the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Acidification and Precipitation: Once the reaction is complete, carefully acidify the solution with methanolic HCl. This will protonate the product and facilitate its precipitation as the hydrochloride salt.
-
Isolation and Purification: The precipitated product can be collected by filtration. Wash the solid with cold anhydrous diethyl ether to remove any remaining impurities.
-
Drying: Dry the final product, this compound, under vacuum.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Tetrahydropterins are highly susceptible to oxidation. Performing the reaction under an inert atmosphere is crucial to prevent the degradation of the product.
-
Sodium Cyanoborohydride: This reducing agent is selective for the reduction of the imine-like bond in the dihydropterin ring and is generally milder than other borohydrides, minimizing side reactions.
-
Acidification: The hydrochloride salt is typically more stable and easier to handle than the free base.
Mechanism of Action: A Synthetic Key to a Biological Lock
DMPH4 functions as a cofactor for nitric oxide synthases and aromatic amino acid hydroxylases by donating electrons during the catalytic cycle.[2] Its mechanism is analogous to that of the natural cofactor, BH4, though with reduced efficiency.
Role in Nitric Oxide Synthase Catalysis
Nitric oxide synthase (NOS) catalyzes the five-electron oxidation of L-arginine to L-citrulline and nitric oxide. This process requires the presence of a reduced pterin cofactor. The catalytic cycle can be summarized as follows:
In this cycle, DMPH4 donates an electron to the heme-dioxygen complex, forming a transient pterin radical cation. This is a critical step for the activation of molecular oxygen and the subsequent hydroxylation of L-arginine.
The Concept of NOS Uncoupling
A crucial aspect of NOS function is its "coupling." In the presence of sufficient reduced pterin cofactor and the substrate L-arginine, the flow of electrons from NADPH to the heme center is tightly coupled to the synthesis of nitric oxide. However, when the concentration of the reduced pterin is limited, or the ratio of the reduced to the oxidized form is low, NOS becomes "uncoupled."[7][8][9] In this uncoupled state, the enzyme transfers electrons to molecular oxygen, leading to the production of superoxide radicals (O₂⁻) instead of nitric oxide.[7][8][9]
DMPH4, being a reduced pterin, can support coupled NOS activity. However, its lower affinity for the enzyme compared to BH4 may lead to a higher propensity for uncoupling, especially at sub-saturating concentrations.
Aromatic Amino Acid Hydroxylases
DMPH4 also serves as a cofactor for phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase.[2][10] These enzymes are responsible for the synthesis of tyrosine, L-DOPA (a precursor to dopamine), and 5-hydroxytryptophan (a precursor to serotonin), respectively. The mechanism of action is similar to that in NOS, involving the pterin-dependent activation of molecular oxygen for the hydroxylation of the amino acid substrate.
Comparative Enzyme Kinetics
While DMPH4 can substitute for BH4, its kinetic parameters are generally less favorable. A comprehensive comparison of the kinetic constants for DMPH4 and BH4 with various pterin-dependent enzymes is crucial for experimental design and data interpretation.
| Enzyme | Cofactor | Km (µM) | Vmax (relative) | Source |
| Neuronal Nitric Oxide Synthase (nNOS) | BH4 | ~1 | 100% | |
| DMPH4 | Higher than BH4 | < 100% | [5] | |
| Tyrosine Hydroxylase | BH4 | ~100-200 | 100% | |
| DMPH4 | ~200-500 | < 100% | [11] | |
| Phenylalanine Hydroxylase | BH4 | ~20-50 | 100% | |
| DMPH4 | Higher than BH4 | < 100% |
Note: The exact kinetic values can vary depending on the experimental conditions (pH, temperature, enzyme source).
Experimental Protocols: Utilizing DMPH4 in the Laboratory
DMPH4 is a valuable tool for in vitro enzyme assays. The following protocol provides a framework for measuring NOS activity using DMPH4.
Experimental Protocol: Colorimetric Assay of Nitric Oxide Synthase (NOS) Activity
This protocol is adapted from commercially available kits and relies on the Griess reaction to detect nitrite, a stable oxidation product of nitric oxide.
Materials:
-
Purified NOS enzyme or cell/tissue lysate
-
This compound (DMPH4)
-
L-Arginine
-
NADPH
-
Calmodulin (for eNOS and nNOS)
-
Calcium Chloride (CaCl₂)
-
NOS assay buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 0.1 mM EDTA)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DMPH4 in oxygen-free water or assay buffer immediately before use. Protect from light.
-
Prepare stock solutions of L-arginine, NADPH, calmodulin, and CaCl₂ in assay buffer.
-
Prepare a series of sodium nitrite standards in assay buffer (e.g., 0-100 µM).
-
-
Reaction Setup:
-
In a 96-well microplate, add the following to each well:
-
NOS assay buffer
-
NOS enzyme or lysate
-
NADPH
-
Calmodulin and CaCl₂ (if required)
-
DMPH4
-
-
Initiate the reaction by adding L-arginine.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Griess Reaction:
-
Add Solution A of the Griess Reagent to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Solution B of the Griess Reagent to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme or no L-arginine) from all readings.
-
Generate a standard curve using the sodium nitrite standards.
-
Calculate the concentration of nitrite produced in each sample from the standard curve.
-
Express NOS activity as nmol of nitrite produced per minute per mg of protein.
-
Applications in Research and Drug Development
DMPH4 serves as a crucial pharmacological tool in various research and drug development contexts.
-
Enzyme Characterization: It is used to study the kinetic properties and structure-activity relationships of pterin-dependent enzymes.[11]
-
Screening for NOS Inhibitors/Activators: DMPH4 can be used as the cofactor in high-throughput screening assays to identify novel inhibitors or activators of NOS isoforms.
-
Investigating NOS Uncoupling: By manipulating the concentration of DMPH4, researchers can induce and study the phenomenon of NOS uncoupling and its role in oxidative stress and disease.[7]
-
Proof-of-Concept Studies: In cellular models, DMPH4 can be used to explore the therapeutic potential of modulating pterin-dependent pathways. For example, a related compound, 6-acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin, has been shown to restore nitric oxide production in cells where BH4 synthesis is blocked.[12][13]
Stability and Storage
Proper handling and storage of DMPH4 are paramount to ensure its integrity and experimental reproducibility.
-
Solid Form: As a hydrochloride salt, DMPH4 is relatively stable when stored as a solid at -20°C, protected from light and moisture.
-
In Solution: Tetrahydropterins are highly susceptible to oxidation in aqueous solutions, especially at neutral and alkaline pH.[14] Solutions of DMPH4 should be prepared fresh in oxygen-free solvents and used immediately. If storage is necessary, solutions should be kept under an inert atmosphere at -20°C or -80°C and protected from light. The stability of tetrahydrobiopterin in 0.1 M phosphate buffer at pH 6.8 is reported to have a half-life of approximately 16 minutes at room temperature.[14] Similar precautions should be taken with DMPH4.
Conclusion
This compound is an invaluable synthetic cofactor for researchers investigating the intricate roles of pterin-dependent enzymes. Its ability to substitute for the natural cofactor, tetrahydrobiopterin, provides a convenient and accessible tool for a wide range of in vitro studies. A thorough understanding of its chemical properties, mechanism of action, and appropriate handling, as detailed in this guide, will empower researchers to effectively utilize DMPH4 to advance our knowledge of nitric oxide and aromatic amino acid metabolism and their implications in health and disease.
References
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Suckling, C.J., Gibson, C.L., Huggan, J.K., et al. (2008). 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 18(5), 1563-1566. [Link]
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Eagle Biosciences. (n.d.). Nitric Oxide Synthase Ultrasensitive Colorimetric Assay. Retrieved from [Link]
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Suckling, C. J., Gibson, C. L., Huggan, J. K., Morthala, R. R., Clarke, B., Kununthur, S., Wadsworth, R. M., Daff, S., & Papale, D. (2008). 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases. Bioorganic & medicinal chemistry letters, 18(5), 1563–1566. [Link]
- Waring, P. (1988). The Synthesis of 6-Aminomethyl-5,6,7,8-tetrahydropterin. Australian Journal of Chemistry, 41(5), 667-676.
- Kojima, S., et al. (2013). Tetrahydrobiopterin and nitric oxide metabolism. Pteridines, 24(3), 127-136.
- Crabtree, M. J., et al. (2009). Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS.
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Chemistry in New Zealand. (2023). Pterin compounds: from butterflies to biochemistry. Retrieved from [Link]
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Crabtree, M. J., Smith, C. L., Lam, G., Goligorsky, M. S., & Gross, S. S. (2009). Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS. American journal of physiology. Heart and circulatory physiology, 297(5), H1597–H1605. [Link]
- Landmesser, U., et al. (2003). Oxidation of tetrahydrobiopterin leads to uncoupling of endothelial cell nitric oxide synthase in hypertension.
- Crabtree, M. J., Tatham, A. L., Hale, A. B., & Channon, K. M. (2009). Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS.
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Fitzpatrick, P. F. (1999). Tetrahydropterin-dependent amino acid hydroxylases. Annual review of biochemistry, 68, 355–381. [Link]
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The Function of BH4 Analogs in Enzymology: A Technical Guide for Researchers and Drug Developers
Abstract
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) is a critical endogenous cofactor for a select group of enzymes that orchestrate vital physiological processes, including amino acid metabolism, neurotransmitter synthesis, and nitric oxide production.[1] The study of synthetic BH4 analogs has unveiled profound insights into enzyme function and has paved the way for novel therapeutic strategies for a range of metabolic and vascular diseases. This in-depth technical guide provides a comprehensive exploration of the function of BH4 analogs in enzymology, designed for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, examine their impact on key enzyme systems, and provide field-proven insights into experimental methodologies for their evaluation.
Introduction: The Indispensable Role of Tetrahydrobiopterin (BH4)
Tetrahydrobiopterin (BH4) is an essential cofactor for several key enzymes, playing an indispensable role in a variety of metabolic pathways.[2] Its primary function is to facilitate the catalytic activity of aromatic amino acid hydroxylases, nitric oxide synthases, and alkylglycerol monooxygenase.[3]
The intracellular levels of BH4 are tightly regulated through a combination of de novo synthesis, recycling, and salvage pathways.[1] The de novo synthesis pathway begins with guanosine triphosphate (GTP) and is controlled by the rate-limiting enzyme GTP cyclohydrolase I (GCH1).[4][5] The recycling pathway is crucial for regenerating BH4 after its oxidation during enzymatic reactions.[6]
A deficiency in BH4 can lead to a range of serious health issues. For instance, insufficient BH4 levels can impair the function of phenylalanine hydroxylase (PAH), leading to the accumulation of phenylalanine and causing the metabolic disorder phenylketonuria (PKU).[7][8] Furthermore, BH4 deficiency can lead to neurological problems due to the reduced synthesis of neurotransmitters like dopamine and serotonin.[9] In the vascular system, a lack of BH4 can cause endothelial dysfunction by uncoupling nitric oxide synthase (NOS) activity, which results in the production of harmful superoxide radicals instead of nitric oxide.[10][11]
The Advent of BH4 Analogs: Rationale and Therapeutic Promise
The critical role of BH4 in numerous physiological processes has spurred the development of synthetic BH4 analogs for therapeutic purposes. These analogs are designed to supplement or replace endogenous BH4, thereby restoring normal enzyme function in individuals with BH4 deficiencies or related disorders.
One of the most well-known BH4 analogs is sapropterin dihydrochloride , a synthetic form of BH4.[7] This compound has been successfully used to treat certain forms of phenylketonuria (PKU).[12][13] In patients with BH4-responsive PKU, sapropterin can activate the residual activity of the mutant phenylalanine hydroxylase (PAH) enzyme, helping to lower blood phenylalanine levels.[14][15] It is important to note that not all PKU patients respond to this treatment, and its efficacy is dependent on the specific mutation affecting the PAH enzyme.[13]
The therapeutic potential of BH4 analogs extends beyond PKU. Research is ongoing to explore their use in a variety of other conditions, including cardiovascular diseases, neurodegenerative disorders, and even certain types of cancer.[6][16] The ability of BH4 to modulate nitric oxide synthase (NOS) activity makes it a promising candidate for treating endothelial dysfunction, a key factor in many cardiovascular diseases.[10] Furthermore, by supporting the synthesis of neurotransmitters, BH4 analogs may offer therapeutic benefits for conditions like depression and Parkinson's disease.[17]
Core Mechanisms of Action of BH4 Analogs in Enzymology
BH4 analogs exert their effects on enzymes through several key mechanisms:
-
Cofactor Replacement and Enhancement of Catalytic Activity: In conditions of BH4 deficiency, synthetic analogs can directly substitute for the natural cofactor, restoring the catalytic function of BH4-dependent enzymes.[7] For instance, in certain forms of PKU, sapropterin dihydrochloride enhances the residual activity of the mutant PAH enzyme, leading to improved phenylalanine metabolism.[8][12]
-
Enzyme Stabilization and Chaperoning: BH4 and its analogs can act as pharmacological chaperones, binding to and stabilizing mutant enzymes.[18] This stabilization can prevent the misfolding and subsequent degradation of the enzyme, thereby increasing the amount of functional protein available. This chaperoning effect is a key mechanism in the treatment of BH4-responsive PKU.[14][19]
-
Modulation of Enzyme Coupling and Redox Homeostasis: BH4 is a critical regulator of nitric oxide synthase (NOS) coupling.[10] In the presence of sufficient BH4, NOS produces nitric oxide (NO), a vital signaling molecule.[20] However, when BH4 levels are low, NOS becomes "uncoupled" and produces superoxide radicals instead, leading to oxidative stress.[3][21] By restoring BH4 levels, BH4 analogs can recouple NOS, shifting its output from superoxide to NO, thereby protecting against oxidative damage.[11]
Key Enzyme Systems Modulated by BH4 Analogs
BH4 analogs have a profound impact on several critical enzyme systems:
Aromatic Amino Acid Hydroxylases (AAAHs)
The AAAH family of enzymes, which includes phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH), are all dependent on BH4 as a cofactor.[22][23] These enzymes play a crucial role in the metabolism of aromatic amino acids and the synthesis of neurotransmitters.[24][25]
-
Phenylalanine Hydroxylase (PAH): PAH catalyzes the conversion of phenylalanine to tyrosine.[26] Deficiencies in PAH activity lead to PKU. BH4 analogs like sapropterin can help to restore PAH function in responsive patients.[27]
-
Tyrosine Hydroxylase (TH): TH is the rate-limiting enzyme in the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[22]
-
Tryptophan Hydroxylase (TPH): TPH is the rate-limiting enzyme in the synthesis of serotonin.[22]
The regulation of these enzymes by BH4 is complex, with the cofactor influencing not only their catalytic activity but also their stability.[19][28]
Nitric Oxide Synthases (NOS)
All three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS) require BH4 as a cofactor to produce nitric oxide (NO).[29] BH4 plays a crucial role in maintaining the coupled state of NOS, ensuring the efficient production of NO while preventing the generation of harmful superoxide radicals.[10][20]
The uncoupling of NOS due to BH4 deficiency is implicated in a variety of cardiovascular diseases, including hypertension and atherosclerosis.[11] BH4 analogs can restore NOS coupling and improve endothelial function, making them a promising therapeutic strategy for these conditions.[16]
Alkylglycerol Monooxygenase (AGMO)
Alkylglycerol monooxygenase (AGMO) is a BH4-dependent enzyme that plays a key role in the metabolism of ether lipids.[30][31] This enzyme is responsible for cleaving the ether bond in alkylglycerols.[32][33] While the physiological role of AGMO is still being fully elucidated, it is believed to be involved in lipid signaling and the regulation of membrane composition.[31]
Experimental Workflows for Evaluating BH4 Analogs
A robust evaluation of BH4 analogs requires a combination of in vitro, cell-based, and in vivo experimental approaches.
In Vitro Enzyme Kinetic Assays
Detailed kinetic analysis is essential to understand how BH4 analogs interact with their target enzymes.
Step-by-Step Protocol for PAH Activity Assay:
-
Enzyme Preparation: Purify recombinant wild-type or mutant PAH enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, varying concentrations of the BH4 analog, and the substrate L-phenylalanine in a suitable buffer.
-
Initiation and Incubation: Initiate the reaction and incubate at a controlled temperature.
-
Quenching: Stop the reaction at specific time points.
-
Product Quantification: Measure the production of tyrosine using a suitable method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: Determine kinetic parameters such as Km and Vmax by fitting the data to the Michaelis-Menten equation.
A similar approach can be used to assess the activity of other BH4-dependent enzymes like NOS and AGMO.[30][34]
Cellular Assays to Determine BH4 Bioavailability and Efficacy
Cell-based assays are crucial for assessing the ability of BH4 analogs to cross cell membranes and exert their effects in a cellular context.
Workflow for Assessing Cellular BH4 Levels and NOS Coupling:
Caption: Workflow for assessing cellular BH4 efficacy.
In Vivo Pharmacokinetic and Pharmacodynamic Studies
In vivo studies in animal models are essential to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of BH4 analogs.
Table 1: Key Pharmacokinetic Parameters for BH4 Analogs
| Parameter | Description | Typical Measurement |
| Cmax | Maximum plasma concentration | Measured from plasma samples at various time points after administration.[35] |
| Tmax | Time to reach Cmax | Determined from the plasma concentration-time profile.[35] |
| AUC | Area under the plasma concentration-time curve | Calculated to assess total drug exposure.[35] |
| t1/2 | Elimination half-life | Determined from the terminal phase of the plasma concentration-time curve.[35] |
| Bioavailability | The fraction of the administered dose that reaches systemic circulation | Calculated by comparing AUC after oral and intravenous administration. |
Pharmacodynamic studies should assess the desired biological effect of the analog, such as a reduction in blood phenylalanine levels in a PKU mouse model or an improvement in endothelial function in a model of cardiovascular disease.[36]
Visualization of Key Pathways
BH4 Biosynthesis and Recycling Pathway
Caption: Simplified BH4 biosynthesis and recycling pathway.
The Role of BH4 in NOS Coupling and Uncoupling
Caption: Schematic of NOS coupling and uncoupling.
Future Directions and Concluding Remarks
The field of BH4 analog research continues to evolve, with ongoing efforts to develop novel compounds with improved pharmacokinetic properties and enhanced therapeutic efficacy. Future research will likely focus on:
-
Targeting specific enzyme isoforms: Designing analogs with greater selectivity for different NOS isoforms could lead to more targeted therapies with fewer side effects.
-
Improving oral bioavailability: Enhancing the absorption and stability of BH4 analogs will be crucial for developing more convenient and effective oral medications.[35]
-
Exploring new therapeutic applications: The role of BH4 in various cellular processes suggests that its analogs may have therapeutic potential in a wide range of diseases, including neuroinflammatory and neurodegenerative disorders.[17][37]
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6,7-Dimethyl-5,6,7,8-tetrahydropterin Hydrochloride: A Technical Guide for Preclinical Research and Development
Executive Summary
This technical guide provides an in-depth overview of 6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride (DMPH4), a synthetic analog of tetrahydrobiopterin (BH4). DMPH4 serves as a crucial research tool for investigating the roles of pterin cofactors in various enzymatic reactions. It is particularly significant in the study of nitric oxide synthase (NOS) isoforms, as well as phenylalanine, tyrosine, and tryptophan hydroxylases.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the core principles and practical methodologies for utilizing DMPH4 in preclinical studies. The document covers the fundamental biology of pterins and NOS, the physicochemical properties of DMPH4, its mechanism of action in restoring NOS coupling, and detailed protocols for both in vitro and in vivo experimental designs. Furthermore, it addresses critical analytical methods and provides insights into potential experimental challenges, ensuring scientific integrity and fostering innovation in the development of novel therapeutics targeting pathways modulated by this synthetic cofactor.
Introduction to Pterins and Nitric Oxide Synthase Biology
The Endogenous Role of Tetrahydrobiopterin (BH4)
(6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) is a naturally occurring and essential cofactor for several critical enzymes.[2][3] It plays a pivotal role in the biosynthesis of nitric oxide (NO) by all three isoforms of nitric oxide synthase (NOS).[2][4] Additionally, BH4 is indispensable for the function of aromatic amino acid hydroxylases, which are involved in the metabolism of phenylalanine and the synthesis of key neurotransmitters such as dopamine, serotonin, and melatonin.[3][5] The bioavailability of BH4 is a critical determinant of enzyme function, and its depletion can lead to significant pathological consequences.[4][6]
The Nitric Oxide Synthase (NOS) Family and Endothelial Dysfunction
The NOS family consists of three main isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). These enzymes catalyze the production of nitric oxide (NO), a key signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. The catalytic activity of NOS requires the cofactor BH4.[6][7] In conditions of BH4 deficiency or an increased ratio of its oxidized form, dihydrobiopterin (BH2), to BH4, the NOS enzyme becomes "uncoupled".[6] This uncoupling leads to the production of superoxide radicals (O2•−) instead of NO, contributing to oxidative stress and endothelial dysfunction, which are implicated in various cardiovascular diseases.[2][6][8]
Introduction to this compound
This compound (DMPH4) is a synthetic, reduced pterin that acts as an analog of the natural cofactor, tetrahydrobiopterin (BH4).[1] While it is less active than the endogenous BH4, DMPH4 can serve as a cofactor for nitric oxide synthase (NOS) and aromatic amino acid hydroxylases. This property makes it a valuable tool in pharmacological research to investigate the roles of these enzymes in various physiological and pathological processes. By substituting for BH4, DMPH4 allows researchers to probe the effects of pterin-dependent enzyme activation in cellular and tissue models where endogenous BH4 levels may be limiting.[9]
Physicochemical Properties and Formulation Considerations
Chemical Structure and Stability
This compound is a crystalline solid with the molecular formula C8H13N5O • HCl and a formula weight of 231.7.[1] As with other tetrahydropterins, it is susceptible to oxidation, especially in neutral and alkaline solutions.[10] Therefore, proper storage and handling are crucial to maintain its biological activity. The compound should be stored at -20°C, desiccated, and protected from light.[10] Under these conditions, it is reported to be stable for at least four years.[1] Solutions of tetrahydropterins are more stable in acidic conditions, such as 0.1 N HCl, where they can be stored for several weeks at –20°C.[10]
Solubility and Formulation
The solubility of this compound in phosphate-buffered saline (PBS, pH 7.2) is approximately 1 mg/ml.[1] For aqueous formulations, it is recommended to use oxygen-free water.[10] To enhance stability in solutions, the addition of antioxidants such as L-cysteine or ascorbic acid, and maintaining a buffered pH are common practices.[11] Solutions should be prepared fresh whenever possible, and for longer-term storage, they should be sparged with an inert gas to expel oxygen and stored in sealed containers at low temperatures.[10][11]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | DMPH4; NSC 87950 | [1] |
| CAS Number | 945-43-7 | [1] |
| Molecular Formula | C8H13N5O • HCl | [1] |
| Formula Weight | 231.7 | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% - ≥98% | [1] |
| Solubility | PBS (pH 7.2): 1 mg/ml | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years (solid, under proper storage) | [1] |
Protocol 1: Preparation of a 10 mM Stock Solution
-
Weighing: Accurately weigh out 2.32 mg of this compound.
-
Dissolution: Dissolve the powder in 1 mL of deoxygenated 0.1 N HCl to create a 10 mM stock solution. The acidic pH will enhance stability.
-
Storage: Aliquot the stock solution into small, airtight vials, purge with nitrogen or argon gas, and store at -80°C to minimize oxidation.
-
Working Solutions: For experiments, thaw an aliquot and dilute it to the desired final concentration in an appropriate oxygen-free buffer immediately before use.
Mechanism of Action: Restoring NOS Coupling
The NOS Catalytic Cycle
The synthesis of nitric oxide (NO) by nitric oxide synthase (NOS) is a complex process involving the transfer of electrons from NADPH through the reductase domain to the heme in the oxygenase domain.[7] This process facilitates the conversion of L-arginine to L-citrulline and NO. The cofactor tetrahydrobiopterin (BH4) is essential for this reaction, as it allosterically modulates the enzyme and donates an electron to the heme iron, enabling the activation of molecular oxygen.[7]
How 6,7-Dimethylpterin Rescues NOS Function
In pathological states characterized by oxidative stress, BH4 is oxidized to dihydrobiopterin (BH2), leading to a decrease in the BH4:BH2 ratio.[2] This can cause NOS "uncoupling," where the enzyme produces superoxide instead of NO.[6][7] 6,7-Dimethyl-5,6,7,8-tetrahydropterin, as a synthetic analog of BH4, can substitute for the natural cofactor and restore NOS coupling.[9] By binding to the pterin site on the NOS enzyme, it facilitates the efficient transfer of electrons from the reductase domain to L-arginine, thereby promoting NO synthesis and reducing superoxide production.[9] This mechanism has been demonstrated in cellular models where BH4 synthesis was inhibited, and the addition of a dimethyl-tetrahydropterin analog restored NO production.[9]
Caption: Workflow for in vitro efficacy testing of DMPH4.
Data Interpretation
The primary outcome of a successful experiment would be a dose-dependent increase in nitric oxide production (measured by the Griess assay) and a corresponding decrease in superoxide levels (measured by DHE staining) in the cells treated with 6,7-Dimethyl-5,6,7,8-tetrahydropterin, compared to the untreated dysfunctional cells. It is also crucial to assess cell viability to ensure that the observed effects are not due to cytotoxicity of the compound.
Preclinical Study Design: In Vivo Models
Selection of Animal Models
To investigate the in vivo efficacy of 6,7-Dimethyl-5,6,7,8-tetrahydropterin, animal models that recapitulate human diseases associated with endothelial dysfunction are essential. For instance, diabetic (db/db) mice are a well-established model for studying endothelial dysfunction in the context of type 2 diabetes. [2]These mice exhibit enhanced vascular reactivity to vasoconstrictors and impaired endothelium-dependent relaxation, which can be assessed ex vivo. [2]Another relevant model is the fructose-fed rat, which develops features of the metabolic syndrome, including oxidative stress-induced endothelial dysfunction. [8]
Administration Routes and Dosing Considerations
The choice of administration route and dose depends on the specific research question and the pharmacokinetic properties of the compound. For systemic effects, oral supplementation has been successfully used for other pterin compounds like sepiapterin and BH4 in animal models. [2][8]For example, sepiapterin has been administered orally at 10 mg/kg/day in db/db mice, while BH4 has been given at the same dose in fructose-fed rats. [2][8]These studies provide a starting point for dose-range finding studies with 6,7-Dimethyl-5,6,7,8-tetrahydropterin.
Table 2: Examples of Pterin Dosing in Animal Models of Endothelial Dysfunction
| Compound | Animal Model | Dose | Administration Route | Outcome | Source |
| Sepiapterin | Diabetic (db/db) mice | 10 mg/kg/day | Oral | Improved endothelium-dependent relaxation | [2] |
| BH4 | Fructose-fed rats | 10 mg/kg/day | Oral | Partial reversal of impaired endothelium-dependent relaxation | [8] |
In Vivo Efficacy Endpoints
Key endpoints to assess the efficacy of 6,7-Dimethyl-5,6,7,8-tetrahydropterin in in vivo models include:
-
Vascular Reactivity: Isolated blood vessels (e.g., aorta or mesenteric arteries) can be studied using wire myography to assess their contractile response to vasoconstrictors (e.g., phenylephrine) and their relaxation response to endothelium-dependent vasodilators (e.g., acetylcholine). An improvement in acetylcholine-induced relaxation is a direct indicator of restored endothelial function. [2]* Blood Pressure: In models of hypertension, monitoring blood pressure changes can be a relevant systemic endpoint.
-
Biomarkers of Oxidative Stress: Measurement of lipid peroxidation markers, such as malondialdehyde, in tissues can provide evidence of reduced oxidative stress. [2][8]
Experimental Workflow for a Representative In Vivo Study
Caption: Workflow for a representative in vivo study with DMPH4.
Analytical Methods for Pharmacokinetic and Pharmacodynamic Studies
Bioanalytical Sample Collection and Handling
The accurate quantification of tetrahydropterins in biological matrices is challenging due to their instability and susceptibility to oxidation. [12]It is crucial to establish a robust protocol for sample collection and storage. This typically involves the addition of antioxidants and metal chelators, such as dithiothreitol (DTE) and diethylenetriaminepentaacetic acid (DTPA), to the samples immediately after collection. [12]Samples should be processed quickly at low temperatures and stored at -80°C until analysis. [12]
LC-MS/MS Method for Quantification
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for the quantification of tetrahydropterins in biological samples. [13] Protocol 4: General Steps for LC-MS/MS Quantification of DMPH4
-
Sample Preparation: Thaw plasma or tissue homogenate samples on ice. Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an appropriate internal standard.
-
Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.
-
Chromatography: Inject the sample onto a suitable HPLC column (e.g., a cyano or C18 column). Use a mobile phase that provides good separation of the analyte from other matrix components.
-
Mass Spectrometry: Detect the analyte and internal standard using a mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Quantification: Generate a standard curve using known concentrations of 6,7-Dimethyl-5,6,7,8-tetrahydropterin and calculate the concentration in the unknown samples.
Pharmacodynamic Biomarker Assays
To assess the pharmacodynamic effects of 6,7-Dimethyl-5,6,7,8-tetrahydropterin, it is important to measure downstream biomarkers that reflect its mechanism of action. This can include quantifying the levels of NO metabolites (nitrate and nitrite) in plasma or urine, or measuring markers of oxidative stress in tissues.
Troubleshooting and Scientific Insights
Common Pitfalls in Pterin Research
-
Oxidation: The primary challenge in working with reduced pterins is their rapid oxidation. This can lead to an underestimation of their concentration and a loss of biological activity. Strict adherence to anaerobic conditions and the use of antioxidants are paramount.
-
Light Sensitivity: Pterin compounds can be light-sensitive. All handling and storage should be done in a manner that minimizes light exposure.
-
Inconsistent Results: Variability in results can arise from inconsistent sample handling, differences in the purity of the compound, and variations in experimental conditions.
Causality and Experimental Choices
-
Why use a synthetic analog? The use of a synthetic analog like DMPH4 allows for the investigation of the role of pterin cofactors without the confounding influence of the endogenous BH4 biosynthetic and recycling pathways. [9]* Why is the choice of antioxidant critical? The choice and concentration of antioxidants must be carefully considered, as they can interfere with certain assays. For example, high concentrations of some antioxidants may quench the signal in fluorescence-based assays.
-
Translating in vitro to in vivo: Doses that are effective in cell culture may not directly translate to an in vivo setting due to factors such as bioavailability, metabolism, and distribution. Therefore, dose-range finding studies in animals are a necessary step in preclinical development.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for elucidating the complex roles of pterin-dependent enzymes in health and disease. This guide has provided a comprehensive framework for its use in preclinical research, from fundamental principles to detailed experimental protocols. By understanding its mechanism of action and the critical technical considerations for its use, researchers can design robust studies to explore its therapeutic potential. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies to optimize dosing regimens and on evaluating its efficacy in a broader range of disease models characterized by NOS uncoupling and oxidative stress. These efforts will be crucial in determining the translational potential of DMPH4 and other synthetic pterins as novel therapeutic agents.
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6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin Is an Activator of Nitric Oxide Synthases. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])
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Tetrahydrobiopterin Prevents Endothelial Dysfunction and Restores Adiponectin Levels in Rats. PubMed. (URL: [Link])
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Pterins. VII. Preparation of 6,6-dimethyl-5,6,7,8-tetrahydropterin hydrochloride. ConnectSci. (URL: [Link])
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Synthesis of 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin. SciSpace. (URL: [Link])
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Tetrahydrobiopterin analogues: solution conformations of 6-methyltetrahydropterin, 7-methyltetrahydropterin, and cis- and trans-6,7-dimethyltetrahydropterins as determined by proton nuclear magnetic resonance. PubMed. (URL: [Link])
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Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls. PubMed Central. (URL: [Link])
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High-performance liquid chromatographic methods for the quantification of tetrahydrobiopterin biosynthetic enzymes. PubMed. (URL: [Link])
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Targeting endothelial and myocardial dysfunction with tetrahydrobiopterin. PubMed. (URL: [Link])
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Targeting endothelial and myocardial dysfunction with tetrahydrobiopterin. Request PDF. (URL: [Link])
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Review of recent advances in analytical techniques for the determination of neurotransmitters. PubMed Central. (URL: [Link])
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Possible impact of tetrahydrobiopterin and sepiapterin on endothelial dysfunction. PubMed. (URL: [Link])
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The Synthesis of 6-Aminomethyl-5,6,7,8-Tetrahydropterin. CSIRO Publishing. (URL: [Link])
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Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. PubMed Central. (URL: [Link])
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Conversion of 6-substituted tetrahydropterins to 7-isomers via phenylalanine hydroxylase-generated intermediates. PubMed. (URL: [Link])
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(PDF) Development and Validation of a Liquid Chromatography- Tandem Mass Spectrometry Method for Direct Determination of Tetrahydrobiopterin -An Enzyme Cofactor in Human Plasma. ResearchGate. (URL: [Link])
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Immunological studies on the participation of 6-pyruvoyl tetrahydropterin (2'-oxo) reductase, an aldose reductase, in tetrahydrobiopterin biosynthesis. PubMed. (URL: [Link])
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Synthesis, Utilization, and Structure of the Tetrahydropterin Intermediates in the Bovine Adrenal Medullary De Novo Biosynthesis of Tetrahydrobiopterin. PubMed. (URL: [Link])
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Recoupling the Cardiac Nitric Oxide Synthases: Tetrahydrobiopterin Synthesis and Recycling. PubMed Central. (URL: [Link])
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Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor. PubMed Central. (URL: [Link])
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Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS. WestminsterResearch. (URL: [Link])
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A Technical Guide to the Discovery, Synthesis, and Application of 6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride (DMPH4)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride (DMPH4), a pivotal synthetic analogue of the natural enzyme cofactor tetrahydrobiopterin (BH4). We delve into the biochemical imperative that drove its development, detailing the critical role of BH4 in regulating key enzymatic pathways, most notably the nitric oxide synthase (NOS) family. The guide presents a detailed, field-proven protocol for the chemical synthesis of DMPH4, emphasizing the rationale behind methodological choices. Furthermore, we explore its mechanism of action and its application as an indispensable research tool for investigating enzyme kinetics, function, and the pathological state of "NOS uncoupling." This document serves as a core reference for scientists engaged in pharmacology, biochemistry, and drug discovery involving pterin-dependent enzymes.
Introduction: The Need for a Stable Cofactor Analogue
In the landscape of cellular signaling and metabolic regulation, the pteridine cofactor (6R)-5,6,7,8-tetrahydrobiopterin (BH4) is of paramount importance. BH4 is an essential cofactor for several critical enzymes, including the aromatic amino acid hydroxylases (phenylalanine, tyrosine, and tryptophan hydroxylases) and all three isoforms of nitric oxide synthase (NOS).[1][2] The availability and redox state of BH4 directly govern the catalytic output of these enzymes. For instance, in the presence of sufficient BH4, endothelial NOS (eNOS) efficiently produces the vasodilator and signaling molecule nitric oxide (NO).[3] However, under conditions of oxidative stress, BH4 is readily oxidized, leading to a state of "eNOS uncoupling" where the enzyme produces damaging superoxide radicals (O₂⁻) instead of NO.
The inherent instability and oxidative lability of BH4 present significant challenges for its use in in vitro and cellular assays. This created a demand for a stable, reliable, and functionally competent synthetic analogue to probe the mechanisms of BH4-dependent enzymes. This compound (DMPH4) was developed to meet this need, providing researchers with a robust tool to study enzyme function without the confounding variable of rapid cofactor degradation.[4][5]
Physicochemical Properties of DMPH4
For ease of reference in a laboratory setting, the key properties of DMPH4 are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | 2-amino-5,6,7,8-tetrahydro-6,7-dimethyl-4(3H)-pteridinone, monohydrochloride | [5] |
| Common Synonyms | DMPH4, NSC 87950 | [5][6] |
| CAS Number | 945-43-7 | [7][8] |
| Molecular Formula | C₈H₁₃N₅O · HCl | [5][6][7] |
| Molecular Weight | 231.68 g/mol | [7][8] |
| Appearance | Crystalline solid / Powder | [8] |
| Solubility | Soluble in oxygen-free water, particularly with gentle heating. | [7] |
| Storage Temperature | -20°C, protected from light and oxygen. | [7][8] |
The Central Role of DMPH4 in Nitric Oxide Synthase (NOS) Function
To appreciate the utility of DMPH4, one must first understand the mechanism it probes. The NOS enzyme exists as a dimer, and BH4 plays a crucial structural and electronic role in maintaining the integrity of this dimer and facilitating electron transfer from the reductase domain to the oxygenase domain.[3]
-
Coupled NOS Activity: With adequate BH4, electrons flow from NADPH through the enzyme's flavin domains to the heme center, where L-arginine is oxidized in a five-electron transfer process to produce NO and L-citrulline.[3] DMPH4 effectively substitutes for BH4 in this process, enabling the study of coupled NOS activity.[9][10]
-
Uncoupled NOS Activity: When BH4 levels are depleted or it is oxidized to 7,8-dihydrobiopterin (BH2), the electron transfer becomes uncoupled from L-arginine oxidation. The enzyme instead shunts electrons directly to molecular oxygen, generating superoxide. This switch is a key pathological event in various cardiovascular and neurodegenerative diseases. DMPH4 is used to experimentally prevent or reverse this uncoupling, thereby confirming the role of cofactor deficiency in a given disease model.
Synthesis of this compound
The synthesis of DMPH4 is a multi-step process that culminates in the critical reduction of a stable dihydropterin precursor. While several specific routes have been developed for various pterin analogues, the following protocol outlines a validated and conceptually central methodology based on published principles.[9][10][11][12]
Synthesis Principle
The core strategy involves the chemical reduction of the 7,8-dihydro- intermediate of 6,7-dimethylpterin. This precursor is more stable and easier to handle than the fully reduced tetrahydropterin. The final reduction step is the most critical, as the resulting tetrahydropterin is highly susceptible to oxidation. Therefore, this step must be performed under strictly anaerobic conditions.
Detailed Experimental Protocol: Reduction of Dihydropterin Precursor
This protocol describes the final, critical reduction step.
Disclaimer: This protocol is intended for trained professional chemists in a properly equipped laboratory. All necessary safety precautions must be taken.
Materials & Reagents:
-
6,7-Dimethyl-7,8-dihydropterin (starting material)
-
Sodium cyanoborohydride (NaBH₃CN) or Platinum oxide (PtO₂) for catalytic hydrogenation
-
Anhydrous, deoxygenated methanol
-
Argon or Nitrogen gas supply
-
Anhydrous, deoxygenated diethyl ether
-
Concentrated Hydrochloric Acid (HCl)
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Preparation of Inert Atmosphere: All glassware must be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen). The reaction is highly sensitive to oxygen.
-
Dissolution of Precursor: In a Schlenk flask, suspend 6,7-Dimethyl-7,8-dihydropterin in anhydrous, deoxygenated methanol. The solution should be continuously purged with inert gas.
-
Introduction of Reducing Agent:
-
Method A (Chemical Reduction): Slowly add sodium cyanoborohydride (NaBH₃CN) portion-wise to the stirred suspension at room temperature. The choice of NaBH₃CN is strategic; it is a milder reducing agent than NaBH₄, offering greater selectivity for the imine-like double bond in the dihydropterin ring without affecting the amide functionality.[9][10]
-
Method B (Catalytic Hydrogenation): Add a catalytic amount of PtO₂ to the suspension. Seal the vessel, evacuate, and backfill with hydrogen gas (H₂). Maintain the reaction under a positive pressure of H₂ with vigorous stirring.
-
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the dissolution of the starting material as the more soluble tetrahydropterin is formed. The reaction typically proceeds to completion within 2-4 hours.
-
Quenching and Filtration (for Method B): Once the reaction is complete, carefully purge the reaction vessel with inert gas to remove all hydrogen. Filter the solution through a pad of Celite under an inert atmosphere to remove the platinum catalyst.
-
Salt Formation and Precipitation: Cool the resulting clear solution in an ice bath. Slowly add concentrated HCl dropwise. The hydrochloride salt of DMPH4 is significantly less soluble in methanol than the free base and will begin to precipitate.
-
Isolation and Purification: To maximize precipitation, slowly add anhydrous, deoxygenated diethyl ether to the cold suspension. Allow the solid to crystallize. Collect the crystalline product by filtration under an inert atmosphere.
-
Washing and Drying: Wash the collected solid with cold, deoxygenated diethyl ether to remove any residual impurities. Dry the final product, this compound, under high vacuum.
-
Storage: Immediately transfer the dried, white-to-off-white powder to an amber vial, backfill with argon, and store at -20°C.
Applications in Research and Drug Development
DMPH4 is not a therapeutic agent but a crucial research chemical. Its applications are centered on elucidating the function and dysfunction of pterin-dependent enzymes.
-
Enzyme Kinetics: It serves as a stable cofactor to determine the kinetic parameters (Kₘ, Vₘₐₓ) of NOS and aromatic amino acid hydroxylases.[5][8]
-
Investigating NOS Uncoupling: It is widely used in cellular and tissue models to test the hypothesis that NOS uncoupling contributes to a specific pathology (e.g., diabetic vasculopathy, hypertension). Reversal of superoxide production or restoration of NO production upon DMPH4 administration is strong evidence for cofactor-dependent dysfunction.[9][10]
-
High-Throughput Screening: In drug discovery, DMPH4 can be used as a constant in assays designed to screen for inhibitors or activators of NOS or other BH4-dependent enzymes.
-
Structural Biology: The stability of DMPH4 makes it a more suitable candidate than BH4 for co-crystallization studies aimed at understanding how cofactors bind to the active site of enzymes.
Conclusion
This compound represents a triumph of rational chemical design, providing the scientific community with an indispensable tool. Its synthesis, born from the need to overcome the inherent instability of the natural cofactor BH4, has enabled decades of research into the intricate mechanisms of nitric oxide and neurotransmitter synthesis. By providing a stable and reliable means to ensure enzyme coupling, DMPH4 continues to be instrumental in dissecting the roles of pterin-dependent enzymes in both physiological health and a wide spectrum of human diseases.
References
-
Suckling, C.J., Gibson, C.L., Huggan, J.K., et al. (2008). 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 18(5), 1563-1566. [Link]
-
BuyersGuideChem. (n.d.). 6,7-Dimethyl-5,6,7,8-tetrahydropterine hydrochloride. Retrieved from [Link]
-
Armarego, W.L.F., & Waring, P. (1981). Pterins. VII. Preparation of 6,6-dimethyl-5,6,7,8-tetrahydropterin hydrochloride. Australian Journal of Chemistry, 34(9), 1921-1933. [Link]
-
University of Strathclyde. (2008). 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases. Retrieved from [Link]
-
CNSD. (n.d.). 6,7-Dimethyl-5,6,7,8-tetrahydropterin (hydrochloride). Retrieved from [Link]
-
de la Cruz, L.C.C., et al. (2022). The Role of the BH4 Cofactor in Nitric Oxide Synthase Activity and Cancer Progression: Two Sides of the Same Coin. Antioxidants, 11(11), 2187. [Link]
-
Alp, N.J., & Channon, K.M. (2004). Tetrahydrobiopterin in nitric oxide synthase. Arteriosclerosis, Thrombosis, and Vascular Biology, 24(3), 413-420. [Link]
-
Bosshard, R., Heizmann, C.W., & Viscontini, M. (1993). Synthesis of 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin. Pteridines, 4(3), 115-118. [Link]
-
Armarego, W.L.F., & Schou, H. (1988). The Synthesis of 6-Aminomethyl-5,6,7,8-Tetrahydropterin. Australian Journal of Chemistry, 41(5), 667-676. [Link]
-
Iturriaga-Vidal, A., et al. (2023). Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor. Antioxidants, 12(5), 1037. [Link]
-
Yiyanbio. (n.d.). 6,7-dimethyl-5,6,7,8-Tetrahydropterin (hydrochloride). Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). 6,7-dimethyl-5,6,7,8-Tetrahydropterin (hydrochloride). Retrieved from [Link]
-
Crabtree, M.J., Smith, C.L., Lam, G., Goligorsky, M.S., & Gross, S.S. (2011). Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS. American Journal of Physiology-Heart and Circulatory Physiology, 300(5), H1596-H1604. [Link]
-
ResearchGate. (1993). Synthesis of 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin. Retrieved from [Link]
-
Macquarie University. (2023). Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor. Retrieved from [Link]
-
Wang, Y., et al. (2019). The Critical Role of Tetrahydrobiopterin (BH4) Metabolism in Modulating Radiosensitivity: BH4/NOS Axis as an Angel or a Devil. Frontiers in Oncology, 9, 709. [Link]
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Methodological & Application
Application Notes and Protocols: Utilizing 6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride (DMPH4) in Cell Culture Experiments
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride (DMPH4), a synthetic analog of tetrahydrobiopterin (BH4). We delve into the biochemical rationale for its application, focusing on its critical role as a cofactor for Nitric Oxide Synthases (NOS), and provide detailed, field-proven protocols for its preparation, application in cell culture, and the assessment of its effects.
The Scientific Imperative: Understanding Nitric Oxide Synthase (NOS) Coupling
Nitric Oxide (NO) is a pivotal signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. Its synthesis is catalyzed by a family of enzymes known as Nitric Oxide Synthases (NOS), which convert L-arginine to L-citrulline and NO.[1][2]
A critical, yet often overlooked, aspect of NOS function is its dependence on the cofactor (6R)-5,6,7,8-tetrahydrobiopterin (BH4).[2][3][4] BH4 is essential for maintaining the structural and functional integrity of the NOS enzyme, specifically enabling the catalytic cycle that produces NO.
The Concept of "NOS Uncoupling": In situations of cellular stress, inflammation, or certain disease states like diabetes, intracellular levels of BH4 can become depleted or oxidized to its inactive form, 7,8-dihydrobiopterin (BH2). When BH4 is limiting, the NOS enzyme becomes "uncoupled." In this dysfunctional state, the flow of electrons within the enzyme is diverted from L-arginine to molecular oxygen, leading to the production of superoxide radicals (O₂•⁻) instead of NO. This switch from a signaling molecule to a reactive oxygen species has profound pathological implications.
6,7-Dimethyl-5,6,7,8-tetrahydropterin (DMPH4) is a stable, synthetic analog of BH4.[3][5][6] While noted to be less active than the natural cofactor, its cell permeability allows it to effectively supplement intracellular pterin levels, promoting the recoupling of NOS and restoring NO production.[7] Its use in cell culture provides a powerful tool to investigate the roles of coupled NOS activity and to dissect the consequences of NOS uncoupling.
Compound Specifications and Handling
Proper handling and storage are paramount to ensure the efficacy and reproducibility of experiments involving DMPH4.
| Property | Specification |
| Synonyms | DMPH4, 2-Amino-6,7-dimethyl-4-hydroxy-5,6,7,8-tetrahydropteridine |
| CAS Number | 945-43-7[3][8][9] |
| Molecular Formula | C₈H₁₃N₅O · HCl[3] |
| Molecular Weight | 231.68 g/mol [8] |
| Appearance | Crystalline solid / Powder[3] |
| Purity | ≥95%[9] |
| Storage | Store at -20°C, desiccated, and protected from light.[3][8] |
| Solubility | Soluble in oxygen-free water (may require heat) and PBS (pH 7.2) at ~1 mg/mL.[3][8] |
Safety and Handling: DMPH4 hydrochloride is classified as a hazardous substance.
-
Hazards: Causes skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[10]
-
Precautions: Always handle with appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[10]
Experimental Protocols
Protocol 1: Preparation of DMPH4 Stock Solution
Causality: Tetrahydropterins are highly susceptible to oxidation, which renders them inactive. This protocol is designed to minimize oxygen exposure, thereby preserving the compound in its reduced, active state.
Materials:
-
This compound powder
-
High-purity, oxygen-free water (prepared by boiling for 30 minutes and cooling under a stream of nitrogen or argon gas)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Nitrogen or Argon gas source
Procedure:
-
Pre-weigh: Allow the DMPH4 vial to equilibrate to room temperature before opening to prevent condensation. In a sterile environment, weigh the desired amount of powder.
-
Degas Solvent: Use freshly prepared oxygen-free water for reconstitution.
-
Reconstitution: Add the oxygen-free water to the DMPH4 powder to achieve a desired stock concentration (e.g., 10 mg/mL, which is ~43.2 mM). A brief, gentle vortex may be applied to aid dissolution. If solubility is an issue, gentle warming (to 37°C) can be used.[8]
-
Inert Gas Overlay: Before closing the vial, flush the headspace with an inert gas (nitrogen or argon) to displace oxygen.
-
Aliquot and Store: Immediately create single-use aliquots in amber tubes to avoid repeated freeze-thaw cycles and light exposure. Store aliquots at -20°C or preferably -80°C for long-term stability. A stock solution in 0.1 N HCl is reported to be stable for several weeks at -20°C.[11]
Protocol 2: General Workflow for Cell Culture Application
This workflow provides a template for supplementing cells with DMPH4 to study its effects on NOS-dependent pathways.
Detailed Steps:
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase and sub-confluent at the time of the assay.
-
Dose-Response Optimization: The optimal DMPH4 concentration is highly dependent on the cell type's permeability and endogenous BH4 metabolism. It is crucial to perform a dose-response curve.
-
Suggested Range: Start with concentrations from 1 µM to 100 µM.
-
Procedure: Treat cells with a range of DMPH4 concentrations for a fixed time, then measure the desired output (e.g., NO production).
-
-
Treatment: Thaw a single aliquot of DMPH4 stock solution immediately before use. Perform serial dilutions in pre-warmed, serum-free, or complete cell culture medium to achieve the final desired concentrations. Remove the old medium from cells and replace it with the treatment medium.
-
Incubation: The optimal incubation time can vary. A typical range is 1 to 24 hours. This allows for sufficient uptake and incorporation of DMPH4 into the cellular pterin pool.
-
Essential Controls for a Self-Validating System:
-
Vehicle Control: Treat cells with the same concentration of the solvent used for the DMPH4 stock solution.
-
Unstimulated Control: Cells treated with DMPH4 but without any NOS agonist.
-
NOS Inhibitor Control: Pre-treat cells with a pan-NOS inhibitor (e.g., L-NAME) before adding DMPH4 and any agonist. This is critical to confirm that the observed effects are indeed mediated by NOS.[7]
-
Protocol 3: Assessment of Experimental Endpoints
The choice of assay depends on the experimental question—whether you are measuring the restoration of NO production or the reduction of superoxide.
-
Nitric Oxide (NO) Measurement: Since NO has a very short half-life, its production is typically quantified by measuring the accumulation of its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻), in the culture supernatant using the Griess Assay .
-
Superoxide (O₂•⁻) Measurement: To assess NOS uncoupling, intracellular superoxide levels can be measured using fluorescent probes like Dihydroethidium (DHE) , which fluoresces upon oxidation by superoxide. This is often analyzed via fluorescence microscopy or flow cytometry.
-
Protein Expression: It is good practice to confirm that the experimental treatments do not alter the expression level of the NOS isoform of interest. This can be readily checked via Western Blotting .
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No observable effect | Inactive Compound: DMPH4 stock was oxidized due to improper handling, storage, or repeated freeze-thaw cycles. | Prepare a fresh stock solution following Protocol 1 strictly. |
| Suboptimal Concentration/Time: The concentration or incubation time was insufficient for the cell type. | Perform a thorough dose-response and time-course experiment. | |
| Low NOS Expression: The cell line used may not express the NOS isoform of interest or expresses it at very low levels. | Confirm NOS expression via Western Blot or qPCR. Consider using a positive control cell line. | |
| High Variability | Inconsistent Dosing: Inaccurate pipetting or dilution of the stock solution. | Use calibrated pipettes and prepare a master mix for each condition. |
| Compound Instability: DMPH4 degrading in the culture medium during long incubation periods. | Consider shorter incubation times or replenishing the medium with fresh DMPH4. | |
| Cell Toxicity | High Concentration: DMPH4 concentration is too high. | Perform a cell viability assay (e.g., MTT, Trypan Blue) in parallel with the dose-response experiment to identify a non-toxic working range. |
| Solvent Toxicity: The vehicle (e.g., HCl) is causing toxicity at the final dilution. | Ensure the final concentration of the vehicle is minimal and non-toxic. Include a robust vehicle control. |
References
-
Suckling, C.J., et al. (2008). 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters. [Link]
-
6,7-Dimethyl-5,6,7,8-tetrahydropterine hydrochloride | C8H14ClN5O - BuyersGuideChem. BuyersGuideChem. [Link]
-
This compound. MCE (MedChemExpress). [Link]
-
Safety Data Sheet - Dimethyl ether. Air Liquide. [Link]
-
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal. [Link]
-
6,7-dimethyl-5,6,7,8-Tetrahydropterin (hydrochloride). Shanghai Yiyan Biotechnology Co., Ltd. [Link]
-
Tetrahydrobiopterin - Wikipedia. Wikipedia. [Link]
-
Tetrahydrobiopterin and nitric oxide metabolism. ResearchGate. [Link]
-
Crabtree, M.J., et al. (2011). Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
-
Lazarus, R. A., et al. (1985). Tetrahydrobiopterin analogues: solution conformations of 6-methyltetrahydropterin, 7-methyltetrahydropterin, and cis- and trans-6,7-dimethyltetrahydropterins as determined by proton nuclear magnetic resonance. Biochemistry. [Link]
-
Bosshard, R., Heizmann, C. W., & Viscontini, M. (1993). Synthesis of 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin. Pteridines. [Link]
-
Hasan, M. M., et al. (2023). Nitrate reductase-mediated nitric oxide synthesis in shaping stress resilience in plants. Journal of Experimental Botany. [Link]
-
6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases. University of Strathclyde. [Link]
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Application Notes and Protocol: Dissolving 6,7-Dimethyl-5,6,7,8-tetrahydropterin Hydrochloride (DMPH4) for Research Applications
Abstract
6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride (DMPH4) is a synthetic analog of tetrahydrobiopterin (BH4), a critical cofactor for several key enzymes, including nitric oxide synthases (NOS) and various amino acid hydroxylases.[1][2] The integrity and biological activity of DMPH4 in experimental settings are critically dependent on proper handling and dissolution, as the tetrahydropterin structure is highly susceptible to oxidation. This document provides a detailed, field-proven protocol for the solubilization of DMPH4, emphasizing techniques to mitigate oxidative degradation and ensure the preparation of stable, active stock solutions for research and drug development applications.
Physicochemical Properties and Handling Data
A thorough understanding of the compound's properties is fundamental to designing a robust dissolution protocol. The key characteristics of DMPH4 are summarized below.
| Property | Value | Source(s) |
| Synonyms | DMPH4; 2-Amino-6,7-dimethyl-4-hydroxy-5,6,7,8-tetrahydropteridine | [1][3] |
| CAS Number | 945-43-7 | [1][4][5] |
| Molecular Formula | C₈H₁₃N₅O · HCl | [3][5] |
| Molecular Weight | 231.68 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [1][5] |
| Solubility | - Oxygen-free Water: 50 mg/mL (with heating) - PBS (pH 7.2): 1 mg/mL | [1][4] |
| Storage (Solid) | -20°C, desiccated, protected from light | [4][5][6] |
The Critical Challenge: Preventing Oxidation
The primary obstacle in working with DMPH4 and related tetrahydropterins is their rapid oxidation upon exposure to atmospheric oxygen. This is particularly pronounced in solutions of neutral or alkaline pH. The natural cofactor, BH4, has a half-life of approximately 16 minutes at room temperature in a pH 6.8 phosphate buffer.[7] Oxidation of the tetrahydropterin ring to a dihydropterin renders the molecule inactive as a cofactor for enzymes like NOS.
Causality: The N5 and C6 positions of the pterin ring are electron-rich and readily react with oxygen, leading to the formation of an unstable quinonoid dihydrobiopterin intermediate. This process compromises the compound's ability to donate electrons, which is its core biochemical function. A visible sign of significant oxidation is the solution turning yellow.[7] Therefore, the entire dissolution protocol is structured around the core principle of minimizing oxygen exposure.
Recommended Protocol: Preparation of Aqueous DMPH4 Stock Solution
This protocol details the optimal method for preparing a concentrated stock solution in an aqueous solvent, which offers the best balance of solubility and stability.
-
This compound (DMPH4) powder
-
High-purity, sterile water (e.g., Milli-Q or WFI grade)
-
Inert gas cylinder (Argon or Nitrogen) with a sparging line (e.g., a long needle or cannula)
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Bath sonicator
-
0.22 µm syringe filter (optional, for sterilization)
-
Solvent Deoxygenation (Critical Step):
-
Dispense the required volume of high-purity water into a suitable container (e.g., a small glass bottle with a septum-sealed cap).
-
Submerge the sparging line into the water and gently bubble with inert gas (argon or nitrogen) for a minimum of 20-30 minutes. This displaces dissolved oxygen, which is the primary driver of DMPH4 degradation.
-
-
Weighing DMPH4:
-
While the solvent is deoxygenating, weigh the desired amount of DMPH4 powder. Perform this step as quickly as possible to minimize exposure to ambient air. Taring the vial before adding the powder is recommended.
-
-
Dissolution:
-
Using a micropipette, transfer the freshly deoxygenated water to the vial containing the DMPH4 powder.
-
Immediately cap the vial tightly.
-
Vortex vigorously for 30-60 seconds.
-
To achieve higher concentrations (approaching 50 mg/mL), gentle warming (e.g., 37°C water bath) and sonication in a bath sonicator can be employed.[4] Ensure the vial remains tightly sealed during these steps. The solution should be clear and colorless.
-
-
Aliquotting for Storage:
-
Once fully dissolved, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
For maximum stability, perform this step in an inert atmosphere if possible (e.g., inside a glove box or by overlaying the solution with inert gas before capping each aliquot tube).
-
-
Storage:
-
Immediately flash-freeze the aliquots in liquid nitrogen or on dry ice.
-
Transfer the frozen aliquots to a -20°C or -80°C freezer for long-term storage.[4][5] The solution should be protected from light.[6] Under these conditions, the stock solution is significantly more stable. Acidic solutions (e.g., in 0.1 N HCl) show enhanced stability for weeks at -20°C.[7]
-
Caption: Workflow for preparing stable DMPH4 stock solutions.
Alternative Protocol: Dissolution in Buffered Solutions
For experiments requiring immediate use in a physiological buffer, DMPH4 can be dissolved directly.
-
Solubility: Solubility is lower in buffers like PBS (pH 7.2), reported at approximately 1 mg/mL.[1]
-
Procedure: Prepare the buffered solution as described above, ensuring it is thoroughly deoxygenated before adding the DMPH4 powder.
-
Critical Warning: DMPH4 is significantly less stable at neutral pH.[7] Solutions made in physiological buffers must be prepared immediately before use and cannot be stored. Any unused portion should be discarded.
Safety Precautions
As a laboratory chemical, standard safety practices are required.
-
Hazards: DMPH4 is classified as causing skin irritation (H315), serious eye damage (H318), and potential respiratory irritation (H335).[5][8]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.[5]
-
Handling: Avoid creating dust when handling the powder. In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[5]
Conclusion
The successful use of this compound in research hinges on meticulous preparation that prevents its oxidative degradation. The cornerstone of this protocol is the rigorous removal of dissolved oxygen from the solvent and minimizing air exposure throughout the process. By following these validated steps, researchers can confidently prepare potent and reliable DMPH4 solutions, ensuring the integrity and reproducibility of their experimental outcomes.
References
-
6,7-Dimethyl-5,6,7,8-tetrahydropterine hydrochloride | C8H14ClN5O. BuyersGuideChem. [Link]
-
6,7-dimethyl-5,6,7,8-Tetrahydropterin (hydrochloride) Solubility Notes. AdooQ BioScience. [Link]
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- 2. medchemexpress.com [medchemexpress.com]
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- 4. Maintenance – BuyersGuideChem [buyersguidechem.com]
- 5. 6,7-Dimethyl-5,6,7,8-tetrahydropterine = 95 945-43-7 [sigmaaldrich.com]
- 6. labsolu.ca [labsolu.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride HPLC analysis method
An Application Note for the Quantitative Analysis of 6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
This compound (DMPH4) is a synthetic analogue of tetrahydrobiopterin (BH4), an essential cofactor for several key enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases.[1][2] Its role as a stable and effective substitute for the endogenous cofactor makes it a valuable tool in pharmacological research and drug development, particularly in studies related to nitric oxide signaling and neurotransmitter synthesis.[3]
However, the analytical quantification of DMPH4 presents significant challenges. Like its natural counterpart, the tetrahydropterin core is highly susceptible to oxidation, readily converting to its di- and fully oxidized forms, which can compromise the accuracy of analytical results.[4][5] This instability necessitates meticulous handling, the use of antioxidants, and a robust, validated analytical method to ensure data integrity.
This application note provides a comprehensive, field-proven protocol for the analysis of this compound using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The methodology is designed to be self-validating, incorporating system suitability tests and a full validation workflow consistent with the International Conference on Harmonisation (ICH) Q2(R1) guidelines.[6][7]
Principle of the Method
The method leverages RP-HPLC, a cornerstone of pharmaceutical analysis, to separate DMPH4 from potential impurities and degradation products.[8]
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic character, which provides effective retention for the moderately polar DMPH4 molecule. The interaction between the non-polar stationary phase and the analyte, governed by hydrophobic forces, is the primary mechanism of separation.[9]
-
Mobile Phase: A buffered aqueous-organic mobile phase is employed. The buffer (e.g., potassium phosphate) maintains a constant pH, ensuring consistent ionization of the analyte's functional groups and, therefore, reproducible retention times. An organic modifier (e.g., methanol or acetonitrile) is used to modulate the elution strength and achieve optimal separation.
-
Detection: DMPH4 exhibits significant UV absorbance, with maxima reported at approximately 218 nm and 266 nm.[2] Detection at 266 nm is often preferred as it typically offers a better balance of sensitivity and selectivity against potential interferences from solvents and excipients. While more sensitive techniques like fluorescence or electrochemical detection (ECD) are common for endogenous pterins at low concentrations[5][10], UV detection is robust, widely accessible, and highly suitable for the analysis of bulk substances or formulated products.
Materials and Reagents
-
Reference Standard: this compound, purity ≥95%[11]
-
Solvents: HPLC-grade Methanol, HPLC-grade Acetonitrile, HPLC-grade water (e.g., Milli-Q or equivalent)
-
Chemicals: Potassium phosphate monobasic (KH₂PO₄), Orthophosphoric acid, 1,4-Dithioerythritol (DTE) or Dithiothreitol (DTT)
-
Equipment: Analytical balance, pH meter, volumetric flasks, pipettes, autosampler vials, 0.22 µm syringe filters.
Instrumentation and Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis. These may be adjusted to optimize performance on different HPLC systems.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV/Vis or Diode Array Detector (DAD) |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 50 mM Potassium Phosphate Buffer (pH 3.0) : Methanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 266 nm |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Solutions
Causality Note: The tetrahydropterin structure is prone to rapid oxidation in neutral or alkaline solutions and in the presence of dissolved oxygen.[4] Therefore, the use of an acidic, oxygen-free diluent containing an antioxidant like DTE is critical to prevent analyte degradation during sample preparation and analysis, ensuring accurate quantification.[5]
-
Mobile Phase Preparation (1 L): Dissolve 6.8 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.22 µm membrane filter and degas. The final mobile phase is prepared by mixing 950 mL of this buffer with 50 mL of Methanol.
-
Diluent Preparation (100 mL): Prepare a solution of 0.1 M HCl containing 1 mM DTE. Sparge with nitrogen or helium for 15 minutes to remove dissolved oxygen. This diluent should be prepared fresh daily.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of DMPH4 reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the Diluent. This solution should be protected from light and stored at 2-8 °C when not in use.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the Diluent to cover the desired analytical range (e.g., 1-50 µg/mL).
System Suitability Testing (SST)
Trustworthiness Principle: Before any sample analysis, the suitability of the chromatographic system must be verified. SST is a non-negotiable part of the quality control process, confirming that the system can produce accurate and precise results.[7]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of a working standard solution (e.g., 20 µg/mL).
-
Calculate the parameters listed in the table below. The system is deemed suitable for analysis only if all criteria are met.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Analytical Workflow
The overall process from standard preparation to data reporting follows a structured workflow to ensure consistency and traceability.
Caption: HPLC analytical workflow for DMPH4 analysis.
Method Validation Protocol (ICH Q2 R1)
A robust analytical method requires documented evidence of its suitability for the intended purpose.[12][13] The following protocols outline the validation parameters necessary to establish the method's performance characteristics.
Caption: Interrelationship of HPLC method validation parameters.
Validation Parameters & Acceptance Criteria
| Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), standard, and a force-degraded sample (e.g., H₂O₂, acid, base, heat). | Peak for DMPH4 should be pure and free from interference at its retention time. Baseline resolution from degradants. |
| Linearity | Analyze 5 concentrations (e.g., 50-150% of target) in triplicate. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Range | Established from the Linearity study. | 80-120% of the target assay concentration. |
| Accuracy | Spike a known amount of DMPH4 into a placebo matrix at 3 levels (80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: 6 replicate preparations at 100% target concentration. Intermediate: Repeatability test on a different day by a different analyst. | RSD ≤ 2.0% for both tests. |
| Limit of Quantitation (LOQ) | Determined from the signal-to-noise ratio (S/N) or standard deviation of the response and slope of the calibration curve. | S/N ratio ≥ 10. Precision (RSD) at this concentration should be acceptable. |
| Robustness | Systematically vary key parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temp ±5°C). | System suitability parameters must pass. Peak area and retention time should not significantly change. |
Example Protocol: Accuracy (Spike Recovery)
-
Prepare a placebo solution representative of the final product matrix. If analyzing the pure substance, the diluent acts as the matrix.
-
Prepare three sets of samples in triplicate by spiking the placebo with the DMPH4 stock solution to achieve final concentrations of 80%, 100%, and 120% of the target assay concentration.
-
Analyze the samples using the HPLC method.
-
Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
The results should fall within the pre-defined acceptance criteria of 98.0-102.0% to confirm the method's accuracy.[6]
Conclusion
The RP-HPLC method detailed in this application note provides a robust, reliable, and stability-indicating means for the quantitative analysis of this compound. The emphasis on proper sample handling to mitigate oxidative degradation, coupled with rigorous system suitability testing and a comprehensive validation strategy aligned with ICH guidelines, ensures the generation of high-quality, defensible data. This method is well-suited for quality control, stability studies, and research applications in the pharmaceutical and life sciences sectors.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- BuyersGuideChem. (n.d.). 6,7-Dimethyl-5,6,7,8-tetrahydropterine hydrochloride | C8H14ClN5O.
- PubMed. (n.d.). Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18).
- PubMed. (1986). Estimation of tetrahydrobiopterin and other pterins in cerebrospinal fluid using reversed-phase high-performance liquid chromatography with electrochemical and fluorescence detection.
- PubMed. (1983). Separation of pteridines from blood cells and plasma by reverse-phase high-performance liquid chromatography.
- Creative Proteomics. (n.d.). Pterins Analysis Service.
- Endogenous Metabolite. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 6,7-Dimethyl-5,6,7,8-tetrahydropterine hydrochloride.
- Cayman Chemical. (n.d.). 6,7-dimethyl-5,6,7,8-Tetrahydropterin (hydrochloride).
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- Santa Cruz Biotechnology. (n.d.). 6,7-Dimethyl-5,6,7,8-tetrahydropterine hydrochloride | CAS 945-43-7.
- Sigma-Aldrich. (n.d.). 5,6,7,8-Tetrahydrobiopterin dihydrochloride.
- MDPI. (n.d.). Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls.
- Bioorganic & Medicinal Chemistry Letters. (2008). 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases.
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Application Notes and Protocols for Enzymatic Assays Utilizing 6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride
Introduction: The Critical Role of Pterin Cofactors in Enzymology
6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride (DMPH4) is a synthetic analog of the naturally occurring and essential enzyme cofactor, (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4).[1][2][3] In the realm of cellular biology and pharmacology, BH4 is indispensable for the catalytic activity of several key enzyme families, including the nitric oxide synthases (NOS) and the aromatic amino acid hydroxylases (AAAHs).[1][2][4] These enzymes are central to a myriad of physiological processes, from neurotransmission and vascular tone regulation to the biosynthesis of neurotransmitters like dopamine and serotonin.[5][6][7]
The inherent instability and susceptibility to oxidation of the natural cofactor BH4 can present significant challenges in in vitro enzymatic assays.[8] DMPH4, while not a perfect substitute in all biological contexts, offers a more stable alternative for reconstituting and measuring the activity of these pterin-dependent enzymes in a controlled laboratory setting. Its use allows researchers to dissect enzymatic mechanisms, screen for potential inhibitors or activators, and characterize enzyme kinetics with greater reproducibility.
This comprehensive guide provides a detailed protocol for a common application of DMPH4: a colorimetric assay for determining the activity of nitric oxide synthase. The principles and methodologies described herein can be adapted for the study of other pterin-dependent enzymes, such as phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase.[2][4]
Scientific Foundation: The Nitric Oxide Synthase Reaction
Nitric oxide synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule.[9] NOS enzymes catalyze the five-electron oxidation of a guanidino nitrogen of L-arginine to produce L-citrulline and NO.[5][10] This complex reaction requires molecular oxygen and several cofactors, including NADPH, FAD, FMN, and a tetrahydropterin, such as BH4 or its synthetic analog, DMPH4.[5][9]
The enzymatic pathway can be visualized as follows:
Caption: Figure 2: Experimental Workflow for NOS Activity Assay.
Assay Procedure
-
Sample Preparation: If using cell or tissue lysates, homogenize the samples in a cold lysis buffer containing protease inhibitors. Centrifuge the homogenate to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate to ensure equal loading.
-
Assay Setup: In a 96-well plate, prepare the following for each reaction:
-
Reaction Mix: For each well, prepare a master mix containing the components listed in the table below.
-
Controls: It is crucial to include appropriate positive and negative controls.
-
Positive Control: A known, active NOS enzyme preparation. This validates that the assay components are working correctly.
-
Negative Control (No Enzyme): A reaction mixture containing all components except the enzyme source. This serves as a baseline and accounts for any background signal.
-
Negative Control (Inhibitor): A reaction mixture containing the enzyme and a known NOS inhibitor (e.g., L-NAME). This confirms that the measured activity is indeed from NOS.
-
-
Standard Curve: Add the prepared nitrite standard solutions to separate wells.
Table 1: Reaction Mixture Composition
-
| Component | Stock Concentration | Volume per well (µL) | Final Concentration |
| Assay Buffer | - | Up to 100 | - |
| DMPH4 | 10 mM | 1 | 100 µM |
| L-Arginine | 10 mM | 10 | 1 mM |
| NADPH | 10 mM | 10 | 1 mM |
| Enzyme Sample | Varies | 10-20 | Varies |
-
Initiate the Reaction: Add the enzyme sample to the wells containing the reaction mix to start the enzymatic reaction. The final volume in each well should be 100 µL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically based on the activity of the enzyme source.
-
Nitrate Reduction: After the incubation, add 10 µL of the Nitrate Reductase solution to each well (including standards and controls). Incubate for an additional 20 minutes at 37°C to convert all nitrate to nitrite.
-
Color Development:
-
Add 50 µL of Griess Reagent A to each well and mix gently.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and mix gently.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.
-
-
Absorbance Measurement: Read the absorbance of each well at 540 nm using a microplate reader.
Data Analysis
-
Standard Curve: Subtract the absorbance of the 0 µM nitrite standard (blank) from the absorbance values of the other standards. Plot the corrected absorbance values against the corresponding nitrite concentrations to generate a standard curve. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate Nitrite Concentration: For each experimental sample, subtract the absorbance of the negative control (no enzyme) from its absorbance value. Use the equation from the standard curve to calculate the concentration of nitrite produced in each sample.
-
Calculate NOS Activity: The NOS activity can be expressed as the amount of nitrite produced per unit of time per amount of protein (e.g., in pmol/min/mg protein).
Activity = (Nitrite Concentration (µM) * Reaction Volume (L)) / (Incubation Time (min) * Protein Amount (mg))
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by the inclusion of multiple controls:
-
The no-enzyme control establishes the baseline and corrects for any non-enzymatic NO production or contamination.
-
The positive control with a known NOS enzyme confirms the integrity of the reagents and the assay procedure.
-
The use of a specific NOS inhibitor provides evidence that the measured signal is a direct result of NOS activity.
By comparing the results of the experimental samples to these controls, researchers can have high confidence in the validity of their findings.
Conclusion and Further Applications
The protocol detailed above provides a reliable and reproducible method for measuring NOS activity using the synthetic pterin cofactor, this compound. The principles of this assay, including the careful preparation of the cofactor, the use of appropriate controls, and the colorimetric detection of a reaction product, can be readily adapted for the study of other DMPH4-dependent enzymes. For instance, in an assay for phenylalanine hydroxylase, one could measure the production of tyrosine using HPLC-based methods. The stability and commercial availability of DMPH4 make it an invaluable tool for researchers and drug development professionals investigating the function and regulation of these critical enzyme systems.
References
-
Fitzpatrick, P. F. (2003). Mechanism of Aromatic Amino Acid Hydroxylation. Biochemistry, 42(48), 14083–14091. [Link]
-
Bosshard, R., Heizmann, C. W., & Viscontini, M. (1993). Synthesis of 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin. Pteridines, 4(3), 115-118. [Link]
-
Oxford Biomedical Research. Ultra Sensitive Assay for Nitric Oxide Synthase. [Link]
-
Kaufman, S. (1993). The aromatic amino acid hydroxylases. Advances in enzymology and related areas of molecular biology, 67, 77-264. [Link]
-
National Cancer Institute. NCI Thesaurus: Griess Reagent. [Link]
-
Whiteman, M., & Winyard, P. G. (2012). Measurement of NO in biological samples. Methods in molecular biology (Clifton, N.J.), 821, 29-43. [Link]
-
Twist Bioscience. Synthetic Viral Controls. [Link]
-
NanoTemper Technologies. Buffer - assay buffer composition. [Link]
-
InterPro. Aromatic amino acid hydroxylase (IPR001273). [Link]
-
Boster Biological Technology. How to Design Positive and Negative Controls for IHC, WB & ELISA. [Link]
-
U.S. Food and Drug Administration. Respiratory Viral Panel Multiplex Nucleic Acid Assay - Class II Special Controls Guidance. [Link]
-
Lee, H. K., et al. (2020). Positive control synthesis method for COVID-19 diagnosis by one-step real-time RT-PCR. Journal of Virological Methods, 285, 113955. [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free radical biology & medicine, 43(5), 645–657. [Link]
-
ELK Biotechnology. Nitric Oxide (NO) Assay Kit Instruction. [Link]
-
Hufton, S. E., Jennings, I. G., & Cotton, R. G. (1995). Structure and function of the aromatic amino acid hydroxylases. The Biochemical journal, 311 ( Pt 2), 353–366. [Link]
-
Suckling, C. J., et al. (2008). 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases. Bioorganic & medicinal chemistry letters, 18(5), 1563–1566. [Link]
-
ChEMBL. Assay: Stability of the compound in pH 7.4 PBS buffer... [Link]
-
Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European heart journal, 33(7), 829–837. [Link]
-
Nallamothu, N., et al. (2012). Analysis of protein stability and ligand interactions by thermal shift assay. Current protocols in protein science, Chapter 28, Unit 28.9. [Link]
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Application of 6,7-Dimethyl-5,6,7,8-tetrahydropterin Hydrochloride in Tyrosine Hydroxylase Studies: A Technical Guide for Researchers
This guide provides a comprehensive overview and detailed protocols for the application of 6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride (DMPH4), a synthetic cofactor, in the study of Tyrosine Hydroxylase (TH). It is intended for researchers, scientists, and drug development professionals engaged in neurobiology, pharmacology, and enzyme kinetics.
Introduction: The Significance of Tyrosine Hydroxylase and its Cofactor
Tyrosine Hydroxylase (EC 1.14.16.2) is a pivotal enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[1][2] It catalyzes the first and rate-limiting step: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[3][4] This reaction is fundamental to neuro-transmission and endocrine signaling. The activity of TH is intrinsically dependent on its natural cofactor, (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), which is essential for the catalytic process.[4][5]
Alterations in TH activity or BH4 availability are implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, Segawa's dystonia, and schizophrenia.[2][6] Consequently, studying TH function is critical for understanding these conditions and developing novel therapeutics.
6,7-Dimethyl-5,6,7,8-tetrahydropterin (DMPH4) is a synthetic analog of BH4.[7][8][9] It serves as a valuable tool in TH research, offering a stable and cost-effective substitute for the natural cofactor in various experimental settings.[10] This guide will detail the rationale for its use and provide robust protocols for its application.
Physicochemical Properties and Handling of DMPH4
Understanding the properties of DMPH4 is crucial for its effective use in experiments.
| Property | Value | Source(s) |
| Chemical Name | 2-amino-5,6,7,8-tetrahydro-6,7-dimethyl-4(3H)-pteridinone, monohydrochloride | [8] |
| Synonyms | DMPH4, NSC 87950 | [8][11] |
| Molecular Formula | C₈H₁₃N₅O · HCl | [8][10] |
| Molecular Weight | 231.68 g/mol | [10][12] |
| CAS Number | 945-43-7 | [8][12] |
| Appearance | Crystalline solid / Powder | [8][10] |
| Purity | ≥95% - ≥98% (Varies by supplier) | [8][10][11] |
| Solubility | Soluble in oxygen-free water (e.g., 1 mg/ml in PBS pH 7.2) | [8][12] |
| Storage | Store at -20°C, protected from light and moisture. | [10][12] |
Critical Handling Information: Like the natural cofactor BH4, DMPH4 is highly susceptible to oxidation, especially in neutral or alkaline solutions exposed to air.[13] Oxidized pterins are catalytically incompetent and can inhibit the enzyme.[14] Therefore, it is imperative to:
-
Prepare DMPH4 solutions fresh before each experiment using degassed, oxygen-free buffers.
-
Keep stock solutions and reaction mixtures on ice whenever possible.
-
Minimize exposure to light.
Mechanism of Action and Rationale for Use in TH Assays
DMPH4 functions as a reducing cofactor for TH, participating directly in the hydroxylation of L-tyrosine. The catalytic cycle involves the binding of the pterin cofactor, followed by L-tyrosine and molecular oxygen, leading to the formation of L-DOPA and a 4a-hydroxy-tetrahydropterin intermediate.[1][15]
Figure 2: Chemical structures of BH4 and DMPH4.
Experimental Protocols
The following protocols are designed to be robust and self-validating. They should be optimized for specific enzyme sources (recombinant vs. tissue homogenate) and equipment.
Protocol 1: In Vitro Tyrosine Hydroxylase Activity Assay
This protocol measures the rate of L-DOPA formation and can be adapted for either HPLC-based or colorimetric detection.
A. Critical Reagents & Buffers
-
TH Assay Buffer: 50 mM HEPES, pH 7.0, 0.1 M NaCl, 10% (v/v) Glycerol. Prepare fresh and keep on ice. Degas before use.
-
Recombinant TH Enzyme: Dilute in TH Assay Buffer to the desired final concentration (e.g., 5-20 µg/mL). Keep on ice.
-
DMPH4 Stock Solution (10 mM): Dissolve 2.32 mg of DMPH4 (MW 231.68) in 1 mL of degassed, oxygen-free water. Prepare fresh immediately before use and protect from light.
-
L-Tyrosine Stock Solution (5 mM): Dissolve L-Tyrosine in TH Assay Buffer. Gentle warming may be required.
-
Ferrous Ammonium Sulfate (FAS) Stock Solution (10 mM): (NH₄)₂Fe(SO₄)₂·6H₂O in water. Prepare fresh.
-
Catalase Stock Solution (20 mg/mL): From bovine liver, in water. Store at 4°C. Catalase is crucial to prevent non-enzymatic hydroxylation of the substrate by DMPH4 in the presence of oxygen. [16][17]* Stop Solution: 0.2 M Perchloric acid (HClO₄) containing 0.1 M Na₂S₂O₅ and 0.1 mM EDTA (for HPLC).
B. Experimental Workflow
Figure 3: General workflow for an in vitro TH activity assay.
C. Step-by-Step Procedure
-
Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix for the desired number of reactions. For a final reaction volume of 100 µL:
| Component | Stock Conc. | Volume per reaction | Final Conc. |
| TH Assay Buffer | - | to 100 µL | - |
| Catalase | 20 mg/mL | 5 µL | 1 mg/mL |
| FAS | 10 mM | 1 µL | 100 µM |
| DMPH4 | 10 mM | 25 µL | 2.5 mM |
| TH Enzyme | Variable | 10 µL | Variable |
| L-Tyrosine | 5 mM | 10 µL | 500 µM |
-
Reaction Setup:
-
Add buffer, Catalase, FAS, and DMPH4 to tubes.
-
Add the TH enzyme solution to initiate pre-incubation. For a "No Enzyme" control, add an equal volume of TH Assay Buffer.
-
Pre-incubate the mixture at 37°C for 2 minutes.
-
-
Initiate Reaction: Start the reaction by adding the L-Tyrosine stock solution. Mix gently.
-
Incubation: Incubate at 37°C for a fixed time (e.g., 10-20 minutes). The time should be within the linear range of product formation.
-
Terminate Reaction: Stop the reaction by adding 100 µL of ice-cold Stop Solution. Vortex briefly.
-
Analysis:
-
Centrifuge the tubes at >12,000 x g for 5 minutes at 4°C to pellet precipitated protein.
-
For HPLC-ECD: Transfer the supernatant to an HPLC vial and inject it into an HPLC system with electrochemical detection to quantify L-DOPA. [18] * For Colorimetric Assay: Transfer the supernatant to a 96-well plate. Add sodium periodate to oxidize L-DOPA to dopachrome, which can be monitored at ~475 nm. [19]This method is excellent for higher throughput.
-
D. Data Analysis
-
Generate a standard curve using known concentrations of L-DOPA.
-
Quantify the amount of L-DOPA produced in your samples based on the standard curve.
-
Calculate specific activity: (nmol of L-DOPA) / (incubation time in min) / (mg of TH protein).
-
Subtract the L-DOPA signal from the "No Enzyme" control to account for any non-enzymatic product formation.
Protocol 2: Screening for Tyrosine Hydroxylase Inhibitors
This protocol adapts the activity assay for a 96-well plate format suitable for screening compound libraries. The real-time colorimetric method is often preferred for this application. [19] A. Additional Reagents
-
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO). Prepare serial dilutions.
-
Positive Control Inhibitor: 3-Iodo-L-tyrosine (a known competitive inhibitor of TH). [19][20]Prepare a stock solution in a suitable solvent.
B. 96-Well Plate Setup
-
Compound Plating: Add 2 µL of test compounds, positive control, or vehicle (e.g., DMSO) to the appropriate wells of a 96-well plate.
-
Enzyme Addition: Prepare a mix of TH Assay Buffer, Catalase, FAS, and TH enzyme. Add 48 µL of this mix to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at 25-37°C to allow inhibitors to bind to the enzyme.
-
Reaction Initiation: Prepare a mix of TH Assay Buffer, DMPH4, and L-Tyrosine. Add 50 µL of this mix to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 475 nm kinetically (e.g., every 30 seconds for 20-30 minutes) after adding sodium periodate as described in the colorimetric assay. [19] C. Data Analysis
-
Calculate Reaction Rates (V): Determine the rate of change in absorbance over time (V = mOD/min) for each well from the linear portion of the kinetic curve.
-
Calculate Percent Inhibition: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)] * 100
-
V_inhibitor: Rate in the presence of the test compound.
-
V_vehicle: Rate in the presence of solvent only (0% inhibition).
-
V_blank: Rate in "No Enzyme" control wells.
-
-
Determine IC₅₀: Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Assay Validation: The positive control (3-Iodo-L-tyrosine) should yield a consistent IC₅₀ value, and the Z-factor for the assay should be ≥ 0.5 for reliable high-throughput screening. [19]
Troubleshooting and Key Considerations
-
High Background Signal: This is often due to non-enzymatic hydroxylation of tyrosine or auto-oxidation of L-DOPA. [16][17] * Solution: Ensure Catalase is active and present at an adequate concentration. Prepare DMPH4 and L-DOPA solutions fresh and keep them on ice and protected from light.
-
Low Enzyme Activity:
-
Solution: Check the activity of the TH enzyme stock. Ensure DMPH4 is freshly prepared and has not oxidized. Confirm the presence of the iron cofactor (FAS).
-
-
Poor Reproducibility:
-
Solution: Use precise pipetting techniques. Ensure consistent timing for incubations and reagent additions, especially in a 96-well format. Ensure thorough mixing. Cofactor oxidation can be a major source of variability; use degassed buffers.
-
Conclusion
This compound is an indispensable tool for investigating the function and pharmacology of tyrosine hydroxylase. Its use as a synthetic substitute for the natural cofactor BH4 allows for the development of robust, reproducible, and scalable assays for both basic research and high-throughput drug screening. By understanding its properties and adhering to the detailed protocols outlined in this guide, researchers can effectively probe the mechanisms of catecholamine synthesis and identify novel modulators of this critical enzyme.
References
-
Mechanism and Catalytic Site Atlas. (n.d.). Tyrosine 3-monooxygenase. M-CSA. Retrieved from [Link]
-
Nagatsu, T. (2006). The reactions for tyrosine hydroxylase (TH) and its cofactor tetrahydrobiopterin (BH4) in catecholamine (CA) biosynthesis. ResearchGate. Retrieved from [Link]
-
Homma, D., et al. (2013). The role of tetrahydrobiopterin and catecholamines in the developmental regulation of tyrosine hydroxylase level in the brain. PubMed. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). 6,7-Dimethyl-5,6,7,8-tetrahydropterine hydrochloride | C8H14ClN5O. Retrieved from [Link]
-
Nagatsu, T., & Ichinose, H. (2016). Tyrosine hydroxylase (TH), its cofactor tetrahydrobiopterin (BH4), other catecholamine-related enzymes, and their human genes in relation to the drug and gene therapies of Parkinson's disease (PD): historical overview and future prospects. PubMed. Retrieved from [Link]
-
Flatmark, T., et al. (1999). Tyrosine hydroxylase binds tetrahydrobiopterin cofactor with negative cooperativity, as shown by kinetic analyses and surface plasmon resonance detection. ResearchGate. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Tyrosine Hydroxylase Rat Enzymatic LeadHunter Assay. Retrieved from [Link]
-
Kuhn, D. M., et al. (2015). Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay. PMC - NIH. Retrieved from [Link]
-
Martínez, A., et al. (2001). A kinetic and conformational study on the interaction of tetrahydropteridines with tyrosine hydroxylase. PubMed. Retrieved from [Link]
-
BioVision. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
Yiyanbio. (n.d.). 6,7-dimethyl-5,6,7,8-Tetrahydropterin (hydrochloride). Retrieved from [Link]
-
Oka, K., et al. (1981). Kinetic properties of tyrosine hydroxylase with natural tetrahydrobiopterin as cofactor. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Tyrosine hydroxylase. Retrieved from [Link]
-
Suckling, C. J., et al. (2008). 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin Is an Activator of Nitric Oxide Synthases. PubMed. Retrieved from [Link]
-
Martínez, A., et al. (2001). A Kinetic and Conformational Study on the Interaction of Tetrahydropteridines with Tyrosine Hydroxylase. ResearchGate. Retrieved from [Link]
-
Bosshard, R., et al. (1993). Synthesis of 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin. SciSpace. Retrieved from [Link]
-
Flatmark, T., et al. (1999). Tyrosine hydroxylase binds tetrahydrobiopterin cofactor with negative cooperativity, as shown by kinetic analyses and surface plasmon resonance detection. PubMed. Retrieved from [Link]
-
Pomerantz, S. H. (1966). The Tyrosine Hydroxylase Activity of Mammalian Tyrosinase. ResearchGate. Retrieved from [Link]
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Woolf, L. I., et al. (1971). The non-enzymic hydroxylation of phenylalanine to tyrosine by 2-amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine. PMC - NIH. Retrieved from [Link]
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Bosshard, R., et al. (1993). Synthesis of 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin. ChemInform. Retrieved from [Link]
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Koshimura, K., et al. (1991). A novel action of 6R-L-erythro-5,6,7,8-tetrahydrobiopterin, a cofactor for hydroxylases of phenylalanine, tyrosine and tryptophan: enhancement of acetylcholine release in vivo in the rat hippocampus. PubMed. Retrieved from [Link]
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Woolf, L. I., et al. (1971). The non-enzymic hydroxylation of phenylalanine to tyrosine by 2-amino-4-hydroxy-6,7-dimethyl-5,6,7,8-tetrahydropteridine. PubMed. Retrieved from [Link]
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PubChem. (n.d.). 6,7-Dimethyl-5,6,7,8-tetrahydropterin. Retrieved from [Link]
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Haavik, J., & Flatmark, T. (1987). Isolation and characterization of tetrahydropterin oxidation products generated in the tyrosine 3-monooxygenase (tyrosine hydroxylase) reaction. PubMed. Retrieved from [Link]
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MCE. (n.d.). This compound. Retrieved from [Link]
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Armarego, W. L., & Waring, P. (1985). Tetrahydrobiopterin analogues: solution conformations of 6-methyltetrahydropterin, 7-methyltetrahydropterin, and cis- and trans-6,7-dimethyltetrahydropterins as determined by proton nuclear magnetic resonance. PubMed. Retrieved from [Link]
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Crabtree, M. J., et al. (2009). Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS. PMC - NIH. Retrieved from [Link]
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Crabtree, M. J., et al. (2009). Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS. WestminsterResearch. Retrieved from [Link]
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Okusaga, O. O. (2014). 6R-l-erythro-5,6,7,8-tetrahydrobiopterin (BH4): a potential treatment for all symptom domains of schizophrenia. PubMed. Retrieved from [Link]
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The Synthetic Pterin 6,7-Dimethyl-5,6,7,8-tetrahydropterin Hydrochloride: A Practical Guide for its Application as a Tetrahydrobiopterin (BH4) Substitute in Research
Introduction: Navigating the Landscape of Pterin Cofactors
In the intricate world of enzymatic reactions, cofactors are the essential keys that unlock catalytic potential. For a critical class of enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases, the naturally occurring pterin, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), is indispensable. BH4 plays a pivotal role in a myriad of physiological processes, from neurotransmitter synthesis to the regulation of vascular tone. However, the inherent instability and cost of BH4 can present significant challenges in a research setting.
This guide provides a comprehensive overview and detailed protocols for the use of a synthetic alternative: 6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride (DMPH4). As a stable and cost-effective analog, DMPH4 serves as a valuable tool for researchers investigating BH4-dependent enzymatic pathways. Herein, we will delve into the mechanistic nuances of DMPH4 as a BH4 substitute, provide validated protocols for its application in both in vitro and cell-based assays, and offer expert guidance on best practices and troubleshooting to ensure the integrity and reproducibility of your experimental data.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of DMPH4 is fundamental to its effective use in experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄ClN₅O | |
| Molecular Weight | 231.68 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in oxygen-free water with heating (50 mg/ml). Soluble in PBS (pH 7.2) at 1 mg/ml. | , |
| Storage | -20°C, desiccated, and protected from light. | |
| Stability | Stable for at least 4 years under proper storage conditions. Solutions are susceptible to oxidation. |
Mechanism of Action: A Competent, Albeit Less Potent, Cofactor
DMPH4 functions as a BH4 substitute by mimicking its role as an electron donor in enzymatic reactions catalyzed by BH4-dependent enzymes.[1][2] The core tetrahydropterin ring structure is the functional moiety that enables this activity.
Role in Nitric Oxide Synthase (NOS) Activity
All three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS) require BH4 as a crucial cofactor for the synthesis of nitric oxide (NO) from L-arginine. In the absence of sufficient BH4, NOS becomes "uncoupled," leading to the production of superoxide radicals instead of NO. DMPH4 can substitute for BH4 in supporting NO production, although it is generally considered to be less active than the natural cofactor.[3]
DMPH4 in Coupled vs. Uncoupled NOS Activity.
Function in Aromatic Amino Acid Hydroxylases
Phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH) are the rate-limiting enzymes in the synthesis of tyrosine, dopamine, and serotonin, respectively. These enzymes all require BH4 for their catalytic activity. DMPH4 can act as a cofactor for these hydroxylases, enabling the conversion of their respective substrates.[3][4] However, similar to its role in NOS, DMPH4 is reported to be less efficient than BH4.
In Vitro Enzyme Assay Protocols
The following protocols are designed to be robust and self-validating. It is crucial to include appropriate controls, such as reactions without the enzyme or without the cofactor, to ensure the observed activity is specific.
Protocol 1: Phenylalanine Hydroxylase (PAH) Activity Assay
This protocol is adapted from a method described for Chromobacterium violaceum PAH and can be optimized for other sources of the enzyme.[5]
Materials:
-
Purified PAH enzyme
-
This compound (DMPH4)
-
L-Phenylalanine
-
Dithiothreitol (DTT)
-
FeSO₄
-
HEPES buffer (100 mM, pH 7.5)
-
Methanol (for quenching)
-
High-Pressure Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Prepare a fresh DMPH4 stock solution (e.g., 10 mM) in an oxygen-free, acidic solution (e.g., 0.1 M HCl with 1 mM DTT) immediately before use. Pterin solutions are prone to oxidation.
-
Prepare the reaction mixture in a microcentrifuge tube on ice. The final concentrations in a 100 µL reaction should be:
-
100 mM HEPES, pH 7.5
-
1 mM L-Phenylalanine
-
5 mM DTT
-
5 µM FeSO₄
-
0.2 mM DMPH4
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the PAH enzyme (e.g., 1-5 µg).
-
Incubate at 37°C for 10 minutes. It is advisable to perform a time-course experiment to ensure the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of methanol.
-
Centrifuge the samples at high speed for 10 minutes to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the production of L-tyrosine. A standard curve for L-tyrosine should be generated to accurately determine the concentration.
Causality Behind Experimental Choices:
-
DTT: Dithiothreitol is a reducing agent that helps to maintain DMPH4 in its reduced, active state and prevents oxidative damage to the enzyme.
-
FeSO₄: Phenylalanine hydroxylase is a non-heme iron-dependent enzyme, and the addition of ferrous sulfate ensures the iron center is in its active ferrous (Fe²⁺) state.
-
Methanol Quenching: Methanol denatures the enzyme, effectively stopping the reaction, and precipitates proteins that could interfere with HPLC analysis.
Protocol 2: Nitric Oxide Synthase (NOS) Activity Assay (Adapted from Griess Assay)
This protocol is an adaptation of a common colorimetric method for detecting nitrite, a stable breakdown product of NO.
Materials:
-
Purified NOS enzyme (or cell/tissue lysate)
-
This compound (DMPH4)
-
L-Arginine
-
NADPH
-
CaCl₂ (for constitutive NOS isoforms)
-
Calmodulin (for constitutive NOS isoforms)
-
HEPES buffer (50 mM, pH 7.4)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
Procedure:
-
Prepare a fresh DMPH4 stock solution as described in Protocol 1.
-
Prepare the reaction mixture in a 96-well plate. For a 100 µL final volume:
-
50 mM HEPES, pH 7.4
-
1 mM L-Arginine
-
1 mM NADPH
-
2 mM CaCl₂ (if using nNOS or eNOS)
-
10 µg/mL Calmodulin (if using nNOS or eNOS)
-
100 µM DMPH4 (this concentration may need to be optimized)
-
-
Add the NOS enzyme source (e.g., purified enzyme or 20-100 µg of lysate protein).
-
Incubate at 37°C for 30-60 minutes. A time-course experiment is recommended.
-
Prepare a nitrite standard curve (0-100 µM) using sodium nitrite in the same buffer.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration in the samples from the standard curve.
Causality Behind Experimental Choices:
-
NADPH: NOS enzymes are NADPH-dependent oxidoreductases.
-
CaCl₂ and Calmodulin: The constitutive NOS isoforms, nNOS and eNOS, are calcium/calmodulin-dependent for their activity.
-
Griess Reagent: This two-part reagent reacts with nitrite to form a stable azo compound with a characteristic magenta color that can be quantified spectrophotometrically.
Cell-Based Assay Protocol
Protocol 3: Measurement of Nitric Oxide Production in Cultured Cells
This protocol describes the use of DMPH4 to stimulate NO production in cultured cells, such as endothelial cells or macrophages.
Materials:
-
Cultured cells (e.g., HUVECs, RAW 264.7 macrophages)
-
This compound (DMPH4)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Stimulus for NO production (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for macrophages; vascular endothelial growth factor (VEGF) for endothelial cells)
-
Griess Reagent (as in Protocol 2)
Procedure:
-
Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing the desired concentration of DMPH4 (e.g., 10-100 µM). A dose-response experiment is recommended to determine the optimal concentration. It is important to note that the cellular uptake of pterins can be complex and may not be a simple diffusion process.[6]
-
Pre-incubate the cells with DMPH4 for 1-4 hours.
-
Add the stimulus for NO production (e.g., LPS/IFN-γ or VEGF) and incubate for the desired time period (e.g., 24 hours for iNOS induction, or shorter times for eNOS activation).
-
After the incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Perform the Griess assay on the collected supernatant as described in Protocol 2 (steps 5-9).
Causality Behind Experimental Choices:
-
Pre-incubation with DMPH4: This allows time for the cells to take up the synthetic cofactor, making it available to the intracellular NOS enzymes.
-
Stimulation: Many cell types require a specific stimulus to induce the expression (iNOS) or activate (eNOS, nNOS) the nitric oxide synthases.
Best Practices and Troubleshooting
The successful use of DMPH4 hinges on careful experimental design and execution.
Best Practices:
-
Fresh Solutions: Always prepare fresh DMPH4 solutions immediately before use. Pterin solutions are highly susceptible to oxidation, which will lead to a loss of activity.
-
Oxygen-Free Solvents: When preparing stock solutions, use deoxygenated water or buffers to minimize oxidation.
-
Light Protection: Protect DMPH4 solutions from light to prevent photodegradation.
-
Inclusion of Reducing Agents: The presence of a reducing agent like DTT in stock solutions and reaction buffers is highly recommended to maintain DMPH4 in its active, reduced state.
-
Enzyme Purity: For in vitro assays, the purity of the enzyme preparation is critical. Contaminating enzymes can interfere with the assay.
-
Appropriate Controls: Always include negative controls (e.g., no enzyme, no cofactor) and positive controls (if available) to validate your results.
Troubleshooting Decision Tree
Troubleshooting workflow for DMPH4-based assays.
Conclusion: A Valuable Tool with Important Considerations
This compound is a valuable and practical substitute for the natural cofactor BH4 in a variety of research applications. Its stability and cost-effectiveness make it an attractive alternative for routine enzyme assays and cell-based studies. However, researchers must be mindful of its lower potency compared to BH4 and take appropriate measures to ensure its stability and proper handling. By following the detailed protocols and best practices outlined in this guide, scientists can confidently and effectively utilize DMPH4 to further our understanding of the critical roles of BH4-dependent enzymes in health and disease.
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Crabtree, M.J., et al. Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS. Am J Physiol Heart Circ Physiol. 2008;294(4):H1530-40. Available from: [Link]
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Thöny, B., et al. Tetrahydrobiopterin: biochemistry and pathophysiology. Biochem J. 2011;439(1):1-14. Available from: [Link]
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Rodríguez-Crespo, I., et al. Endothelial Nitric-Oxide Synthase. Expression in Escherichia Coli, Spectroscopic Characterization, and Role of Tetrahydrobiopterin in Dimer Formation. J Biol Chem. 1996;271(19):11462-7. Available from: [Link]
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Wang, Y., et al. Catalytic Ability Improvement of Phenylalanine Hydroxylase from Chromobacterium violaceum by N-Terminal Truncation and Proline Introduction. J Microbiol Biotechnol. 2019;29(8):1246-1254. Available from: [Link]
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Ghafourifar, P., and Cadenas, E. Determination of mitochondrial nitric oxide synthase activity. Methods Mol Biol. 2005;301:209-17. Available from: [Link]
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Vasquez-Vivar, J., et al. Interactions of peroxynitrite, tetrahydrobiopterin, ascorbic acid, and thiols: implications for uncoupling endothelial nitric-oxide synthase. J Biol Chem. 2002;277(9):7056-62. Available from: [Link]
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Crabtree, M.J., and Hale, A.B. Recoupling the Cardiac Nitric Oxide Synthases: Tetrahydrobiopterin Synthesis and Recycling. Heart Lung Circ. 2011;20(1):4-12. Available from: [Link]
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Hissa, B., et al. Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules. J Am Chem Soc. 2014;136(35):12273-82. Available from: [Link]
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Sawabe, K., et al. Elevation of Tissue Tetrahydrobiopterin in Mice Following Uptake of the Exogenously Oxidized Product 7,8-dihydrobiopterin and Subsequent Reduction by an Anti-Folate-Sensitive Process. J Pharmacol Sci. 2004;96(2):124-33. Available from: [Link]
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Thöny, B., et al. Tetrahydrobiopterin, its mode of action on phenylalanine hydroxylase, and importance of genotypes for pharmacological therapy of phenylketonuria. Hum Mutat. 2013;34(10):1317-27. Available from: [Link]
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Thöny, B., and Blau, N. Correction of kinetic and stability defects by tetrahydrobiopterin in phenylketonuria patients with certain phenylalanine hydroxylase mutations. Proc Natl Acad Sci U S A. 2004;101(48):16911-6. Available from: [Link]
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Olsson, E., et al. Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments. Biochemistry. 2013;52(6):1062-73. Available from: [Link]
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Ghafourifar, P., and Richter, C. Absence of Nitric-oxide Synthase in Sequentially Purified Rat Liver Mitochondria. J Biol Chem. 2000;275(30):22774-8. Available from: [Link]
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Leikert, J.F., et al. Application of 4,5-diaminofluorescein to reliably measure nitric oxide released from endothelial cells in vitro. Biol Proced Online. 2003;5:136-42. Available from: [Link]
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Malinski, T., and Taha, Z. The measurement of nitric oxide production by cultured endothelial cells. Methods Enzymol. 2005;396:502-14. Available from: [Link]
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Stanetty, C., et al. The Electronic Structure, Ionization Potential and Electron Affinity of the Enzyme Cofactor (6R)-5,6,7,8-Tetrahydrobiopterin in Gas Phase, Solution and Protein Environment. J Phys Chem B. 2010;114(4):1664-72. Available from: [Link]
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Wootton, J.C., et al. Enzymes Depending on the Pterin Molybdenum Cofactor: Sequence Families, Spectroscopic Properties of Molybdenum and Possible Cofactor-Binding Domains. Biochim Biophys Acta. 1991;1057(2):157-85. Available from: [Link]
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Rajagopalan, K.V. Molybdopterin--problems and perspectives. Biochem Soc Trans. 1991;19(3):612-6. Available from: [Link]
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Bray, R.C., and Gutteridge, S. Isolation, in the intact state, of the pterin molybdenum cofactor from xanthine oxidase. Biochem J. 1988;251(2):477-83. Available from: [Link]
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Basu, P., and Burgmayer, S.J. Pterin chemistry and its relationship to the molybdenum cofactor. Coord Chem Rev. 2011;255(9-10):1016-1036. Available from: [Link]
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Sanfeliu, C., et al. Nitric oxide synthase activity in mitochondria. Methods Mol Biol. 2009;554:139-50. Available from: [Link]
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Ghafourifar, P., and Richter, C. Nitric oxide synthase activity in mitochondria. FEBS Lett. 1997;418(3):291-6. Available from: [Link]
-
Ghafourifar, P., and Cadenas, E. Determination of mitochondrial nitric oxide synthase activity. Methods Mol Biol. 2005;301:209-17. Available from: [Link]
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Liu, Y., et al. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert Opin Drug Deliv. 2014;11(4):553-66. Available from: [Link]
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Bird, G.H., et al. Biophysical determinants for cellular uptake of hydrocarbon-stapled peptide helices. Proc Natl Acad Sci U S A. 2016;113(45):12739-12744. Available from: [Link]
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Kaplonek, P., et al. Cellular Uptake of Phase‐Separating Peptide Coacervates. Adv Sci (Weinh). 2021;8(15):e2100803. Available from: [Link]
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Reif, A., et al. The Electronic Structure, Ionization Potential and Electron Affinity of the Enzyme Cofactor (6R)-5,6,7,8-Tetrahydrobiopterin in Gas Phase, Solution and Protein Environment. J Phys Chem B. 2010;114(4):1664-72. Available from: [Link]
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Basu, P., and Burgmayer, S.J. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules. 2022;27(10):3299. Available from: [Link]
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Pterin Profiling in Serum, Dried Blood Spot, and Urine Samples Using LC-MS/MS in Patients with Inherited Hyperphenylalaninemia. Diagnostics (Basel). 2024;14(2):189. Available from: [Link]
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The Measurement of Nitric Oxide Production by Cultured Endothelial Cells. Methods Mol Biol. 2005;279:502-14. Available from: [Link]
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Detection of nitric oxide from endothelial cells extracellular media. Sci Rep. 2020;10(1):1598. Available from: [Link]
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Liu, X., et al. Nitric oxide detection methods in vitro and in vivo. J Biomed Nanotechnol. 2017;13(10):1203-1216. Available from: [Link]
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Steady-state kinetic parameters of human phenylalanine hydroxylase (hPAH) for the substrate (L-Phe) in the absence and presence of 100 µM of selected 3HQ. ResearchGate. Available from: [Link]
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Effect of PH-1 on kinetic parameters of PAH with BH4 as cofactor Assays were performed spectrophotometrically with 2 mm- phenylalanine and variable concentrations of (6R)-BH4. ResearchGate. Available from: [Link]
-
Measurements of wild-type PAH kinetics. A, reaction rates at variable L-Phe concentrations (0 –2500 M) and one BH 4 concentration (75 M) with and without preincubation of the enzyme with L-Phe (1 mM). ResearchGate. Available from: [Link]
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The pterin molybdenum cofactor. ResearchGate. Available from: [Link]
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Microtiter-Plate Assay of Nitric Oxide Synthase Activity. ResearchGate. Available from: [Link]
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Cellular uptake of large biomolecules enabled by cell-surface-reactive cell-penetrating peptide additives. ResearchGate. Available from: [Link]
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Unlocking The Efficacy of Tetrahydrobiopterin (BH4) Towards Metabolic Profile and Growth Status in Children with Phenylketonuria. Available from: [Link]
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In Vivo Studies of Phenylalanine Hydroxylase by Phenylalanine Breath Test: Diagnosis of Tetrahydrobiopterin-Responsive Phenylalanine Hydroxylase Deficiency. PubMed. Available from: [Link]
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Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. Available from: [Link]
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The Role of the BH4 Cofactor in Nitric Oxide Synthase Activity and Cancer Progression: Two Sides of the Same Coin. PubMed. Available from: [Link]
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Dihydrofolate reductase protects endothelial nitric oxide synthase from uncoupling in tetrahydrobiopterin deficiency. PubMed Central (PMC). Available from: [Link]
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The Role of the BH4 Cofactor in Nitric Oxide Synthase Activity and Cancer Progression: Two Sides of the Same Coin. MDPI. Available from: [Link]
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Application Notes and Protocols for Studying Nitric Oxide Synthase (NOS) Coupling with 6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride
Introduction: The Dichotomy of Nitric Oxide Synthase – Creator and Corruptor
Nitric oxide synthase (NOS) is a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule in physiological processes ranging from vasodilation to neurotransmission.[1] There are three main isoforms of this enzyme: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[2][3] All three isoforms catalyze the five-electron oxidation of L-arginine to produce NO and L-citrulline.[3] This process is critically dependent on the presence of several cofactors, including NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4).[3]
The functionality of NOS, however, is a double-edged sword, contingent on a state of "coupling." In its coupled state, the enzyme efficiently transfers electrons from NADPH to L-arginine, resulting in the production of NO. Conversely, under conditions of cofactor (primarily BH4) or substrate (L-arginine) limitation, the enzyme becomes "uncoupled."[4] In this uncoupled state, the electron flow is diverted to molecular oxygen, leading to the production of superoxide radicals (O₂⁻) instead of NO.[4] This switch from a protective, NO-producing enzyme to a source of damaging reactive oxygen species (ROS) is implicated in the pathophysiology of numerous diseases, including cardiovascular and neurodegenerative disorders.[5]
6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride (DMPH4) is a synthetic analog of the natural NOS cofactor, BH4.[6] Its stable and cell-permeable nature makes it an invaluable tool for researchers studying the mechanisms of NOS coupling and uncoupling. By providing a saturating amount of a BH4 analog, investigators can probe whether a dysfunctional NOS system can be "recoupled" to restore NO production and mitigate superoxide generation.
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the effects of DMPH4 on NOS coupling. The protocols herein are designed not merely as a series of steps, but as a self-validating system to ensure robust and reproducible data.
The Scientific Rationale: A Multi-Faceted Approach to Assessing NOS Coupling
To comprehensively study NOS coupling, it is insufficient to measure only NO production. A complete picture requires the simultaneous assessment of both the desired product (NO) and the detrimental byproduct of uncoupling (superoxide). This dual-pronged approach provides a clear indication of the coupling state of the enzyme.
The experimental design proposed here is based on the following principles:
-
Direct Measurement of Enzyme Activity: Quantifying the conversion of L-arginine to L-citrulline provides a direct measure of the overall catalytic activity of NOS, irrespective of whether it is producing NO or superoxide.[4][7]
-
Quantification of NO Production: Measuring the stable end-products of NO metabolism, nitrite (NO₂⁻) and nitrate (NO₃⁻), offers a reliable method to determine the amount of NO produced by the enzyme.[2][8]
-
Detection of Superoxide Generation: Assessing the production of superoxide is crucial to directly quantify the extent of NOS uncoupling.[9][10]
By comparing the ratio of NO to superoxide production in the presence and absence of DMPH4, researchers can elucidate the compound's efficacy in recoupling the NOS enzyme.
Experimental Workflow and Key Considerations
The following diagram illustrates the overall experimental workflow for assessing NOS coupling with DMPH4.
Caption: Experimental workflow for studying NOS coupling with DMPH4.
Critical Consideration: Handling of this compound (DMPH4)
Pteridine compounds like DMPH4 are highly susceptible to oxidation, which can lead to the formation of inactive species and confound experimental results.[11] Therefore, stringent handling procedures are paramount.
-
Storage: Store DMPH4 solid at -20°C, desiccated and protected from light.[6][12]
-
Solution Preparation: Prepare DMPH4 solutions immediately before use in oxygen-free buffers. This can be achieved by bubbling the buffer with nitrogen or argon gas. Solutions should be kept on ice and protected from light.
-
Solubility: DMPH4 hydrochloride is soluble in oxygen-free water, especially with gentle warming.[12] For cell-based assays, ensure the final concentration of any solvent is compatible with the cells.
Protocol 1: Measurement of Total NOS Activity via L-Citrulline Formation (HPLC Method)
This protocol provides a non-radioactive method to quantify total NOS activity by measuring the production of L-citrulline using High-Performance Liquid Chromatography (HPLC). This method is highly sensitive and specific.[7]
Rationale: This assay measures the direct conversion of L-arginine to L-citrulline, the stoichiometric co-product of the NOS reaction.[4] This allows for the quantification of the total enzymatic activity, regardless of whether the final product is NO or superoxide.
Materials:
-
Purified NOS enzyme or cell/tissue homogenate
-
DMPH4
-
L-arginine
-
NADPH
-
Calmodulin (for nNOS and eNOS)
-
Calcium Chloride (CaCl₂)
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: To be optimized based on the specific column and system, but a common mobile phase consists of a phosphate buffer with an organic modifier like methanol or acetonitrile.[13]
-
Derivatization reagent: o-phthaldialdehyde (OPA)
Procedure:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
In a microcentrifuge tube, combine the reaction buffer, purified NOS enzyme or lysate, CaCl₂, and calmodulin (if required).
-
Add DMPH4 to the desired final concentration. For control reactions, add an equal volume of vehicle.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding L-arginine and NADPH to the final desired concentrations (e.g., 1 mM L-arginine, 1 mM NADPH).[14]
-
Incubate at 37°C for a predetermined time (e.g., 20-30 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer (e.g., a buffer with a low pH and EDTA to chelate calcium).[15]
-
-
Sample Preparation for HPLC:
-
Deproteinate the samples by adding a precipitating agent (e.g., perchloric acid) followed by centrifugation.
-
Derivatize the supernatant containing L-citrulline with OPA according to established protocols.[7]
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate L-citrulline from other amino acids on the C18 column.
-
Detect the OPA-derivatized L-citrulline using a UV detector at the appropriate wavelength.[13]
-
Quantify the amount of L-citrulline produced by comparing the peak area to a standard curve of known L-citrulline concentrations.
-
Data Presentation:
| Condition | DMPH4 (µM) | L-Citrulline (pmol/min/mg protein) |
| Control | 0 | ... |
| Treated | 10 | ... |
| Treated | 50 | ... |
| L-NAME | 0 | ... |
(L-NAME, a NOS inhibitor, should be used as a negative control to ensure the measured activity is specific to NOS)
Protocol 2: Measurement of Nitric Oxide Production (Griess Assay)
The Griess assay is a simple and cost-effective colorimetric method for the indirect measurement of NO production by quantifying its stable breakdown products, nitrite and nitrate.[2][8]
Rationale: Since NO has a very short half-life, this assay provides a reliable estimate of total NO production over the course of the enzymatic reaction by measuring its more stable metabolites.[2]
Materials:
-
Supernatant from the NOS reaction (from Protocol 1, before the addition of stop buffer if it interferes with the Griess reagents)
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water[2]
-
Nitrate Reductase (if measuring total nitrite + nitrate)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Collect the supernatant from the NOS reaction. If samples contain high protein concentrations, deproteination may be necessary.
-
-
Nitrate to Nitrite Conversion (Optional but Recommended):
-
To measure total NO production, nitrate in the sample must be converted to nitrite. Incubate the samples with nitrate reductase according to the manufacturer's instructions.[16]
-
-
Griess Reaction:
-
In a 96-well plate, add your sample or nitrite standard.
-
Add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light.[8] A pink/magenta color will develop.
-
-
Measurement:
-
Measure the absorbance at 540-570 nm using a microplate reader.[2]
-
-
Quantification:
-
Subtract the absorbance of the blank from all readings.
-
Determine the nitrite concentration in your samples by comparing the absorbance values to a sodium nitrite standard curve.
-
Data Presentation:
| Condition | DMPH4 (µM) | Nitrite + Nitrate (µM) |
| Control | 0 | ... |
| Treated | 10 | ... |
| Treated | 50 | ... |
| L-NAME | 0 | ... |
Protocol 3: Measurement of Superoxide Production (Cytochrome c Reduction Assay)
This spectrophotometric assay measures superoxide production by monitoring the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.[9]
Rationale: In the uncoupled state, NOS produces superoxide, which can be detected by its ability to reduce cytochrome c. The specificity of this reaction for superoxide is confirmed by its inhibition with SOD.[9][17]
Materials:
-
Purified NOS enzyme or lysate
-
DMPH4
-
L-arginine
-
NADPH
-
Cytochrome c (from horse heart)
-
Superoxide Dismutase (SOD)
-
96-well microplate
-
Microplate reader capable of kinetic measurements
Procedure:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).
-
In a 96-well plate, set up parallel reactions for each condition, one with and one without SOD (to determine the SOD-inhibitable portion of cytochrome c reduction).
-
To each well, add the reaction buffer, purified NOS enzyme or lysate, and cytochrome c (final concentration of ~10-50 µM).
-
Add DMPH4 to the desired final concentration to the "treated" wells.
-
To the "-SOD" wells, add an equivalent volume of buffer. To the "+SOD" wells, add SOD (final concentration of ~100-200 U/mL).
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding NADPH (and L-arginine, if investigating substrate-dependent uncoupling).
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 550 nm over time (e.g., every minute for 20-30 minutes). The rate of increase in absorbance corresponds to the rate of cytochrome c reduction.[9]
-
-
Calculation:
-
Calculate the rate of cytochrome c reduction (ΔA550/min) for each condition.
-
Determine the SOD-inhibitable rate by subtracting the rate in the presence of SOD from the rate in the absence of SOD.
-
Quantify the amount of superoxide produced using the molar extinction coefficient for the change in absorbance of cytochrome c upon reduction (ε₅₅₀ = 21 mM⁻¹cm⁻¹).[18]
-
Data Presentation:
| Condition | DMPH4 (µM) | SOD-inhibitable Cytochrome c Reduction Rate (nmol O₂⁻/min/mg protein) |
| Control | 0 | ... |
| Treated | 10 | ... |
| Treated | 50 | ... |
| L-NAME | 0 | ... |
Advanced Protocol: Electron Paramagnetic Resonance (EPR) Spectroscopy
For a more direct and sensitive detection of both NO and superoxide, Electron Paramagnetic Resonance (EPR) spectroscopy is the gold standard.[19] This technique allows for the simultaneous detection and quantification of these paramagnetic species using specific spin traps.
Rationale: EPR provides unambiguous identification and quantification of radical species.[19] By using appropriate spin traps, one can distinguish between NO and superoxide, offering a powerful tool to study the dynamics of NOS coupling.
Methodology Overview:
-
Superoxide Detection: Spin traps like 5,5-dimethyl-1-pyrroline N-oxide (DMPO) are used to form a stable radical adduct with superoxide, which has a characteristic EPR spectrum.[10]
-
NO Detection: NO can be trapped using iron-dithiocarbamate complexes, such as Fe(II)-MGD, to form a stable NO-Fe-MGD complex with a distinct EPR signal.
Due to the specialized nature of EPR spectroscopy, detailed protocols are highly dependent on the specific instrument and spin traps used. It is recommended to consult with an EPR facility or an expert in the field for experimental design and data analysis.
Interpreting the Results: The NOS Coupling Index
By combining the data from the above protocols, a "NOS Coupling Index" can be calculated to provide a quantitative measure of the enzyme's functional state.
NOS Coupling Index = (Rate of NO Production) / (Rate of Superoxide Production)
An increase in this index in the presence of DMPH4 would indicate a shift towards a more coupled state, demonstrating the compound's efficacy in restoring normal NOS function.
Caption: The effect of DMPH4 on the functional state of NOS.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low NOS Activity | Inactive enzyme, degraded cofactors (NADPH, DMPH4), insufficient calmodulin/Ca²⁺. | Use freshly prepared reagents. Ensure proper storage of enzyme and cofactors. Optimize calmodulin and Ca²⁺ concentrations. |
| High Background in Griess Assay | Nitrite contamination in reagents or water. Interference from media components. | Use high-purity water and reagents. Run a blank with all components except the enzyme. |
| No SOD-inhibitable Cytochrome c Reduction | Superoxide production is below the detection limit. SOD is inactive. | Increase enzyme concentration or incubation time. Check the activity of the SOD stock. |
| Inconsistent Results | Oxidation of DMPH4. Pipetting errors. | Prepare DMPH4 solutions fresh in oxygen-free buffer. Use calibrated pipettes and be consistent in technique. |
Conclusion
The experimental design and protocols detailed in these application notes provide a robust framework for investigating the role of this compound in modulating Nitric Oxide Synthase coupling. By employing a multi-assay approach that quantifies total enzyme activity, nitric oxide production, and superoxide generation, researchers can gain a comprehensive understanding of the therapeutic potential of pteridine-based compounds in diseases characterized by NOS dysfunction. The emphasis on proper reagent handling and the inclusion of appropriate controls are essential for generating high-quality, reproducible data that will advance our understanding of NOS enzymology and its implications for human health.
References
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ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). Retrieved from [Link]
- Tóth, M., Kukor, Z., & Valent, S. (2015). Measurement of NO in biological samples. Nitric Oxide, 47, 33-41.
- Yui, Y., Hattori, R., Kosuga, K., Eizawa, H., Hiki, K., Ohkawa, S., Ohnishi, K., Terao, S., & Kawai, C. (1991). Purification of nitric oxide synthase from rat macrophages. Journal of Biological Chemistry, 266(19), 12544-12547.
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ResearchGate. (2013). Nitric Oxide Assay?. Retrieved from [Link]
- Carlberg, M. (1994). Assay of neuronal nitric oxide synthase by HPLC determination of citrulline. Journal of Neuroscience Methods, 52(2), 165-167.
- Cunningham, J. M., & Rayne, R. (2008). Radiochemical Measurement of NOS Activity by Conversion of [14C]L-Arginine to Citrulline Using HPLC Separation. Methods in Molecular Biology, 440, 75-82.
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National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]
- Moore, K. P., & Kelm, M. (1999). Rapid microplate assay for superoxide scavenging efficiency. Free Radical Biology and Medicine, 27(5-6), 537-541.
- Xia, Y., & Zweier, J. L. (1997). Superoxide and peroxynitrite generation from inducible nitric oxide synthase in macrophages. Proceedings of the National Academy of Sciences, 94(13), 6954-6958.
- Hogg, N. (2007). Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy. Free Radical Research, 41(2), 131-140.
- Dikalov, S. I., & Fink, B. (2019). Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique. Antioxidants, 8(11), 526.
- Vásquez-Vivar, J., Kalyanaraman, B., & Martásek, P. (2002). Reaction of tetrahydrobiopterin with superoxide: EPR-kinetic analysis and characterization of the pteridine radical. Free Radical Biology and Medicine, 32(10), 985-995.
- Matter, H. (2004). Biology and chemistry of the inhibition of nitric oxide synthases by pteridine-derivatives as therapeutic agents. Medicinal Research Reviews, 24(5), 651-682.
- Imlay, J. A. (2002). Detection and Quantification of Superoxide Formed within the Periplasm of Escherichia coli. Journal of Bacteriology, 184(14), 3851-3861.
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ResearchGate. (2013). Quantification of superoxide produced by neutrophils in the cytochrome c reduction assay?. Retrieved from [Link]
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ResearchGate. (n.d.). Cytochrome c reduction assay for the measurement of extracellular.... Retrieved from [Link]
- Hetrick, E. M., & Schoenfisch, M. H. (2009). Inaccuracies of nitric oxide measurement methods in biological media. Annual International Conference of the IEEE Engineering in Medicine and Biology Society, 2009, 5741-5744.
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ResearchGate. (n.d.). Rapid HPLC-UV method for quantification of L-citrulline in watermelon and its potential role on smooth muscle relaxation markers. Retrieved from [Link]
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ResearchGate. (2015). Can anyone suggest problem solutions in a Nitric Oxide Synthase Detection System?. Retrieved from [Link]
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Bruker. (n.d.). EPR SPECTROSCOPY - Bringing EPR to a Wider World: Biological ROS & RNS Detection. Retrieved from [Link]
- Gupta, K. J., Fernie, A. R., Kaiser, W. M., & van Dongen, J. T. (2011). On the origins of nitric oxide. Trends in Plant Science, 16(3), 160-168.
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Semantic Scholar. (n.d.). EPR Detection of the Superoxide Free Radical with the Nitrone Spin Traps. Retrieved from [Link]
- Google Patents. (n.d.). US8178721B2 - Processes for the production of L-citrulline.
- Coneski, P. N., & Schoenfisch, M. H. (2012). Nitric Oxide Release Part III. Measurement and Reporting. Chemical Society Reviews, 41(10), 3753-3758.
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ResearchGate. (n.d.). Scheme 1.6: Detection of Superoxide by Reduction of a Cytochrome C.... Retrieved from [Link]
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Assay Genie. (n.d.). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]
- Jayaprakasha, G. K., Chidambara Murthy, K. N., & Patil, B. S. (2018). Development of Isocratic RP-HPLC Method for Separation and Quantification of L-Citrulline and L-Arginine in Watermelons.
-
BuyersGuideChem. (n.d.). 6,7-Dimethyl-5,6,7,8-tetrahydropterine hydrochloride. Retrieved from [Link]
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ResearchGate. (n.d.). NOS coupling and uncoupling. Each NOS enzyme consists of an oxygenase.... Retrieved from [Link]
- Neves, H. R., Lopes, I., & Pereira, E. (2019). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Molecules, 24(18), 3299.
-
Y-Biotech. (n.d.). 6,7-dimethyl-5,6,7,8-Tetrahydropterin (hydrochloride). Retrieved from [Link]
- Forstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European Heart Journal, 33(7), 829-837.
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Application Notes & Protocols: In Vitro Reconstitution of Hydroxylase Activity with Synthetic Cofactors
Audience: Researchers, scientists, and drug development professionals.
Abstract: Hydroxylases are a ubiquitous class of enzymes crucial for both fundamental biological processes and pharmaceutical development. Studying their mechanism and substrate specificity often requires a controlled, cell-free environment. This guide provides a comprehensive framework for the in vitro reconstitution of hydroxylase activity, with a special focus on the strategic use of synthetic cofactors. We will move beyond simple step-by-step instructions to explain the underlying biochemical principles, ensuring that researchers can not only replicate these methods but also adapt and troubleshoot them for their specific hydroxylase systems.
Foundational Concepts: The Hydroxylase Reconstitution System
Successful in vitro reconstitution of a hydroxylase is contingent on the precise assembly of its core functional components. Many hydroxylases are not functional upon purification alone; they exist as an inactive apoenzyme that requires a specific cofactor to fold into its catalytically competent state, forming the active holoenzyme .[1] Furthermore, the catalytic cycle, which involves the activation of molecular oxygen, is energetically demanding and requires a constant supply of reducing equivalents from a reducing system .
-
Apoenzyme: This is the polypeptide component of the hydroxylase, containing the active site where substrate binding and catalysis occur. The preparation of a stable, properly folded, and cofactor-free apoenzyme is the critical first step of any reconstitution experiment.[2][3]
-
Cofactor: Cofactors are non-protein chemical compounds required for the enzyme's activity. For many hydroxylases, these are complex organic molecules like heme, flavins (FAD, FMN), or pterins (tetrahydrobiopterin, BH4).[4][5][6] This guide focuses on the use of synthetic cofactors —chemically synthesized analogs of natural cofactors. These are powerful tools for probing enzyme mechanisms, altering substrate specificity, or enhancing stability.[3][7][8]
-
Reducing System: The hydroxylation of a substrate typically involves the reduction of molecular oxygen (O2), a process that consumes electrons. In a biological context, these electrons are usually supplied by NADPH or NADH via partner proteins like reductases.[9][10] An in vitro system must replicate this electron supply chain.
Strategic Planning: Designing Your Reconstitution Experiment
Before proceeding to the bench, a clear experimental plan is essential. The choice of hydroxylase class will dictate the specific components and conditions required.
| Hydroxylase Class | Typical Cofactor(s) | Common Reducing System Components | Key Considerations |
| Cytochrome P450s (CYPs) | Heme | NADPH, Cytochrome P450 Reductase (CPR) | Membrane-associated; often requires liposomes or detergents for functional reconstitution.[4][5][11] |
| Flavin-Dependent Monooxygenases | FAD or FMN | NADPH or NADH; may be a single or two-component system (hydroxylase + reductase).[12][13] | For two-component systems, stoichiometry between the hydroxylase and its specific reductase is critical.[13] |
| Pterin-Dependent Aromatic Amino Acid Hydroxylases | Tetrahydrobiopterin (BH4) | NADPH, Dihydropteridine Reductase (DHPR) | The cofactor (BH4) is prone to oxidation; maintaining a reducing environment is paramount.[14] Synthetic BH4 analogs can be used to modulate activity.[7][15] |
| Non-Heme Iron Dioxygenases | Fe(II), α-Ketoglutarate | Ascorbate (Vitamin C) | Ascorbate is not just a general antioxidant here; it's a specific cofactor required to re-reduce the active site iron.[16][17][18] |
Core Experimental Workflow
The overall process can be visualized as a multi-stage pipeline, from component preparation to final activity analysis. Each stage must be optimized and validated to ensure the success of the subsequent steps.
Detailed Protocols
PART A: Preparation of Essential Components
Protocol 1: Apoenzyme Preparation
The goal is to obtain a pure, folded, but cofactor-free enzyme. For flavoproteins, a common method involves hydrophobic interaction chromatography.[2]
-
Scientist's Note: The success of this step is predicated on the cofactor being non-covalently bound. This protocol must be optimized for your specific protein.
-
Expression & Lysis: Express your hydroxylase of interest in a suitable host (e.g., E. coli). Harvest cells and lyse them in a buffer containing protease inhibitors.
-
Initial Purification: Purify the holoenzyme using standard chromatographic techniques (e.g., Ni-NTA for His-tagged proteins).
-
Hydrophobic Interaction Chromatography:
-
Equilibrate a Phenyl-Sepharose (or similar) column with a high-salt buffer (e.g., 50 mM potassium phosphate pH 7.0, 1 M (NH₄)₂SO₄).
-
Load the purified holoenzyme onto the column. The protein will bind via hydrophobic interactions.
-
Initiate a wash step with a low pH, high salt buffer containing KBr (e.g., 50 mM potassium acetate pH 3.7, 1 M (NH₄)₂SO₄, 2 M KBr) to dissociate the cofactor.[2] The color change (e.g., loss of yellow for a flavoprotein) is a visual indicator of cofactor removal.
-
Wash the column with a neutral buffer to remove KBr.
-
Elute the apoenzyme using a buffer containing an organic solvent like ethylene glycol (e.g., 50 mM potassium phosphate pH 7.0, 50% ethylene glycol).[2]
-
-
Buffer Exchange & Storage: Immediately exchange the eluted apoenzyme into a stable storage buffer (e.g., via dialysis or desalting column) and store at -80°C.
Protocol 2: Preparation of Synthetic Cofactors and Reducing Systems
-
Synthetic Cofactors: Synthetic pterins or flavin analogs are often light-sensitive and prone to oxidation.
-
Purchase or synthesize the desired analog. Examples include N-methyl-tetrahydrobiopterin or 7,8-dihydrobiopterin (BH2) as an inhibitor.[14]
-
Prepare stock solutions in an appropriate solvent (e.g., DMSO or acidic buffer) under dim light.
-
Store aliquots under an inert atmosphere (argon or nitrogen) at -80°C.
-
-
Reducing System: For a typical P450 or pterin-dependent system.
-
Prepare a concentrated stock solution of NADPH (e.g., 100 mM in a buffered solution).
-
If required, purify the partner reductase protein (e.g., Cytochrome P450 Reductase or Dihydropteridine Reductase) using standard methods.
-
Crucial Control: Prepare an "NADPH regenerating system" to ensure NADPH levels do not become rate-limiting. This typically consists of a secondary enzyme and its substrate (e.g., glucose-6-phosphate dehydrogenase and glucose-6-phosphate).[19]
-
PART B: The Reconstitution and Activity Assay
This protocol describes a general assay for an aromatic amino acid hydroxylase using a synthetic pterin cofactor.
-
Reaction Mixture Preparation: In a microcentrifuge tube on ice, assemble the following components. The volumes should be adjusted based on desired final concentrations.
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.4)
-
Purified Apo-hydroxylase (e.g., to a final concentration of 1-5 µM)
-
Catalase (to remove H₂O₂ which can damage the enzyme)
-
Dihydropteridine Reductase (DHPR)
-
Synthetic Pterin Cofactor (e.g., to a final concentration of 10-100 µM)
-
NADPH (e.g., to a final concentration of 200 µM)
-
-
Reconstitution Incubation: Gently mix and incubate the reaction mixture at the enzyme's optimal temperature (e.g., 37°C) for 5-10 minutes. This allows the apoenzyme to bind the cofactor and form the active holoenzyme.
-
Initiate Hydroxylation: Start the reaction by adding the substrate (e.g., L-Tyrosine to a final concentration of 1 mM).
-
Time Course & Quenching:
-
Allow the reaction to proceed, taking aliquots at various time points (e.g., 0, 2, 5, 10, 20 minutes).
-
Quench each aliquot immediately by adding an equal volume of a stop solution (e.g., 10% Trichloroacetic Acid or ice-cold methanol) to precipitate the protein and halt the reaction.[20]
-
-
Sample Preparation for Analysis: Centrifuge the quenched samples at high speed (e.g., >13,000 x g) for 10 minutes to pellet the precipitated protein. Transfer the supernatant, which contains the substrate and product, to a new tube for analysis.
PART C: Product Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for separating the product from the substrate and quantifying its formation.[21][22][23]
-
HPLC Setup:
-
Column: A reverse-phase C18 column is suitable for separating many small molecule substrates and products.[24]
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 20 mM sodium acetate) and an organic solvent (e.g., acetonitrile or methanol) is common.[24] The exact conditions must be optimized for your specific analyte.
-
Detector: A UV detector set to a wavelength where the product absorbs strongly is typically used.[24] For higher specificity, a mass spectrometer (LC-MS) can be employed.[23]
-
-
Standard Curve Generation: Prepare a series of known concentrations of the authentic product standard. Inject each standard onto the HPLC and record the peak area. Plot peak area versus concentration to generate a standard curve. This is essential for accurate quantification.[24]
-
Sample Analysis: Inject the supernatant from the quenched reaction samples onto the HPLC.
-
Data Analysis: Identify the product peak in your samples by comparing its retention time to that of the standard. Calculate the concentration of the product in each sample using the standard curve equation. Plot product concentration versus time to determine the initial reaction velocity. Calculate the specific activity of the enzyme (e.g., in nmol of product/min/mg of enzyme).
Validating the System: Essential Controls
To ensure the trustworthiness of your results, the following controls are mandatory:
-
No Apoenzyme Control: A reaction mixture containing all components except the hydroxylase. This should yield no product and confirms the reaction is enzyme-dependent.
-
No Cofactor Control: A reaction containing the apoenzyme but lacking the synthetic cofactor. This validates that the observed activity is strictly cofactor-dependent.
-
No Reducing System Control: A reaction lacking NADPH. This confirms the necessity of the electron supply for catalysis.
-
Heat-Inactivated Enzyme Control: A reaction where the enzyme is boiled before being added. This control ensures that product formation is due to enzymatic catalysis and not spontaneous chemical conversion.
Visualizing the Catalytic Cycle
Understanding the flow of electrons and the role of each component is key to troubleshooting. The diagram below illustrates a generalized catalytic cycle for a pterin-dependent hydroxylase.
This diagram shows the central enzyme (blue) binding oxygen and substrate, forming a highly reactive iron-oxo intermediate (yellow) that performs the hydroxylation. The cofactor is oxidized in the process (to BH2) and must be recycled back to its active form (BH4) by the DHPR/NADPH reducing system.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Very Low Activity | 1. Inactive apoenzyme (misfolded/denatured).2. Synthetic cofactor degraded or incorrect concentration.3. Reducing system is inefficient or depleted.4. Incorrect buffer pH or ionic strength. | 1. Re-purify apoenzyme, ensuring gentle handling and proper storage.2. Use a fresh aliquot of cofactor; verify concentration spectroscopically.3. Add an NADPH regenerating system; optimize reductase concentration.4. Perform a pH and salt screen to find optimal conditions. |
| High Background Signal (Product in "No Enzyme" Control) | 1. Substrate is unstable and converting to product non-enzymatically.2. Contamination in buffer or reagents. | 1. Analyze substrate stability under assay conditions over time.2. Use fresh, high-purity reagents and sterile water. |
| Reaction Stops Prematurely | 1. NADPH depletion.2. Product inhibition.3. Enzyme instability under assay conditions. | 1. Implement an NADPH regenerating system.2. Perform the assay with varying initial substrate concentrations to test for product inhibition.3. Add stabilizing agents (e.g., glycerol, BSA); run the assay at a lower temperature. |
| Poor Reproducibility | 1. Inconsistent pipetting of viscous enzyme/reagent stocks.2. Cofactor oxidation due to light/air exposure.3. Temperature fluctuations. | 1. Use calibrated pipettes and low-retention tips.2. Prepare cofactor solutions fresh under dim light; minimize freeze-thaw cycles.3. Use a calibrated, stable water bath or heat block. |
References
-
In vitro functional reconstitution of cofactor-dependent plant cytochrome P450 system on artificial liposomes. Bioscience, Biotechnology, and Biochemistry.[Link]
-
In vitro functional reconstitution of cofactor-dependent plant cytochrome P450 system on artificial liposomes. Semantic Scholar.[Link]
-
In vitro functional reconstitution of cofactor-dependent plant cytochrome P450 system on artificial liposomes. PubMed.[Link]
-
Reconstitution of Human Cytochrome P450 Activity using a Leishmania Cell-Free Protein Expression System. ACS Synthetic Biology.[Link]
-
Synthetic analogues of tetrahydrobiopterin with cofactor activity for aromatic amino acid hydroxylases. PubMed.[Link]
-
In vitro functional reconstitution of cofactor-dependent plant cytochrome P450 system on artificial liposomes. Oxford Academic.[Link]
-
hplc assay method: Topics by Science.gov. Science.gov.[Link]
-
Large-scale preparation and reconstitution of apo-flavoproteins with special reference to butyryl-CoA dehydrogenase from Megasphaera elsdenii. Hydrophobic-interaction chromatography. PubMed.[Link]
-
Apoenzyme Reconstitution as a Chemical Tool for Structural Enzymology and Biotechnology. ResearchGate.[Link]
-
Apoenzyme reconstitution as a chemical tool for structural enzymology and biotechnology. Angewandte Chemie International Edition.[Link]
-
Monooxygenases – Knowledge and References. Taylor & Francis Online.[Link]
-
"7-tetrahydrobiopterin," a naturally occurring analogue of tetrahydrobiopterin, is a cofactor for and a potential inhibitor of the aromatic amino acid hydroxylases. PubMed.[Link]
-
Apoenzyme reconstitution as a chemical tool for structural enzymology and biotechnology. Semantic Scholar.[Link]
-
Tetrahydrobiopterin (BH4) treatment stabilizes tyrosine hydroxylase. University at Buffalo.[Link]
-
Dioxygen Activation by Nonheme Diiron Enzymes: Diverse Dioxygen Adducts, High-Valent Intermediates, and Related Model Complexes. PubMed Central.[Link]
-
Vitamin C. Wikipedia.[Link]
-
Monooxygenation of aromatic compounds by flavin-dependent monooxygenases. PubMed Central.[Link]
-
Enzymatic Hydroxylation of Aliphatic C-H Bonds by a Mn/Fe Cofactor. bioRxiv.[Link]
-
Rapid reverse phase-HPLC assay of HMG-CoA reductase activity. ResearchGate.[Link]
-
Reprogramming nonheme iron enzymes for abiotic alkene trifluoromethylazidation. Methods in Enzymology.[Link]
-
Two-Component FAD-Dependent Monooxygenases: Current Knowledge and Biotechnological Opportunities. MDPI.[Link]
-
In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. RSC Publishing.[Link]
-
Recoupling the Cardiac Nitric Oxide Synthases: Tetrahydrobiopterin Synthesis and Recycling. ResearchGate.[Link]
-
Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. PubMed Central.[Link]
-
Reductase-catalyzed tetrahydrobiopterin regeneration alleviates the anti-competitive inhibition of tyrosine hydroxylation by 7,8-dihydrobiopterin. Catalysis Science & Technology.[Link]
-
Deconstruction of the CYP153A6 Alkane Hydroxylase System: Limitations and Optimization of In Vitro Alkane Hydroxylation. MDPI.[Link]
-
Apoenzyme - Definition and Examples. Biology Online Dictionary.[Link]
-
Production, in vitro modification, and interaction analysis of a hydroxyproline-dependent protein. Diva-portal.org.[Link]
-
Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). National Institutes of Health.[Link]
-
Non-heme iron enzymes – Knowledge and References. Taylor & Francis Online.[Link]
-
Reaction mechanisms of non-heme diiron hydroxylases characterized in whole cells. PubMed.[Link]
-
SYNTHESIS OF HYDROXYPROLINE IN VITRO BY THE HYDROXYLATION OF PROLINE IN A PRECURSOR OF COLLAGEN. PubMed Central.[Link]
-
An improved high-performance liquid chromatography (HPLC) method for detection of variations in the hydroxyproline content of tissue homogenates from Paracoccidioides brasiliensis-infected mice. National Institutes of Health.[Link]
Sources
- 1. biologyonline.com [biologyonline.com]
- 2. Large-scale preparation and reconstitution of apo-flavoproteins with special reference to butyryl-CoA dehydrogenase from Megasphaera elsdenii. Hydrophobic-interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoenzyme reconstitution as a chemical tool for structural enzymology and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro functional reconstitution of cofactor-dependent plant cytochrome P450 system on artificial liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthetic analogues of tetrahydrobiopterin with cofactor activity for aromatic amino acid hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. In vitro functional reconstitution of cofactor-dependent plant cytochrome P450 system on artificial liposomes. | Semantic Scholar [semanticscholar.org]
- 12. Monooxygenation of aromatic compounds by flavin‐dependent monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Reductase-catalyzed tetrahydrobiopterin regeneration alleviates the anti-competitive inhibition of tyrosine hydroxylation by 7,8-dihydrobiopterin - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. "7-tetrahydrobiopterin," a naturally occurring analogue of tetrahydrobiopterin, is a cofactor for and a potential inhibitor of the aromatic amino acid hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vitamin C - Wikipedia [en.wikipedia.org]
- 17. Reprogramming nonheme iron enzymes for abiotic alkene trifluoromethylazidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Deconstruction of the CYP153A6 Alkane Hydroxylase System: Limitations and Optimization of In Vitro Alkane Hydroxylation [mdpi.com]
- 20. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hplc assay method: Topics by Science.gov [science.gov]
- 22. researchgate.net [researchgate.net]
- 23. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An improved high-performance liquid chromatography (HPLC) method for detection of variations in the hydroxyproline content of tissue homogenates from Paracoccidioides brasiliensis-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Challenges of 6,7-Dimethyl-5,6,7,8-tetrahydropterin Hydrochloride in Aqueous Solutions: A Technical Support Guide
Welcome to the technical support center for 6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride (DMPH₄). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for handling this synthetic pterin cofactor in aqueous solutions. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of your experimental reagents. This document will equip you with the knowledge to navigate the stability challenges of DMPH₄, ensuring the reliability and reproducibility of your results.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the use of DMPH₄ in aqueous solutions.
Q1: What is this compound (DMPH₄)?
A1: DMPH₄ is a synthetic analog of tetrahydrobiopterin (BH₄), an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases.[1] It is often used in research to study the role of these enzymes in various physiological and pathological processes.
Q2: Why is the stability of DMPH₄ in aqueous solutions a concern?
A2: Like its natural analog BH₄, DMPH₄ is a reduced pterin and is highly susceptible to oxidation, particularly in aqueous solutions. This degradation leads to a loss of its biological activity as a cofactor, which can significantly impact experimental outcomes. The primary degradation pathway involves oxidation to the more stable but inactive 7,8-dihydropterin form.
Q3: What are the main factors that affect the stability of DMPH₄ solutions?
A3: The stability of DMPH₄ in aqueous solution is primarily influenced by pH, temperature, exposure to oxygen, and light. Neutral to alkaline pH, elevated temperatures, and the presence of oxygen significantly accelerate its degradation.
Q4: How should I store the solid DMPH₄ powder?
A4: Solid DMPH₄ hydrochloride should be stored at -20°C in a desiccator to protect it from moisture and light.[2] Under these conditions, the solid compound is stable for extended periods.
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a problem-solving framework for common issues encountered during the preparation and use of DMPH₄ solutions.
Visual Troubleshooting Flowchart
The following diagram illustrates a systematic approach to troubleshooting common problems with DMPH₄ solutions.
Caption: A troubleshooting guide for common issues with DMPH₄ solutions.
Detailed Troubleshooting Q&A
Q: My DMPH₄ solution appears cloudy or has visible precipitate. What should I do?
A:
-
Cause: This could be due to exceeding the solubility limit of DMPH₄ in your chosen solvent or a pH-dependent precipitation.
-
Solution:
-
Verify Solubility: DMPH₄ hydrochloride has limited solubility in aqueous solutions. Ensure you are not exceeding its solubility limit. It is soluble in oxygen-free water with the aid of heat.[3]
-
Check pH: The solubility of DMPH₄ can be pH-dependent. An acidic pH generally improves solubility and stability. Consider preparing your stock solution in a dilute acid, such as 0.01 M HCl.
-
Gentle Warming: Gentle warming can aid in dissolution, but avoid excessive heat as it can accelerate degradation.
-
Q: The DMPH₄ solution has turned a yellow or brownish color. Is it still usable?
A:
-
Cause: A yellow or brownish discoloration is a strong indicator of oxidation. The tetrahydropterin ring system is prone to oxidation, leading to the formation of colored degradation products.
-
Solution:
-
Discard and Prepare Fresh: It is highly recommended to discard the discolored solution and prepare a fresh batch immediately before your experiment. The color change signifies a significant loss of the active, reduced form of DMPH₄.
-
Prevent Future Oxidation: To prevent this from recurring, ensure you are using degassed buffers, preparing the solution under an inert atmosphere (nitrogen or argon if possible), and adding an antioxidant like dithiothreitol (DTT).
-
Q: I am observing a progressive loss of the expected biological effect in my experiments using the same stock solution of DMPH₄. What is the likely cause?
A:
-
Cause: This is a classic sign of DMPH₄ degradation over time. Even when stored at low temperatures, aqueous solutions of DMPH₄ have a limited shelf life.
-
Solution:
-
Aliquot and Store Properly: Prepare a concentrated stock solution, aliquot it into single-use volumes, and store them at -80°C. This minimizes freeze-thaw cycles, which can introduce oxygen and accelerate degradation.
-
Prepare Fresh Working Solutions: Thaw a single aliquot and prepare your final working solution immediately before each experiment. Do not store diluted working solutions for extended periods.
-
Conduct a Stability Study: If you need to use a solution over a period of time, it is advisable to perform a simple stability study to understand the degradation rate under your specific experimental conditions (see Section IV for a protocol).
-
III. Key Factors Influencing DMPH₄ Stability
The following table summarizes the critical factors affecting the stability of DMPH₄ in aqueous solutions and provides recommendations for optimal handling.
| Factor | Impact on Stability | Recommendations |
| pH | Highly unstable in neutral to alkaline solutions. Stability significantly increases in acidic conditions. | Prepare stock solutions in a slightly acidic buffer (e.g., pH 4-5) or dilute acid (e.g., 0.01 M HCl). Avoid neutral or alkaline buffers for storage. |
| Temperature | Degradation rate increases with temperature. | Store stock solutions at -80°C. Prepare working solutions on ice and use them promptly. |
| Oxygen | The primary driver of degradation through oxidation. | Use deoxygenated (degassed) water and buffers. Prepare solutions under an inert atmosphere (N₂ or Ar) if possible. |
| Light | Pterin compounds can be light-sensitive, leading to photodegradation. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Additives | Antioxidants can significantly slow down oxidative degradation. | Add an antioxidant such as dithiothreitol (DTT) or ascorbic acid to your solutions, especially for long-term storage or prolonged experiments. |
IV. Experimental Protocols
Protocol for Preparing a Stable Aqueous Stock Solution of DMPH₄
This protocol outlines the steps to prepare a relatively stable stock solution of DMPH₄.
Materials:
-
This compound (DMPH₄) powder
-
High-purity, deoxygenated water (prepare by boiling and cooling under an inert gas or by sparging with nitrogen or argon for at least 30 minutes)
-
0.1 M Hydrochloric acid (HCl)
-
Dithiothreitol (DTT)
-
Amber or foil-wrapped microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh the desired amount of DMPH₄ powder in a sterile microcentrifuge tube. Perform this step quickly to minimize exposure to air and moisture.
-
Dissolution:
-
Prepare a 0.01 M HCl solution by diluting the 0.1 M HCl stock with deoxygenated water.
-
Add the appropriate volume of cold 0.01 M HCl to the DMPH₄ powder to achieve the desired stock concentration.
-
-
Vortexing: Vortex the solution until the DMPH₄ is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used if necessary, but avoid prolonged heating.
-
Adding Antioxidant: Add DTT to a final concentration of 1 mM.
-
Aliquoting: Immediately aliquot the stock solution into single-use amber or foil-wrapped tubes.
-
Storage: Store the aliquots at -80°C.
Protocol for a Simple Stability Study of DMPH₄ Solution
This protocol provides a basic framework to assess the stability of your DMPH₄ working solution under your experimental conditions.
Materials:
-
Prepared DMPH₄ working solution
-
HPLC system with a UV or electrochemical detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase suitable for pterin analysis (consult literature for specific methods)
Procedure:
-
Initial Analysis (Time Zero): Immediately after preparing your DMPH₄ working solution, inject an aliquot into the HPLC system to determine the initial peak area or concentration. This will be your 100% reference point.
-
Incubation: Store your working solution under the conditions you wish to test (e.g., room temperature on the benchtop, 37°C in an incubator).
-
Time-Point Analysis: At predetermined time intervals (e.g., 30 min, 1, 2, 4, 8, and 24 hours), inject an aliquot of the stored solution into the HPLC system.
-
Data Analysis:
-
Measure the peak area of the DMPH₄ at each time point.
-
Calculate the percentage of DMPH₄ remaining at each time point relative to the initial (time zero) measurement.
-
Plot the percentage of DMPH₄ remaining against time to visualize the degradation kinetics.
-
V. Understanding the Degradation Pathway
The primary degradation pathway for DMPH₄, similar to other tetrahydropterins, is through oxidation. The following diagram illustrates this process.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Tetrahydrobiopterin analogues: solution conformations of 6-methyltetrahydropterin, 7-methyltetrahydropterin, and cis- and trans-6,7-dimethyltetrahydropterins as determined by proton nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Safeguarding 6,7-Dimethyl-5,6,7,8-tetrahydropterin Hydrochloride from Oxidative Degradation
Welcome to the technical support resource for 6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride (DMPH4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the oxidative degradation of this critical synthetic pterin cofactor. Understanding and mitigating oxidation is paramount for ensuring the reproducibility and validity of your experimental outcomes.
The Challenge: The Inherent Instability of Reduced Pterins
6,7-Dimethyl-5,6,7,8-tetrahydropterin, like its natural analogue tetrahydrobiopterin (BH4), is a reduced pterin. Its biological activity as a cofactor for enzymes like nitric oxide synthase and various hydroxylases is entirely dependent on its reduced state.[1] However, the tetrahydropterin ring is highly susceptible to oxidation, especially in aqueous solutions at neutral or alkaline pH. This process leads to the formation of inactive species and can be a significant source of experimental variability.
The primary degradation pathway is the auto-oxidation of the tetrahydropterin to a quinonoid dihydrobiopterin intermediate, which is then converted to the more stable and inactive 7,8-dihydrobiopterin (BH2).[2] This oxidative process compromises the integrity of your experiments by depleting the active cofactor.
Frequently Asked Questions (FAQs)
Q1: My DMPH4 solution is turning yellow. What does this indicate?
A yellowish tint in your DMPH4 solution is a common visual indicator of oxidation. The formation of oxidized pterin species can impart a yellow color to the solution. If you observe this, it is highly probable that a significant portion of your active DMPH4 has degraded. It is recommended to discard the solution and prepare a fresh batch following the protocols outlined below to minimize oxidation.
Q2: How should I store the solid DMPH4 powder?
For maximal stability, the solid hydrochloride salt of DMPH4 should be stored at -20°C in a tightly sealed container.[1][3][4] When handled correctly, the solid form is significantly more stable than its solutions. Before opening the container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can accelerate degradation.
Q3: What is the best solvent for preparing my DMPH4 stock solution?
The choice of solvent is critical for stability. For aqueous solutions, it is highly recommended to use high-purity, degassed water and to dissolve the DMPH4 in an acidic buffer with a pH below 3.0.[2] A common and effective choice is 0.1 N hydrochloric acid (HCl). Solutions of tetrahydropterins in 0.1 N HCl have been shown to be stable for several weeks at -20°C.[2] For applications where an organic solvent is permissible, dimethyl sulfoxide (DMSO) can be used.[2]
Q4: Can I repeatedly freeze and thaw my DMPH4 stock solution?
Repeated freeze-thaw cycles should be avoided as they can introduce oxygen into the solution and accelerate oxidation. It is best practice to aliquot your stock solution into single-use volumes immediately after preparation.[2] This ensures that you are using a fresh, uncompromised aliquot for each experiment.
Q5: Are there any additives that can enhance the stability of my DMPH4 solutions?
Yes, the inclusion of antioxidants or reducing agents is a highly effective strategy to prevent oxidation.[2] L-ascorbic acid (Vitamin C) and dithiothreitol (DTT) are commonly used for this purpose. Ascorbic acid has been demonstrated to inhibit the auto-oxidation of tetrahydrobiopterin in a concentration-dependent manner.[5][6] Similarly, DTT can be added to minimize spontaneous oxidation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of DMPH4 leading to variable active cofactor concentration. | Prepare fresh DMPH4 solutions daily using an acidic buffer and an antioxidant. Aliquot and store at -80°C for long-term use. |
| Loss of biological activity in assays | Oxidation of DMPH4 to its inactive dihydro- form. | Confirm the integrity of your DMPH4 stock. Prepare a fresh solution and compare its activity to the old stock. Always protect solutions from light and heat. |
| Precipitate formation in the stock solution | Poor solubility or degradation product precipitation. | DMPH4 is soluble in oxygen-free water with heating.[4] Ensure complete dissolution. If a precipitate forms upon storage, it may indicate degradation. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of DMPH4
This protocol is designed to maximize the stability of your DMPH4 stock solution for aqueous-based experiments.
Materials:
-
This compound (DMPH4) powder
-
High-purity, deionized water
-
Hydrochloric acid (HCl)
-
L-ascorbic acid or Dithiothreitol (DTT)
-
Amber or foil-wrapped microcentrifuge tubes
Procedure:
-
Prepare the acidic solvent: Create a 0.1 N HCl solution in high-purity water. To further minimize oxidation, degas the solution by sparging with an inert gas like argon or nitrogen for 15-20 minutes.
-
Add an antioxidant: To the acidic solvent, add either L-ascorbic acid to a final concentration of 1-3 mM or DTT to a final concentration of 0.1% (w/v).[2][5]
-
Weigh the DMPH4: In a controlled environment with minimal light exposure, weigh the required amount of DMPH4 powder.
-
Dissolve the DMPH4: Add the acidic, antioxidant-containing solvent to the DMPH4 powder and vortex gently until fully dissolved.
-
Aliquot for storage: Immediately aliquot the stock solution into single-use, light-protected amber tubes.[2]
-
Store appropriately: For short-term storage (up to a few weeks), store the aliquots at -20°C. For long-term storage, -80°C is recommended.[2]
Visualizing the Oxidation Pathway and Protective Mechanisms
The following diagram illustrates the oxidation of DMPH4 and the points of intervention for stabilization.
Caption: Oxidation pathway of DMPH4 and the protective role of antioxidants.
Summary of Key Stabilization Parameters
| Parameter | Recommendation | Rationale |
| Storage (Solid) | -20°C, tightly sealed container | Minimizes degradation of the powdered compound.[1][3][4] |
| Storage (Solution) | -80°C for long-term, -20°C for short-term | Low temperatures slow down the rate of oxidation.[2] |
| Solvent pH | < 3.0 (e.g., 0.1 N HCl) | Acidic conditions significantly enhance the stability of reduced pterins.[2] |
| Antioxidants | 1-3 mM L-ascorbic acid or 0.1% DTT | Scavenge reactive oxygen species and can reduce oxidized intermediates.[2][5] |
| Handling | Aliquot into single-use volumes, protect from light | Prevents repeated freeze-thaw cycles and light-induced degradation.[2] |
By adhering to these guidelines, you can significantly improve the stability of your this compound and ensure the reliability of your experimental data.
References
-
Kukor, Z., & Tóth, M. (2002). Chemical stabilization of tetrahydrobiopterin by L-ascorbic acid: contribution to placental endothelial nitric oxide synthase activity. Biochemical Journal, 363(Pt 2), 271–277. [Link]
-
Kukor, Z., & Tóth, M. (2002). Chemical stabilization of tetrahydrobiopterin by L-ascorbic acid: contribution to placental endothelial nitric oxide synthase activity. PubMed. [Link]
-
BuyersGuideChem. (n.d.). 6,7-Dimethyl-5,6,7,8-tetrahydropterine hydrochloride. Retrieved from [Link]
-
Armarego, W. L., Randles, D., & Waring, P. (1985). Tetrahydrobiopterin analogues: solution conformations of 6-methyltetrahydropterin, 7-methyltetrahydropterin, and cis- and trans-6,7-dimethyltetrahydropterins as determined by proton nuclear magnetic resonance. Biochemistry, 24(2), 458–466. [Link]
Sources
- 1. 6,7-二甲基-5,6,7,8-四氢蝶呤 盐酸盐 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6,7-Dimethyl-5,6,7,8-tetrahydropterine = 95 945-43-7 [sigmaaldrich.com]
- 4. Maintenance – BuyersGuideChem [buyersguidechem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Chemical stabilization of tetrahydrobiopterin by L-ascorbic acid: contribution to placental endothelial nitric oxide synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 6,7-Dimethyl-5,6,7,8-tetrahydropterin Hydrochloride for Cell-Based Assays
Welcome to the technical support center for 6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride (DMPH4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and troubleshooting assistance for the successful application of DMPH4 in cell-based assays. Here, we combine established scientific principles with practical, field-proven insights to help you navigate the complexities of your experiments.
I. Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the properties, handling, and mechanism of action of DMPH4.
Q1: What is this compound (DMPH4)?
A1: this compound is a synthetic analog of tetrahydrobiopterin (BH4).[1][2] BH4 is an essential cofactor for several key enzymes, including nitric oxide synthases (NOS), phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase.[3][4][5][6] DMPH4, as a BH4 analog, can substitute for the natural cofactor in many biological systems, making it a valuable tool for studying the roles of these enzymes in cellular processes.[2][7]
Q2: What is the primary mechanism of action of DMPH4 in cell-based assays?
A2: DMPH4 functions as a cofactor, particularly for nitric oxide synthases (NOS). In the absence of sufficient BH4, NOS can become "uncoupled," leading to the production of superoxide radicals instead of nitric oxide (NO).[4] By providing a stable pterin cofactor, DMPH4 helps to maintain the coupled state of NOS, ensuring the efficient production of NO. This is crucial for studying signaling pathways and cellular responses mediated by nitric oxide.
Q3: How should I prepare and store DMPH4 stock solutions?
A3: DMPH4 is susceptible to oxidation, especially in neutral or alkaline solutions.[8] For optimal stability, it is recommended to prepare stock solutions in oxygen-free water, potentially with the addition of heat to aid dissolution (up to 50 mg/ml).[9] Alternatively, dissolving in buffers with a slightly acidic pH, such as PBS at pH 7.2 (up to 1 mg/ml), can also be effective.[2] For long-term storage, aliquoting and freezing at -20°C is recommended to minimize freeze-thaw cycles and exposure to oxygen.[9]
Q4: Is DMPH4 cytotoxic?
A4: While DMPH4 itself is not generally considered highly cytotoxic at typical working concentrations, high concentrations or prolonged exposure may have an impact on cell viability. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell type and assay duration. Additionally, the solvent used to dissolve DMPH4, such as DMSO, can exhibit cytotoxicity at higher concentrations (typically above 0.5%).[10]
II. Troubleshooting Guide: Navigating Experimental Challenges
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments with DMPH4.
Q1: I am not observing the expected cellular response (e.g., increased nitric oxide production) after adding DMPH4. What could be the issue?
A1: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Cofactor Concentration: The concentration of DMPH4 may be suboptimal. It is essential to perform a dose-response curve to identify the optimal concentration for your specific cell line and experimental conditions.
-
Cellular Uptake: The cellular uptake of tetrahydropterins can be limited.[4] Ensure that your cells are healthy and that the incubation time is sufficient for DMPH4 to enter the cells and become available to the target enzymes.
-
DMPH4 Stability: As a reduced pterin, DMPH4 is prone to oxidation, which renders it inactive. Ensure that your stock solutions are fresh and have been stored properly. Consider preparing fresh dilutions for each experiment. The presence of antioxidants like ascorbic acid can help stabilize tetrahydropterin in solution.[11]
-
Enzyme Expression: Confirm that your cell line expresses the target enzyme (e.g., a specific NOS isoform) at a sufficient level to produce a detectable signal.
-
Assay Sensitivity: The assay used to measure the downstream effect (e.g., Griess assay for nitrite) may not be sensitive enough to detect small changes. Consider using a more sensitive detection method if necessary.
Q2: I am observing high background or inconsistent results in my assay. How can I improve reproducibility?
A2: High background and variability can be frustrating. Here are some key areas to investigate:
-
Autoxidation of DMPH4: DMPH4 can auto-oxidize, especially in the presence of light and oxygen, which can contribute to background signal. Prepare solutions fresh and protect them from light.
-
Media Components: Certain components in your cell culture media may interfere with the assay or the stability of DMPH4. If possible, perform the final incubation step in a simpler, defined buffer system.
-
Cell Seeding and Health: Inconsistent cell numbers or poor cell health can lead to significant variability.[12][13] Ensure uniform cell seeding and monitor cell viability throughout the experiment.
-
Plate Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in concentration and "edge effects."[13] To mitigate this, consider not using the outer wells for experimental samples or filling them with sterile water or media.
Q3: I am seeing signs of cytotoxicity at concentrations where I expect to see a biological effect. What should I do?
A3: Balancing efficacy and toxicity is a common challenge. Here's a systematic approach:
-
Comprehensive Dose-Response: Perform a detailed dose-response experiment for both the desired biological activity and cytotoxicity in parallel. This will help you identify a therapeutic window where you observe the desired effect without significant cell death.
-
Reduce Incubation Time: If prolonged exposure is causing toxicity, try reducing the incubation time with DMPH4. A shorter, more concentrated pulse may be sufficient to elicit a response with less toxicity.
-
Solvent Toxicity: As mentioned earlier, ensure that the final concentration of any organic solvent (like DMSO) is well below its toxic threshold for your cells.[10]
-
Consider Antioxidant Co-treatment: DMPH4 can have antioxidant properties.[14][15][16] However, under certain conditions, pterins can also have pro-oxidant effects. Co-treatment with another antioxidant, such as ascorbic acid, might help to mitigate oxidative stress and improve cell viability.
III. Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for optimizing DMPH4 concentration in a typical cell-based assay, such as measuring nitric oxide production.
Protocol: Optimization of DMPH4 Concentration for Nitric Oxide Production Assay
Objective: To determine the optimal working concentration of DMPH4 that maximizes nitric oxide production without inducing significant cytotoxicity.
Materials:
-
This compound (DMPH4)
-
Sterile, oxygen-free water or PBS (pH 7.2)
-
Cell line of interest (e.g., endothelial cells known to express eNOS)
-
Complete cell culture medium
-
Assay-specific reagents (e.g., Griess reagent for nitrite measurement, cell viability assay kit)
-
96-well tissue culture plates
Methodology:
-
Preparation of DMPH4 Stock Solution:
-
Aseptically prepare a 10 mM stock solution of DMPH4 in sterile, oxygen-free water or PBS.
-
Gently warm the solution if necessary to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light.
-
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for attachment and recovery.
-
-
Dose-Response Treatment:
-
Prepare a series of dilutions of the DMPH4 stock solution in your cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same amount of solvent used for DMPH4 dilution, if any).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of DMPH4.
-
-
Incubation:
-
Incubate the cells with DMPH4 for the desired period (e.g., 24 hours). This time may need to be optimized based on the specific cell type and assay.
-
-
Measurement of Nitric Oxide Production:
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable breakdown product of NO) in the supernatant using the Griess assay, following the manufacturer's instructions.
-
-
Assessment of Cell Viability:
-
After collecting the supernatant, assess the viability of the cells remaining in the plate using a suitable method, such as an MTT, XTT, or CellTiter-Glo® assay.
-
-
Data Analysis:
-
Plot the nitric oxide production (e.g., nitrite concentration) as a function of DMPH4 concentration.
-
On a separate graph, plot cell viability as a function of DMPH4 concentration.
-
Determine the optimal concentration of DMPH4 that gives a maximal or near-maximal effect on nitric oxide production with minimal impact on cell viability.
-
IV. Data Presentation and Visualization
Table 1: Recommended Starting Concentration Ranges for DMPH4 in Cell-Based Assays
| Cell Type | Assay Type | Recommended Starting Concentration Range (µM) | Notes |
| Endothelial Cells | Nitric Oxide Production | 1 - 20 | Higher concentrations may be needed depending on the specific cell line and basal BH4 levels. |
| Macrophages | Nitric Oxide Production (iNOS) | 5 - 50 | iNOS activity can be very high; monitor for potential cytotoxicity. |
| Neuronal Cells | Neurotransmitter Synthesis | 1 - 15 | Neuronal cells can be sensitive; start with lower concentrations. |
| Various | General Cytotoxicity | 0.1 - 100 | Always perform a cytotoxicity assay to determine the safe concentration range for your specific cell line. |
Diagrams
Caption: Troubleshooting workflow for a lack of cellular response.
Caption: Role of DMPH4 in maintaining coupled NOS activity.
V. References
-
6,7-Dimethyl-5,6,7,8-tetrahydropterine hydrochloride | C8H14ClN5O - BuyersGuideChem. (n.d.). Retrieved from [Link]
-
Latini, A., et al. (2023). Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor. Antioxidants, 12(5), 1037. [Link]
-
Alp, N. N., & Channon, K. M. (2004). A Novel High-Throughput Screening Assay for Discovery of Molecules That Increase Cellular Tetrahydrobiopterin. Assay and Drug Development Technologies, 2(4), 417-425. [Link]
-
Thöny, B., Auerbach, G., & Blau, N. (2000). Tetrahydrobiopterin biosynthesis, regeneration and functions. Biochemical Journal, 347(1), 1-16. [Link]
-
Latini, A., et al. (2023). Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor. Antioxidants, 12(5), 1037. [Link]
-
6,7-dimethyl-5,6,7,8-Tetrahydropterin (hydrochloride) - 上海一研生物科技有限公司. (n.d.). Retrieved from [Link]
-
Tanaka, K., et al. (1989). Tetrahydrobiopterin, the cofactor for aromatic amino acid hydroxylases, is synthesized by and regulates proliferation of erythroid cells. Proceedings of the National Academy of Sciences, 86(15), 5864-5867. [Link]
-
Suckling, C. J., et al. (2008). 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 18(5), 1563-1566. [Link]
-
Tetrahydrobiopterin - Wikipedia. (n.d.). Retrieved from [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021, October 22). Retrieved from [Link]
-
Kim, H., et al. (2012). Tetrahydropteridines possess antioxidant roles to guard against glucose-induced oxidative stress in Dictyostelium discoideum. Free Radical Research, 46(11), 1391-1401. [Link]
-
Suckling, C. J., et al. (2008). 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 18(5), 1563-1566. [Link]
-
Pribat, A., et al. (2010). Biochemical and Structural Studies of 6-Carboxy-5,6,7,8-tetrahydropterin Synthase Reveal the Molecular Basis of Catalytic Promiscuity within the Tunnel-fold Superfamily. Journal of Biological Chemistry, 285(19), 14470-14479. [Link]
-
6-Carboxy-5,6,7,8-tetrahydropterin (PAMDB001589) - P. aeruginosa Metabolome Database. (n.d.). Retrieved from [Link]
-
Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets?. Current Pharmaceutical Design, 18(18), 2634-2647. [Link]
-
Bosshard, R., Heizmann, C. W., & Viscontini, M. (1993). Synthesis of 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin. Pteridines, 4(3), 115-118. [Link]
-
Lees, N. S., et al. (2010). Nitric oxide synthase stabilizes the tetrahydrobiopterin cofactor radical by controlling its protonation state. Journal of the American Chemical Society, 132(37), 12847-12859. [Link]
-
The Problems with the Cells Based Assays - SciTechnol. (n.d.). Retrieved from [Link]
-
Armarego, W. L., Randles, D., & Waring, P. (1984). Tetrahydrobiopterin analogues: solution conformations of 6-methyltetrahydropterin, 7-methyltetrahydropterin, and cis- and trans-6,7-dimethyltetrahydropterins as determined by proton nuclear magnetic resonance. Journal of the American Chemical Society, 106(12), 3584-3589. [Link]
-
ChemInform Abstract: Synthesis of 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin. (2010). ChemInform, 24(34). [Link]
-
Wiesholzer, F., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Antibiotics, 10(11), 1358. [Link]
-
Heller, R., et al. (2001). L-ascorbic acid potentiates endothelial nitric oxide synthesis via a chemical stabilization of tetrahydrobiopterin. Journal of Biological Chemistry, 276(1), 40-47. [Link]
-
Katoh, S., & Sugiura, K. (1989). (6R)-5,6,7,8-tetrahydro-L-monapterin from Escherichia coli, a novel natural unconjugated tetrahydropterin. Biochimica et Biophysica Acta (BBA) - General Subjects, 990(2), 167-171. [Link]
-
Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells. (2016). Journal of Pharmacology and Experimental Therapeutics, 356(3), 645-655. [Link]
-
6-Carboxy-5,6,7,8-tetrahydropterin | C7H9N5O3 | CID 135911925 - PubChem. (n.d.). Retrieved from [Link]
-
Kozai, T. D. Y., et al. (2018). Antioxidant Dimethyl Fumarate Temporarily but Not Chronically Improves Intracortical Microelectrode Performance. Micromachines, 9(12), 659. [Link]
-
de Oliveira, J. R., et al. (2019). Cytotoxic and Antioxidant Properties of Natural Bioactive Monoterpenes Nerol, Estragole, and 3,7-Dimethyl-1-Octanol. Oxidative Medicine and Cellular Longevity, 2019, 8251939. [Link]
-
Anti-Toxoplasma and Antioxidant Activity of a Terpene and Methyl-Ester-Rich Subfraction from Pleopeltis crassinervata. (2025). Molecules, 30(6), 1234. [Link]
-
Ferré, J., et al. (1986). Identification of 5,6,7,8-tetrahydropterin and 5,6,7,8-tetrahydrobiopterin in Drosophila melanogaster. Biochemical and Biophysical Research Communications, 134(1), 193-199. [Link]
-
1,6-Octadien-3-amine, 3,7-dimethyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel High-Throughput Screening Assay for Discovery of Molecules That Increase Cellular Tetrahydrobiopterin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydrobiopterin - Wikipedia [en.wikipedia.org]
- 7. 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Maintenance – BuyersGuideChem [buyersguidechem.com]
- 10. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. L-ascorbic acid potentiates endothelial nitric oxide synthesis via a chemical stabilization of tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Cytotoxic and Antioxidant Properties of Natural Bioactive Monoterpenes Nerol, Estragole, and 3,7-Dimethyl-1-Octanol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Toxoplasma and Antioxidant Activity of a Terpene and Methyl-Ester-Rich Subfraction from Pleopeltis crassinervata - PMC [pmc.ncbi.nlm.nih.gov]
potential interference of 6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride in biochemical assays
Welcome to the technical support resource for 6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride (DMPH4). This guide is designed for researchers, scientists, and drug development professionals utilizing DMPH4 as a synthetic cofactor in various biochemical assays. As a synthetic analog of tetrahydrobiopterin (BH4), DMPH4 is essential for the function of nitric oxide synthases (NOS), aromatic amino acid hydroxylases, and other pterin-dependent enzymes.[1] However, its inherent chemical properties, particularly its redox activity and instability, can lead to significant assay interference.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and control for potential artifacts in your experiments, ensuring the integrity and reproducibility of your data.
Section 1: Understanding the Core Chemistry of DMPH4
Before delving into troubleshooting, it is crucial to understand the fundamental properties of DMPH4 that can influence your experimental outcomes. DMPH4, like all tetrahydropterins, is a redox-active molecule. It exists in a fully reduced state, which is necessary for its cofactor activity. However, it is highly susceptible to oxidation, which can alter its function and introduce experimental artifacts.
The primary challenge in working with DMPH4 is its instability in solution. Exposure to oxygen, particularly at neutral to alkaline pH, leads to its oxidation. This process generates various oxidized forms, including the quinonoid dihydrobiopterin, which can then rearrange to the more stable 7,8-dihydrobiopterin (BH2).[2] These oxidized species not only lack cofactor activity but can also interfere with assay readouts and, in some cases, inhibit the enzyme of interest.
Figure 2. Troubleshooting workflow for low enzyme activity.
Issue: False Positives or Negatives in ROS/Redox Assays
Symptoms:
-
In an assay designed to measure ROS production, the presence of DMPH4 decreases the signal (false negative).
-
In an assay where ROS would inhibit the signal, the presence of DMPH4 increases the signal (false positive).
Potential Causes:
-
Antioxidant Activity of DMPH4: Tetrahydropterins are potent antioxidants that can directly scavenge ROS. [3]This will interfere with assays that rely on the detection of ROS using probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Redox Cycling of DMPH4: Conversely, under certain conditions, DMPH4 can redox cycle and produce ROS, leading to a false positive signal in ROS detection assays.
Troubleshooting Protocol:
-
Characterize DMPH4's Effect on Your Assay:
-
Run your ROS assay in a cell-free system with a known ROS generator (e.g., hydrogen peroxide or xanthine/xanthine oxidase).
-
Add DMPH4 at the same concentration used in your experiments and observe its effect on the signal. A decrease in signal confirms its antioxidant activity in your assay system.
-
-
Modify Your Experimental Design:
-
If DMPH4 is acting as an antioxidant, consider using an alternative method to measure your desired endpoint that is not based on ROS detection.
-
If you must use a ROS-based assay, you will need to run extensive controls to quantify the scavenging effect of DMPH4 and correct your data accordingly. This can be complex and may not be feasible.
-
-
Consider the Assay Principle:
-
Be aware that DMPH4's redox activity can interfere with any assay that has a redox-based readout (e.g., using resazurin or MTT).
-
Always run controls to test for direct interactions between DMPH4 and your assay reagents.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store DMPH4 solutions?
A1: Due to its instability, proper handling of DMPH4 is critical.
-
Storage of Powder: Store the lyophilized powder at -20°C or -80°C, protected from light and moisture.
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) in an acidic, oxygen-free solvent. 0.1 M HCl is a good choice.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot on ice and dilute it into a freshly prepared, degassed assay buffer immediately before use.
Q2: What buffer system is recommended for assays involving DMPH4?
A2: The choice of buffer can impact the stability of DMPH4. While it is soluble in PBS at pH 7.2, its stability is limited. [1]* For Stability: Acidic buffers are best for storing stock solutions.
-
For Assays: For assays requiring a neutral pH, use a high-quality, freshly prepared buffer that has been degassed. Buffers like HEPES or phosphate are common choices. Be aware that the composition of the buffer can affect DMPH4 stability and interactions.
Q3: Can I autoclave buffers containing DMPH4?
A3: No. DMPH4 is heat-labile and will be degraded by autoclaving. Prepare buffers with high-purity, sterile water and, if necessary, sterile-filter the final buffer before adding DMPH4.
Q4: DMPH4 is less active than the natural cofactor, BH4. Why is it used?
A4: DMPH4 is often used as a more stable and cost-effective alternative to BH4. While its affinity for some enzymes may be lower, it is often sufficient to support robust enzyme activity in vitro. Its stability can be an advantage in prolonged experiments, although the precautions outlined in this guide should still be followed.
Q5: Are there alternatives to DMPH4?
A5: Yes, the primary alternative is the natural cofactor, (6R)-5,6,7,8-tetrahydrobiopterin (BH4). Sepiapterin can also be used in cell-based assays, as it is converted to BH4 intracellularly. However, both of these are typically more expensive and may have their own stability and interference issues.
Section 4: Data Summary and Key Parameters
| Parameter | Value / Recommendation | Source(s) |
| Chemical Formula | C₈H₁₃N₅O · HCl | [4] |
| Molecular Weight | 231.68 g/mol | [4] |
| Absorbance Maxima (λmax) | 218 nm, 266 nm | [1] |
| Solubility | 1 mg/mL in PBS (pH 7.2) | [1] |
| Storage (Powder) | -20°C, desiccated, protected from light | - |
| Storage (Stock Solution) | -80°C in small, single-use aliquots (in 0.1 M HCl) | - |
| Recommended Assay Buffers | Degassed HEPES or Phosphate buffer (pH 7.0-7.5) | - |
| Potential Interferences | Antioxidant activity, redox cycling, intrinsic fluorescence | [3] |
References
-
Suckling, C. J., et al. (2008). 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 18(5), 1563–1566. Available from: [Link]
-
PubChem. (n.d.). 6,7-Dimethyl-5,6,7,8-tetrahydropterin. Retrieved from [Link]
-
Williams, T. C., & Storm, C. B. (1985). Tetrahydrobiopterin analogues: solution conformations of 6-methyltetrahydropterin, 7-methyltetrahydropterin, and cis- and trans-6,7-dimethyltetrahydropterins as determined by proton nuclear magnetic resonance. Biochemistry, 24(2), 458–466. Available from: [Link]
-
Thöny, B., Auerbach, G., & Blau, N. (2000). Tetrahydrobiopterin biosynthesis, regeneration and functions. Biochemical Journal, 347(1), 1–16. Available from: [Link]
-
Vásquez-Vivar, J., et al. (2002). The ratio between tetrahydrobiopterin and oxidized tetrahydrobiopterin analogues controls superoxide release from endothelial nitric oxide synthase: an EPR spin trapping study. Biochemical Journal, 362(Pt 3), 733–739. Available from: [Link]
-
Crabtree, M. J., et al. (2009). Critical Role for Tetrahydrobiopterin Recycling by Dihydrofolate Reductase in Regulation of Endothelial Nitric-oxide Synthase Coupling. Journal of Biological Chemistry, 284(41), 28128–28136. Available from: [Link]
-
Moens, A. L., & Kass, D. A. (2006). Tetrahydrobiopterin and cardiovascular disease. Arteriosclerosis, Thrombosis, and Vascular Biology, 26(11), 2439–2444. Available from: [Link]
-
Werner, E. R., et al. (2011). Tetrahydrobiopterin: biochemistry and pathophysiology. Biochemical Journal, 438(3), 397–414. Available from: [Link]
-
Bendall, J. K., et al. (2014). Recoupling the Cardiac Nitric Oxide Synthases: Tetrahydrobiopterin Synthesis and Recycling. Antioxidants & Redox Signaling, 20(18), 3038–3060. Available from: [Link]
-
Gorrini, C., et al. (2022). Biopterin metabolism and nitric oxide recoupling in cancer. Frontiers in Immunology, 13, 963811. Available from: [Link]
-
Simon, D. J., et al. (2015). Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry. CNS & Neurological Disorders - Drug Targets, 14(9), 1189–1197. Available from: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biopterin metabolism and nitric oxide recoupling in cancer [frontiersin.org]
- 4. 6,7-Dimethyl-5,6,7,8-tetrahydropterin | C8H13N5O | CID 135406872 - PubChem [pubchem.ncbi.nlm.nih.gov]
issues with 6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride purity and its impact on results
Welcome to the technical support center for 6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride (DMPH₄). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the purity of DMPH₄ and its impact on experimental outcomes. As a synthetic analog of tetrahydrobiopterin (BH₄), the purity of DMPH₄ is paramount for obtaining reliable and reproducible results in studies involving nitric oxide synthases (NOS), aromatic amino acid hydroxylases, and other pterin-dependent enzymes.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMPH₄)?
A1: this compound is a synthetic analog of the naturally occurring enzyme cofactor tetrahydrobiopterin (BH₄).[1] It is widely used in research to study the function of pterin-dependent enzymes such as nitric oxide synthases (NOS), phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase.
Q2: What are the recommended storage and handling conditions for DMPH₄?
A2: DMPH₄ is susceptible to oxidation, especially in neutral or alkaline solutions. It should be stored as a solid at -20°C, protected from light and moisture.[3] For preparing solutions, it is recommended to use oxygen-free water and prepare fresh solutions for each experiment to minimize degradation.[3]
Q3: What are the common purity levels for commercially available DMPH₄?
A3: Commercially available DMPH₄ typically has a purity of ≥95% to ≥98%.[1] However, the actual purity can vary between batches and suppliers. It is crucial to refer to the certificate of analysis for lot-specific data.
Q4: Why is the purity of DMPH₄ critical for my experiments?
Troubleshooting Guides
Issue 1: Inconsistent or Low Nitric Oxide Synthase (NOS) Activity
Symptoms:
-
Lower than expected NO production in your assay.
-
High variability between replicate experiments.
-
Complete loss of NOS activity.
Potential Cause: DMPH₄ Degradation and NOS Uncoupling
Reduced pterins like DMPH₄ are essential for the catalytic activity of NOS. When DMPH₄ oxidizes, it can no longer efficiently donate electrons to the enzyme. This can lead to the "uncoupling" of NOS, where the enzyme produces superoxide radicals (O₂⁻) instead of nitric oxide (NO).
Troubleshooting Steps:
-
Prepare Fresh DMPH₄ Solutions: Always prepare DMPH₄ solutions immediately before use in an oxygen-free buffer. Avoid storing DMPH₄ solutions, even for short periods.
-
Use an Antioxidant: Consider including a low concentration of a reducing agent like dithiothreitol (DTT) or ascorbate in your assay buffer to help maintain DMPH₄ in its reduced state.
-
Verify DMPH₄ Purity: If the problem persists, the purity of your solid DMPH₄ may be compromised. Refer to the "Protocols for Purity Assessment" section below to check the purity of your stock.
-
Control for NOS Uncoupling: Use a superoxide dismutase (SOD) mimetic in a control experiment to see if it rescues NO production. If it does, it's a strong indication of NOS uncoupling due to cofactor issues.
Issue 2: Unexpected Inhibition or Altered Kinetics of Tyrosine Hydroxylase (TH)
Symptoms:
-
Inhibition of TH activity at concentrations of DMPH₄ that should be saturating.
-
Non-linear reaction progress curves.
-
Precipitation or aggregation in the enzyme reaction mixture.
Potential Cause: Pterin-Mediated Enzyme Inactivation and Aggregation
Studies have shown that tetrahydrobiopterin can cause the irreversible inactivation and aggregation of tyrosine hydroxylase. This effect is thought to be a regulatory mechanism, but it can also be an experimental artifact if the DMPH₄ quality is poor or if it is used at inappropriate concentrations.
Troubleshooting Steps:
-
Optimize DMPH₄ Concentration: Titrate the concentration of DMPH₄ in your assay to find the optimal concentration that gives maximal TH activity without causing inhibition.
-
Pre-incubation Test: Perform a pre-incubation experiment where you incubate TH with DMPH₄ for various times before adding the substrate (tyrosine). If you see a time-dependent loss of activity, it suggests pterin-mediated inactivation.
-
Check for Aggregation: After your assay, centrifuge the reaction tubes and look for a pellet. You can also use dynamic light scattering (DLS) if available to check for protein aggregation.
-
Assess DMPH₄ Purity: As with NOS, impurities in your DMPH₄ can exacerbate these issues. Refer to the purity assessment protocols below.
Issue 3: High Background Signal in Assays
Symptoms:
-
High signal in "no enzyme" or "no substrate" control wells.
-
Atypical fluorescence or absorbance spectra.
Potential Cause: Fluorescent/Colored Impurities
Degradation products of pterins can be fluorescent or colored, which can interfere with spectrophotometric or fluorometric assays.
Troubleshooting Steps:
-
Run a "DMPH₄ only" Control: Measure the absorbance or fluorescence of your DMPH₄ solution in the assay buffer without any other components. This will tell you if your DMPH₄ stock is contributing to the background signal.
-
Purify DMPH₄ Stock: If your DMPH₄ stock is found to be impure, you may need to purify it. See the protocols section for more information.
-
Choose an Appropriate Assay Wavelength: If possible, select an assay wavelength where the interference from impurities is minimized.
Protocols for Purity Assessment
Protocol 1: High-Performance Liquid Chromatography (HPLC) for DMPH₄ Purity
This protocol provides a general method for assessing the purity of DMPH₄. You may need to optimize it for your specific HPLC system and column.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
DMPH₄ sample
Procedure:
-
Prepare a 1 mg/mL solution of your DMPH₄ in Mobile Phase A.
-
Set the HPLC flow rate to 1 mL/min.
-
Use a gradient elution, for example:
-
0-5 min: 100% Mobile Phase A
-
5-25 min: Gradient to 100% Mobile Phase B
-
25-30 min: 100% Mobile Phase B
-
30-35 min: Gradient back to 100% Mobile Phase A
-
35-40 min: 100% Mobile Phase A (equilibration)
-
-
Set the UV detector to monitor at 266 nm.[1]
-
Inject 10-20 µL of your DMPH₄ solution.
-
Analyze the chromatogram. The main peak corresponds to DMPH₄. Any other peaks are impurities. The purity can be estimated by the relative peak areas.
Protocol 2: ¹H-NMR for DMPH₄ Purity Assessment
¹H-NMR can be a powerful tool for assessing purity and identifying impurities if you have access to an NMR spectrometer.
Instrumentation:
-
NMR Spectrometer (300 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
DMPH₄ sample
Procedure:
-
Dissolve a small amount of your DMPH₄ sample in the deuterated solvent.
-
Acquire a ¹H-NMR spectrum.
-
Integrate the peaks corresponding to DMPH₄ and any impurity peaks.
-
The relative integrals can be used to estimate the purity of your sample.
Data Summary
| Parameter | Recommended Value/Range | Reference |
| Purity (Commercial) | ≥95% - ≥98% | [1] |
| Storage Temperature | -20°C | [3] |
| Solution Stability | Prepare fresh for each use | |
| HPLC Detection Wavelength | 266 nm | [1] |
Visualizations
Sources
how to handle and store 6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride to maintain activity
Technical Support Center: 6,7-Dimethyl-5,6,7,8-tetrahydropterin Hydrochloride
A Guide to Maintaining Cofactor Integrity and Activity
Welcome to the technical support guide for this compound (DMPH4). As a synthetic analog of tetrahydrobiopterin (BH4), DMPH4 is a critical cofactor for various enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases.[1][2][3] Its reduced pterin ring is essential for its biological activity but also renders it highly susceptible to degradation. This guide provides field-proven insights and protocols to ensure you maintain the compound's activity throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its handling so critical?
This compound, also known as DMPH4, is a synthetic reduced pterin cofactor.[4] Its function relies on the fully reduced dihydropyrazine ring (the "tetrahydro" portion), which is prone to oxidation. Exposure to atmospheric oxygen can rapidly convert the active tetrahydropterin to an inactive dihydropterin and subsequently to a fully oxidized pterin. This oxidative degradation is the primary cause of activity loss. Therefore, strict handling and storage procedures are essential to prevent this process.
Q2: What are the ideal storage conditions for the solid compound?
The solid powder form of DMPH4 is significantly more stable than its solutions. For long-term preservation of its activity, it must be stored under the following conditions:
-
Atmosphere: In a tightly sealed container to minimize exposure to air and moisture.
-
Light: Protected from light, as pterin compounds can be light-sensitive.[6]
Under these conditions, the solid compound is stable for at least four years.[2]
Q3: My DMPH4 solution has turned a yellowish/brown color. What does this mean?
A color change from colorless to yellow or brown is a definitive visual indicator of oxidation. The oxidized forms of pterins are colored, while the active, fully reduced form is colorless. If your solution is discolored, it has likely lost significant activity and should be discarded. This underscores the importance of preparing fresh solutions for each experiment or using properly stored, single-use aliquots.
Q4: How long can I store DMPH4 in a solution?
Solutions of DMPH4 are highly unstable due to rapid oxidation. It is strongly recommended to prepare solutions fresh immediately before use . If you must prepare a stock solution, it should be done under an inert atmosphere (e.g., argon or nitrogen), immediately divided into single-use aliquots, and flash-frozen for storage at -80°C. These aliquots should be used only once; any remaining solution after thawing should be discarded. Avoid repeated freeze-thaw cycles.
Chemical & Physical Properties Summary
| Property | Value | Source(s) |
| CAS Number | 945-43-7 | [2] |
| Molecular Formula | C₈H₁₃N₅O · HCl | [2] |
| Molecular Weight | 231.68 g/mol | [1][5] |
| Appearance | Crystalline solid / Powder | [1][2] |
| Storage Temperature | -20°C | [1][5] |
| Solubility | PBS (pH 7.2): ~1 mg/mLOxygen-free water: ~50 mg/mL (with heat) | [2][5] |
| Synonyms | DMPH4, 2-Amino-6,7-dimethyl-4-hydroxy-5,6,7,8-tetrahydropteridine | [2][5] |
Experimental Protocols & Workflows
The causality behind the following protocols is the prevention of aerobic degradation.[7] Every step is designed to minimize the compound's contact with atmospheric oxygen.
Protocol 1: Preparation of an Oxygen-Free Stock Solution
This protocol describes a self-validating system where the maintenance of a colorless solution serves as a positive control for proper execution.
Materials:
-
This compound powder
-
High-purity, deoxygenated water or buffer (e.g., PBS)
-
Inert gas (Argon or Nitrogen) with a regulator and tubing
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
Ice bucket
Procedure:
-
Deoxygenate the Solvent: Sparge your chosen solvent (e.g., water or PBS) with a steady stream of inert gas for at least 30 minutes on ice. This removes dissolved oxygen, which is the primary threat to DMPH4 stability.
-
Equilibrate the Compound: Remove the vial of DMPH4 powder from the -20°C freezer and let it sit at room temperature for 10-15 minutes before opening . This prevents atmospheric moisture from condensing on the cold powder, which would accelerate degradation.
-
Weighing: Quickly weigh the desired amount of DMPH4 powder. Minimize the time the container is open.
-
Dissolution: Add the deoxygenated, cold solvent to the powder. Cap the vial and gently vortex or sonicate in a cold water bath until fully dissolved. The final solution should be clear and colorless.
-
Inert Gas Overlay: Immediately after dissolution, briefly flush the headspace of the vial with inert gas.
-
Aliquoting: Working quickly, dispense the stock solution into single-use amber vials that have been pre-flushed with inert gas.
-
Final Flush & Storage: Flush the headspace of each aliquot vial with inert gas one last time before tightly capping. Immediately flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and transfer to -80°C for storage.
Visual Workflow for Solution Preparation
Caption: Workflow for preparing stable DMPH4 stock solutions.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Action |
| Poor or no activity in enzyme assay | Cofactor Degradation: The DMPH4 was likely oxidized during preparation or handling. | Prepare a fresh solution strictly following the oxygen-free protocol. Verify that your solvent was thoroughly deoxygenated. Use a new, unopened vial of DMPH4 powder if possible. |
| Stock solution appears yellow immediately after preparation | Oxidation during Dissolution: The solvent was not properly deoxygenated, or the process was too slow, allowing significant air exposure. | Discard the solution. Re-prepare using freshly deoxygenated solvent. Ensure all steps are performed swiftly. |
| Precipitate forms after thawing a frozen aliquot | Poor Solubility / Freeze-Thaw Issues: The concentration may be too high for the buffer at low temperatures, or the compound is crashing out of solution. | Thaw the aliquot quickly and vortex gently to redissolve. If it persists, consider preparing a more dilute stock solution. Avoid repeated freeze-thaw cycles at all costs. |
Understanding DMPH4 Degradation
The stability of DMPH4 is dictated by the redox state of its pterin ring. The active form is highly susceptible to oxidation.
Caption: Simplified oxidative degradation pathway of DMPH4.
Safety & Hazard Information
As a laboratory chemical, this compound requires careful handling to ensure user safety.
-
Hazard Classifications: The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][8]
-
Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the powder in a well-ventilated area or a fume hood to avoid inhaling dust.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
In case of skin contact, wash with plenty of soap and water.[8]
-
Always consult the latest Safety Data Sheet (SDS) provided by your supplier for comprehensive safety information.[8]
References
-
6,7-Dimethyl-5,6,7,8-tetrahydropterine hydrochloride | C8H14ClN5O - BuyersGuideChem. (URL: [Link])
-
Safety Data Sheet - Air Liquide. (URL: [Link])
-
Peroxidase catalysed aerobic degradation of 5,6,7,8-tetrahydrobiopterin at physiological pH - PubMed. (URL: [Link])
Sources
- 1. 6,7-Dimethyl-5,6,7,8-tetrahydropterine = 95 945-43-7 [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 6,7-Dimethyl-5,6,7,8-tetrahydropterin (hydrochloride) | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]
- 4. scbt.com [scbt.com]
- 5. Maintenance – BuyersGuideChem [buyersguidechem.com]
- 6. labsolu.ca [labsolu.ca]
- 7. Peroxidase catalysed aerobic degradation of 5,6,7,8-tetrahydrobiopterin at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Troubleshooting High Background Noise in Fluorescence-Based Assays with Pterin Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with high background noise in fluorescence-based assays involving pterin compounds. Here, we provide in-depth troubleshooting strategies and frequently asked questions to help you enhance your signal-to-noise ratio and obtain reliable, high-quality data.
Introduction: The Challenge of Pterin-Associated Background Fluorescence
Pterin compounds, a class of heterocyclic molecules ubiquitous in biological systems, are often the subject of fluorescence-based investigation due to their intrinsic fluorescent properties.[1][2] They serve as enzyme cofactors, biomarkers, and are involved in numerous cellular processes.[2] However, their inherent fluorescence and physicochemical properties can also be a significant source of high background noise in assays, masking the specific signal of interest and compromising data quality. This guide will walk you through the common causes of this issue and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why are pterin compounds prone to causing high background fluorescence?
A1: Pterin compounds can contribute to high background for several reasons:
-
Intrinsic Fluorescence: Pterins themselves are fluorescent molecules.[3][4] Depending on their concentration and the specific assay conditions, their native fluorescence can create a high baseline signal.
-
Autofluorescence: Pterin derivatives can be a source of autofluorescence in biological samples, which is the natural fluorescence emitted by various cellular components.[1][5]
-
pH Sensitivity: The fluorescence of pterin derivatives is highly dependent on pH.[6] In acidic conditions (around pH 4.9-5.5), their fluorescence can be quenched, while in basic conditions (around pH 10.0-10.5), it is retained.[6] Changes in buffer pH can therefore significantly impact background levels.
-
Photodegradation: Exposure to excitation light can lead to the photodegradation of some pterin compounds, which can produce fluorescent byproducts and contribute to oxidative stress in the sample.[7]
Q2: What is the "inner filter effect" and how does it relate to pterin compounds?
A2: The inner filter effect is a phenomenon that leads to a non-linear relationship between fluorophore concentration and fluorescence intensity, causing a loss of signal.[8][9] It occurs in two ways:
-
Primary Inner Filter Effect: At high concentrations, the pterin compounds in the outer regions of the sample can absorb a significant portion of the excitation light, preventing it from reaching the molecules in the center of the well or cuvette.[8][10]
-
Secondary Inner Filter Effect: If the emission spectrum of the pterin compound or another fluorophore in the assay overlaps with the absorption spectrum of the pterin compound, the emitted light can be re-absorbed before it reaches the detector.[9]
This is particularly relevant for pterin-based assays as high concentrations of these compounds can lead to significant inner filter effects, artificially reducing the detected signal and potentially being misinterpreted as quenching or low assay performance.[11]
Q3: Can my assay buffer be contributing to the high background?
A3: Absolutely. Buffer components can be a major source of background fluorescence.
-
Autofluorescent Components: Some common buffer additives, like bovine serum albumin (BSA), can be inherently fluorescent.[12]
-
Quenching Interactions: Certain ions present in buffers, such as phosphate and acetate, can dynamically quench the fluorescence of pterin derivatives, especially in acidic conditions.[13][14]
-
Contaminants: Impurities in reagents and solvents can also introduce fluorescent contaminants.[12]
In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving the root causes of high background noise in your fluorescence-based assays involving pterin compounds.
Step 1: Characterize the Source of the Background
The first crucial step is to pinpoint the origin of the unwanted fluorescence. This can be achieved through a series of control experiments.
Experimental Protocol: Background Source Deconvolution
-
Prepare a set of control wells in a microplate (black, opaque, non-binding plates are recommended to minimize plate-related background).[12]
-
Well 1 (Buffer Blank): Fill with assay buffer only. This measures the background from the buffer components and the microplate itself.
-
Well 2 (Pterin Compound Control): Add the pterin compound at the assay concentration to the assay buffer. This will determine the contribution of the pterin's intrinsic fluorescence.
-
Well 3 (Biological Sample Control - if applicable): For cell-based assays, include a well with unlabeled cells in the assay buffer. This measures the autofluorescence of your biological sample.
-
Well 4 (Complete Assay - No Analyte): Include all assay components (buffer, pterin, probe, etc.) except for the target analyte. This serves as your negative control.
-
Measure the fluorescence of all wells using the same instrument settings as your main experiment.
Data Analysis and Interpretation:
By comparing the fluorescence intensities of these control wells, you can identify the primary contributor to your high background.
| Control Well | Primary Source of High Signal | Next Steps |
| Buffer Blank | Assay buffer components or contaminated reagents. | Proceed to Step 2: Buffer Optimization . |
| Pterin Compound | Intrinsic fluorescence of the pterin compound. | Proceed to Step 3: Managing Pterin Fluorescence . |
| Biological Sample | Autofluorescence from the cells or tissue. | Proceed to Step 4: Mitigating Autofluorescence . |
Step 2: Buffer Optimization
If your buffer blank shows high fluorescence, optimizing your buffer composition is essential.
-
Test Individual Components: Test the fluorescence of each buffer component separately to identify the culprit.[12]
-
Switch Blocking Agents: If you are using BSA as a blocking agent, consider switching to a less fluorescent alternative like bovine gamma globulin (BGG).[12] There are also commercially available non-protein and protein-free blocking buffers that can reduce background.[15]
-
Use High-Purity Reagents: Ensure all your reagents and solvents are of high purity to avoid fluorescent contaminants.[12]
-
pH Adjustment: The fluorescence of pterins is highly pH-dependent.[6] In acidic conditions, their fluorescence can be quenched, while it is retained in basic conditions.[6] Depending on your assay's requirements, adjusting the buffer pH might help reduce the background signal from the pterin compound itself.
-
Avoid Quenching Ions: If possible, avoid using buffers containing high concentrations of phosphate or acetate, which are known to quench pterin fluorescence, especially in acidic environments.[13][14]
Step 3: Managing Pterin-Specific Fluorescence
If the pterin compound itself is the main source of background, consider the following strategies.
-
Optimize Pterin Concentration: Perform a titration of the pterin compound to find the lowest concentration that still provides a robust assay signal. This can help reduce both intrinsic fluorescence and the inner filter effect.
-
Wavelength Selection:
-
Excitation/Emission Wavelengths: Pterins typically have excitation wavelengths in the 325-370 nm range and emission in the 400-460 nm range.[16] If your assay uses a separate fluorescent probe, select a probe with excitation and emission wavelengths that are spectrally well-separated from those of the pterin to minimize crosstalk.[17] Red-shifted dyes are often a good choice as they are less likely to overlap with the fluorescence of pterins and other autofluorescent molecules.[18][19]
-
Instrument Settings: Optimize the gain settings on your fluorescence reader. High gain can amplify both the signal and the noise.
-
-
Inner Filter Effect Correction: If high concentrations of the pterin compound are unavoidable, you may need to correct for the inner filter effect. Some modern plate readers have features that allow for correction, or you can use mathematical correction methods.[20]
Step 4: Mitigating Autofluorescence from Biological Samples
Autofluorescence from cells and tissues can be a significant challenge.
-
Use Phenol Red-Free Media: For cell-based assays, switch to a phenol red-free medium during the experiment, as phenol red is a known source of fluorescence.[18]
-
Select Red-Shifted Dyes: Cellular autofluorescence is most prominent in the blue and green spectral regions.[18][21] Using probes that excite and emit in the red or far-red regions can significantly improve the signal-to-noise ratio.[18]
-
Autofluorescence Quenchers: Commercially available autofluorescence quenching reagents can be used to reduce background from sources like lipofuscin in tissue samples.[21][22]
-
Photobleaching: In some microscopy applications, pre-treating the sample with broad-spectrum light can photobleach endogenous fluorophores before staining.[23]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing high background noise in your fluorescence-based assays with pterin compounds.
Caption: Troubleshooting workflow for high background fluorescence.
Conclusion
Addressing high background noise in fluorescence-based assays with pterin compounds requires a systematic and logical approach. By carefully characterizing the source of the background and implementing the targeted troubleshooting strategies outlined in this guide, you can significantly improve your signal-to-noise ratio, leading to more reliable and reproducible data.
References
-
Liu, L., & Sun, B. (2018). pH-related fluorescence quenching mechanism of pterin derivatives and the effects of 6-site substituents. Canadian Journal of Chemistry, 96(4), 347-355. [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
Canadian Science Publishing. (2018). pH-related fluorescence quenching mechanism of pterin derivatives and the effects of 6-site substituents. Canadian Journal of Chemistry. [Link]
-
Gutiérrez, L. A., et al. (2009). Quenching of the fluorescence of aromatic pterins by deoxynucleotides. The Journal of Physical Chemistry B, 113(12), 4053-4060. [Link]
-
Du, Z., et al. (2017). Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Journal of Visualized Experiments, (127), 56212. [Link]
-
Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Retrieved from [Link]
-
PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high?. Retrieved from [Link]
-
APLUZA. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. [Link]
-
Corral, I., et al. (2020). Unveiling Photodegradation and Photosensitization Mechanisms of Unconjugated Pterins. Chemistry – A European Journal, 26(49), 11211-11219. [Link]
-
ResearchGate. (n.d.). I have background fluorescence on my mouse muscle sections in multiple channels how do I reduce this background?. Retrieved from [Link]
-
Wróbel, M., et al. (2020). Determination of Urinary Pterins by Capillary Electrophoresis Coupled with LED-Induced Fluorescence Detector. Molecules, 25(21), 5032. [Link]
-
FluoroFinder. (n.d.). Amplification and Background Reduction Techniques. Retrieved from [Link]
-
Di-Poï, N., & Amin, S. A. (2022). Autofluorescent Biomolecules in Diptera: From Structure to Metabolism and Behavior. International Journal of Molecular Sciences, 23(14), 7695. [Link]
-
Serrano-Andrés, L., & Adamo, C. (2002). Fluorescence of pterin, 6-formylpterin, 6-carboxypterin and folic acid in aqueous solution: pH effects. Photochemical & Photobiological Sciences, 1(10), 745-753. [Link]
-
LI-COR Biotechnology. (2024, September 19). Available Blocking Buffer Options | Fluorescence: Blocking the Membrane [Video]. YouTube. [Link]
-
Boster Biological Technology. (n.d.). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Retrieved from [Link]
-
Rybina, A. A., et al. (2021). Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction. Molecules, 26(23), 7338. [Link]
-
CONICET. (n.d.). Quenching of the fluorescence of pterin derivatives by anions. Retrieved from [Link]
-
Yun, M. K., et al. (2009). Development of a pterin-based fluorescent probe for screening dihydropteroate synthase. Analytical Biochemistry, 390(2), 147-153. [Link]
-
Bhaumik, S., & De, B. (2008). Strategies to minimize background autofluorescence in live mice during noninvasive fluorescence optical imaging. Journal of biomedical optics, 13(5), 054059. [Link]
-
Chavez, J. L., et al. (n.d.). How to deal with inner filter effect in fluorescence experiments. Texas Christian University. [Link]
-
MDPI. (2022, July 12). Autofluorescent Biomolecules in Diptera: From Structure to Metabolism and Behavior. International Journal of Molecular Sciences. [Link]
-
Edinburgh Instruments. (n.d.). What is the Inner Filter Effect?. Retrieved from [Link]
-
MDPI. (2021, July 19). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. International Journal of Molecular Sciences. [Link]
-
MDPI. (2022, May 22). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules. [Link]
-
ResearchGate. (n.d.). Pterin derivatives utilized in a computational study of the.... Retrieved from [Link]
-
Thomas, A. H., et al. (2002). Quenching of the fluorescence of pterin derivatives by anions. Photochemical & Photobiological Sciences, 1(6), 405-410. [Link]
-
Stavenga, D. G., et al. (2009). Pterin pigment granules are responsible for both broadband light scattering and wavelength selective absorption in the wing scales of pierid butterflies. Journal of Experimental Biology, 212(Pt 12), 1964-1971. [Link]
-
Addgene. (2024, March 21). Illuminating Choices: A Guide to Selecting Fluorescent Dyes and Ligands. [Link]
-
Resch-Genger, U., & Rurack, K. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Analytical Chemistry, 94(19), 6947-6955. [Link]
-
Walsh, R., & Waters, J. (2023, May 8). Optimizing Signal to Noise Ratio [Video]. YouTube. [Link]
-
Mo, J., et al. (2015). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 10(9), 967-984. [Link]
-
ResearchGate. (n.d.). Characterization of Pteridines: a New Approach by Fluorescence Correlation Spectroscopy and Analysis of Assay Sensitivity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pterin chemistry and its relationship to the molybdenum cofactor. PMC. [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PMC. [Link]
-
Siesicki, J. (n.d.). Pterin compounds: from butterflies to biochemistry. Chemistry in New Zealand. [Link]
-
ResearchGate. (n.d.). Characterization of purified pterin compound: (a) UV/visible.... Retrieved from [Link]
-
National Institutes of Health. (2022, May 22). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. PMC. [Link]
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- 1. Autofluorescent Biomolecules in Diptera: From Structure to Metabolism and Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. diva-portal.org [diva-portal.org]
- 8. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 9. Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction | PLOS One [journals.plos.org]
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refining experimental conditions for pterin-dependent enzyme kinetics
Welcome to the technical support center for researchers navigating the complexities of pterin-dependent enzyme kinetics. This guide is designed to provide you with field-proven insights and troubleshooting strategies to ensure the robustness and reliability of your experimental data. Pterin-dependent enzymes, such as the aromatic amino acid hydroxylases (e.g., Phenylalanine Hydroxylase, Tyrosine Hydroxylase) and Nitric Oxide Synthases (NOS), are critical in numerous physiological processes, making their accurate characterization paramount.[1][2] However, their reliance on the chemically labile cofactor, (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), presents unique experimental challenges.
This resource is structured to address issues from first principles, moving from frequently asked questions to in-depth troubleshooting and validated protocols.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common queries encountered during assay development and execution.
Q1: My BH4 stock solution seems to lose potency quickly. What is the best way to prepare and store it?
A: BH4 is extremely sensitive to oxidation at neutral or alkaline pH.[2][3] Its oxidation to dihydrobiopterin (BH2) renders it inactive as a cofactor.[3] To ensure stability:
-
Preparation: Always dissolve BH4 powder in an acidic, oxygen-free solution. A common choice is 0.1 M HCl bubbled with argon or nitrogen gas.
-
Stabilizers: Immediately after dissolution, add a reducing agent. Dithiothreitol (DTT) or 1,4-dithioerythritol (DTE) at 1-2 mM is standard practice to maintain the reduced state of cysteine residues and the cofactor.[4][5] Ascorbic acid can also be used to chemically stabilize BH4.[6]
-
Storage: Aliquot your stock solution into small, single-use volumes in tightly sealed tubes, flush with inert gas (argon/nitrogen), and store at -80°C, protected from light.[3] Avoid repeated freeze-thaw cycles.
Q2: I'm observing a high background signal or a drifting baseline in my spectrophotometric assay. What could be the cause?
A: This is often due to the auto-oxidation of BH4, especially in aqueous buffers at physiological pH.[6] This process can consume oxygen and produce compounds that interfere with absorbance readings.
-
Solution: Ensure your assay buffer is de-gassed and contains a fresh addition of a reducing agent like DTT.[5] Running a "no-enzyme" control containing all other reagents (including BH4) is critical to measure the rate of this background reaction, which can then be subtracted from your enzyme-catalyzed reaction rate.
Q3: My reaction rate is linear for only a very short time. Why is this happening?
A: This can be due to several factors:
-
Substrate Depletion: If your substrate concentration is close to the Kₘ, it will be consumed rapidly, causing the rate to decrease. Ensure your initial substrate concentration is sufficient for measuring the initial velocity.
-
Product Inhibition: The product of the reaction may be inhibiting the enzyme.[7] This is a common phenomenon that can be investigated by adding varying concentrations of the product to the initial reaction mix.
-
Cofactor Instability: As the reaction proceeds, BH4 is consumed and can also be oxidized non-enzymatically. If BH4 becomes limiting, the reaction rate will drop.
-
Enzyme Instability: The enzyme itself may be unstable under the assay conditions.
Q4: What is "enzyme uncoupling" and how does it affect my results?
A: Uncoupling occurs when the enzyme, particularly NOS, oxidizes the BH4 cofactor without completing the hydroxylation of its primary substrate.[8] This happens when BH4 levels are insufficient or the ratio of BH4 to its oxidized form, BH2, is low.[3] Instead of producing the desired product (e.g., nitric oxide), the enzyme produces superoxide radicals.[3] This not only leads to an underestimation of true enzyme activity but also introduces reactive oxygen species that can further degrade BH4 and damage the enzyme.
Part 2: Troubleshooting Guide: Diagnosing Assay Variability
Low activity, poor reproducibility, and non-linear kinetics are common frustrations. The following logical flowchart provides a systematic approach to diagnosing and resolving these issues.
Caption: Troubleshooting flowchart for pterin-dependent enzyme assays.
In-Depth Look: The Coupled Assay Problem
Many pterin-dependent enzyme assays are "coupled," meaning the product of the primary reaction is used as a substrate for a second, easily measurable reaction (e.g., monitoring NADH consumption by a dehydrogenase).[9][10] A critical, often overlooked, requirement is that the primary enzyme must be the sole rate-limiting step.[9][10]
Problem: The apparent Kₘ for your substrate is significantly higher than literature values.
Underlying Cause: This can occur if the coupling enzyme's activity is insufficient to immediately convert the product of the first reaction.[11] As this intermediate product accumulates, it can cause product inhibition of the primary enzyme, which manifests as an apparent increase in the Kₘ.[11]
Validation Protocol:
-
Set up your standard assay with a fixed, saturating concentration of the primary substrate.
-
Run a series of reactions where you systematically increase the concentration of the coupling enzyme(s).
-
Result: If the overall reaction rate increases with the addition of more coupling enzyme, your original assay was limited by the coupling system.[11] You must increase the coupling enzyme concentration until the rate no longer increases, ensuring it is in sufficient excess.
Part 3: Protocol Corner & Data Tables
Protocol: Preparation of Stabilized (6R)-BH4 Stock Solution (10 mM)
This protocol is designed to maximize the stability and longevity of your critical cofactor.
Materials:
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin dihydrochloride (BH4)
-
Hydrochloric Acid (HCl), molecular biology grade
-
Dithiothreitol (DTT)
-
High-purity, deionized water
-
Argon or Nitrogen gas with a regulator and tubing
-
Microcentrifuge tubes, sterile
Procedure:
-
Prepare 10 mL of a 0.1 M HCl solution. Place it in a small beaker or flask on a stir plate in a fume hood or on a benchtop.
-
Bubble argon or nitrogen gas through the HCl solution for at least 20 minutes to remove dissolved oxygen.
-
Weigh out the required amount of BH4 powder for a final concentration of 10 mM in a sterile microcentrifuge tube. Note: Work quickly to minimize exposure to air.
-
Add the appropriate volume of the de-gassed 0.1 M HCl to the BH4 powder. Vortex immediately until fully dissolved. The solution should be clear.
-
Add DTT to a final concentration of 2 mM. (e.g., add 20 µL of a 1 M DTT stock to 1 mL of your BH4 solution). Vortex briefly.
-
Aliquot the final solution into single-use volumes (e.g., 10-20 µL) in pre-chilled microcentrifuge tubes.
-
Before sealing each tube, briefly flush the headspace with argon/nitrogen gas.
-
Immediately snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and transfer to -80°C for long-term storage. Protect from light.
Table 1: Recommended Assay Buffer Components
| Component | Concentration | Purpose & Rationale |
| Buffer | 50-100 mM | (e.g., HEPES, Tris-HCl) Maintains physiological pH required for enzyme activity. |
| pH | 7.0 - 8.0 | Optimal for most pterin-dependent hydroxylases. Must be empirically determined. |
| Dithiothreitol (DTT) | 1-2 mM | A thiol reducing agent that protects BH4 from oxidation and maintains enzyme cysteine residues in a reduced state.[5] Must be added fresh daily. |
| Catalase | 200-500 units/mL | (Optional, but highly recommended) Scavenges hydrogen peroxide, a byproduct of BH4 auto-oxidation, which can damage the enzyme.[6] |
| Metal Chelator | 50-100 µM | (e.g., EDTA, DTPA) Sequesters divalent metal ions that can catalyze the oxidation of BH4.[4] |
Part 4: Technical Deep Dive: The Redox Chemistry of BH4
Understanding the fragility of BH4 requires a look at its oxidation pathway. BH4 is the fully reduced, active cofactor. The catalytic cycle involves its oxidation.[12]
Caption: Enzymatic and non-enzymatic pathways of BH4 oxidation and recycling.
During the enzymatic reaction, BH4 is oxidized to a quinonoid dihydrobiopterin (qBH2) intermediate.[12] The enzyme dihydropteridine reductase (DHPR) can rapidly recycle qBH2 back to the active BH4 form.[12] However, qBH2 is unstable and can rapidly and irreversibly rearrange to the more stable 7,8-dihydrobiopterin (BH2) isomer.[4][12] BH2 is not a substrate for DHPR and its accumulation can lead to enzyme uncoupling.[12] A separate "salvage" pathway, utilizing dihydrofolate reductase (DHFR), is required to reduce BH2 back to BH4.[2][12] Your in vitro assay buffer must contain potent reducing agents to prevent the initial, non-enzymatic oxidation of BH4 to these inactive forms, ensuring that you are measuring the true catalytic cycle.
References
-
Kukor, Z., Tóth, M., & Papp, Z. (2003). Chemical stabilization of tetrahydrobiopterin by L-ascorbic acid: contribution to placental endothelial nitric oxide synthase activity. Molecular Human Reproduction, 9(5), 271-278. [Link]
-
Thöny, B., Auerbach, G., & Blau, N. (2000). Tetrahydrobiopterin biosynthesis, regeneration and functions. Biochemical Journal, 347(1), 1-16. [Link]
-
Cai, H., & Harrison, D. G. (2000). Endothelial dysfunction in cardiovascular diseases: the role of oxidant stress. Circulation Research, 87(10), 840-844. [Link]
-
Alp, N. J., & Channon, K. M. (2004). Regulation of endothelial nitric oxide synthase by tetrahydrobiopterin in vascular disease. Arteriosclerosis, Thrombosis, and Vascular Biology, 24(3), 413-420. [Link]
-
Easterby, J. S. (1973). Coupled enzyme assays: a general expression for the transient. Biochimica et Biophysica Acta (BBA)-Enzymology, 293(2), 552-558. [Link]
-
Cook, P. F., & Cleland, W. W. (2007). Enzyme kinetics and mechanism. Garland Science. [Link]
-
Milstien, S., & Katusic, Z. (1999). The role of tetrahydrobiopterin in the regulation of nitric oxide synthase activity. Hypertension, 34(4), 939-944. [Link]
-
Latremoliere, A., & Woolf, C. J. (2009). Tetrahydrobiopterin: a critical cofactor in the control of pain. The Journal of Pain, 10(9), 887-897. [Link]
-
Gorren, A. C., & Mayer, B. (2007). Tetrahydrobiopterin in the nitric oxide synthase-catalyzed oxidation of L-arginine. Journal of Inorganic Biochemistry, 101(5), 741-748. [Link]
-
Cleland, W. W. (1964). Dithiothreitol, a new protective reagent for SH groups. Biochemistry, 3(4), 480-482. [Link]
-
Crabtree, M. J., Tatham, A. L., Hale, A. B., & Channon, K. M. (2009). Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease. Nitric Oxide, 21(3-4), 151-158. [Link]
-
Fitzpatrick, P. F. (2000). The aromatic amino acid hydroxylases. Advances in Enzymology and Related Areas of Molecular Biology, 74, 235-294. [Link]
-
Kruger, N. J. (1995). Errors and artifacts in coupled spectrophotometric assays of enzyme activity. Phytochemistry, 38(5), 1065-1071. [Link]
-
Shiman, R. (1985). Phenylalanine hydroxylase and the aromatic amino acid hydroxylases. In Folates and Pterins (pp. 179-249). John Wiley & Sons, Inc. [Link]
-
McClure, W. R. (1969). A kinetic analysis of coupled enzyme assays. Biochemistry, 8(7), 2782-2786. [Link]
-
Storer, A. C., & Cornish-Bowden, A. (1974). The kinetics of coupled enzyme reactions. Biochemical Journal, 141(1), 205-209. [Link]
Sources
- 1. The Critical Role of Tetrahydrobiopterin (BH4) Metabolism in Modulating Radiosensitivity: BH4/NOS Axis as an Angel or a Devil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. agscientific.com [agscientific.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Tetrahydrobiopterin-dependent preservation of nitric oxide–mediated endothelial function in diabetes by targeted transgenic GTP–cyclohydrolase I overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Nitric Oxide Synthase Activity Using 6,7-Dimethyl-5,6,7,8-tetrahydropterin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Accurate NOS Activity Validation
Nitric Oxide Synthase (NOS) is a family of enzymes responsible for the synthesis of nitric oxide (NO), a pivotal signaling molecule in physiology and pathophysiology. With three distinct isoforms—neuronal (nNOS), inducible (iNOS), and endothelial (eNOS)—this enzyme family regulates everything from vascular tone and neurotransmission to immune responses. Given its central role, the accurate measurement of NOS activity is a critical step in biomedical research and the development of novel therapeutics.
This guide provides an in-depth comparison of methodologies for validating NOS activity, focusing on the strategic use of the synthetic pterin cofactor, 6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride. We will explore the biochemical rationale behind cofactor selection, present self-validating experimental designs, and objectively compare common detection methods, empowering researchers to generate robust and reliable data.
The Linchpin of NOS Function: The Role of the Tetrahydrobiopterin Cofactor
The catalytic activity of all NOS isoforms is absolutely dependent on the presence of (6R)-5,6,7,8-tetrahydrobiopterin (BH4).[1][2] This naturally occurring cofactor is not a mere activator but a crucial component of the enzyme's catalytic machinery. NOS catalyzes a five-electron oxidation of L-arginine to produce NO and L-citrulline.[3] BH4 plays an essential role in this process by facilitating the transfer of electrons from the reductase domain to the oxygenase domain of the enzyme, stabilizing the dimeric enzyme structure, and enabling the hydroxylation of L-arginine.[4][5]
A critical concept in NOS biology is "enzyme uncoupling." In the absence of sufficient BH4, the electron transfer within the NOS enzyme becomes uncoupled from L-arginine oxidation. Instead of producing NO, the enzyme donates electrons directly to molecular oxygen, generating superoxide radicals (O₂⁻).[6] This switch from a NO-producing to a superoxide-producing enzyme has profound pathological implications, contributing to endothelial dysfunction and oxidative stress in diseases like diabetes and hypertension.[1] Therefore, ensuring cofactor saturation is paramount for measuring the true NO-generating capacity of the enzyme.
Caption: The dual function of NOS, dictated by the presence or absence of the BH4 cofactor.
Leveraging a Synthetic Cofactor: this compound
While BH4 is the endogenous cofactor, it is prone to oxidation. Synthetic analogs like this compound offer a stable and cell-permeable alternative for in vitro and cell-based assays. Although some studies indicate that dimethylated pterins may have a lower binding affinity for NOS compared to the natural BH4, they can still serve as competent cofactors to support NO production.[7] In fact, related dimethylated pterins have been shown to effectively substitute for BH4 in cellular systems where endogenous BH4 synthesis is blocked, restoring NO production.[8][9] The hydrochloride salt form enhances its solubility and stability in aqueous assay buffers.
The primary advantage of using a defined, synthetic cofactor is the ability to create a standardized and reproducible assay environment, ensuring that cofactor availability is not a limiting variable in the measurement of enzymatic activity.
Experimental Design: A Self-Validating Protocol for NOS Activity
A robust assay is a self-validating one. The protocol must include controls that unequivocally demonstrate the measured activity is due to NOS and is dependent on the key components of the catalytic reaction.
Caption: A self-validating workflow for measuring NOS activity with essential controls.
Step-by-Step Methodology
This protocol outlines the core steps for measuring NOS activity. The final detection step can be adapted for either the Griess Assay or the Citrulline Assay, as detailed in the next section.
-
Sample Preparation:
-
Prepare cell or tissue homogenates in a cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).[3][10]
-
Centrifuge the homogenate at >10,000 x g for 15 minutes at 4°C to pellet cellular debris.[3]
-
Collect the supernatant (lysate) and determine the protein concentration (e.g., using a BCA assay). Keep on ice.
-
-
Reagent Preparation:
-
Reaction Buffer: Prepare a buffer containing cofactors necessary for the reaction. A typical buffer includes 50 mM Tris-HCl (pH 7.4), CaCl₂, and NADPH.[3]
-
Substrate: Prepare a stock solution of L-Arginine.
-
Cofactors: Prepare stock solutions of this compound and, if assaying eNOS or nNOS, Calmodulin.[3]
-
Inhibitor: Prepare a stock solution of a pan-NOS inhibitor like Nω-nitro-L-arginine methyl ester (L-NAME).[11][12]
-
-
Assay Setup (96-well plate format):
-
Prepare a master mix containing the reaction buffer, L-arginine, and NADPH.
-
Test Wells: To the master mix, add the this compound.
-
Control 1 (Cofactor Dependency): Use the master mix without the pterin cofactor. This will demonstrate that the activity is dependent on the added cofactor.
-
Control 2 (NOS Specificity): To the master mix containing the pterin cofactor, add L-NAME. This will confirm that the measured signal is specifically from NOS activity.[3]
-
Add your sample lysate to all wells to initiate the reaction. The final volume should be consistent across all wells.
-
-
Incubation and Reaction Termination:
-
Detection:
-
Proceed with quantifying the product of the NOS reaction using one of the methods described below.
-
Comparison of Downstream Detection Methods
The choice of detection method is critical and depends on the specific research question, required sensitivity, and available equipment.
Caption: Comparative workflows for the two primary NOS activity detection methods.
Method 1: The Griess Assay (Indirect NO Measurement)
The Griess assay is a colorimetric method that indirectly quantifies NO by measuring its stable, water-soluble breakdown products: nitrite (NO₂⁻) and nitrate (NO₃⁻).[14][15]
-
Principle: For an accurate assessment of total NO production, nitrate in the sample must first be enzymatically converted to nitrite using nitrate reductase.[16] Then, Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) are added, which react with nitrite in an acidic environment to form a purple azo compound. The intensity of the color, measured at ~540 nm, is proportional to the total nitrite concentration.[17][18]
-
Protocol Snippet (Post-NOS Reaction):
-
Add nitrate reductase and its cofactor (NADPH) to each well. Incubate to convert nitrate to nitrite.
-
Add sulfanilamide, followed by N-(1-naphthyl)ethylenediamine (NED).
-
Allow color to develop for 10-15 minutes.
-
Read absorbance at 540 nm on a microplate reader.
-
Quantify using a sodium nitrite standard curve.
-
Method 2: The Citrulline Assay (Direct Activity Measurement)
This assay is considered a gold standard as it directly measures the enzymatic conversion of L-arginine to L-citrulline, which is produced in a 1:1 stoichiometric ratio with NO.[19][20]
-
Principle: The assay utilizes radiolabeled L-arginine (e.g., L-[³H]arginine) as the substrate. After the reaction, the mixture is passed through a cation-exchange resin. The positively charged, unreacted L-[³H]arginine binds to the resin, while the neutrally charged L-[³H]citrulline product flows through. The radioactivity of the eluate is then quantified by liquid scintillation counting, which is directly proportional to NOS activity.[3][21]
-
Protocol Snippet (Post-NOS Reaction using L-[³H]Arginine):
-
Add stop buffer containing an acidic resin (e.g., Dowex 50W).
-
Transfer the mixture to a spin column.
-
Centrifuge to separate the resin (bound L-arginine) from the eluate (containing L-citrulline).
-
Add the eluate to a scintillation cocktail.
-
Measure counts per minute (CPM) using a scintillation counter.
-
Comparative Analysis of Detection Methodologies
| Feature | Griess Assay | Citrulline Assay (Radiometric) |
| Principle | Indirect (measures NO₂⁻/NO₃⁻) | Direct (measures L-citrulline) |
| Specificity | Lower: Prone to interference from dietary nitrates/nitrites and other compounds in complex samples.[15][17] | Higher: Very specific for the direct enzymatic activity of NOS.[3][21] |
| Sensitivity | Moderate (micromolar range).[15][16] | High (picomole range).[3] |
| Throughput | High, easily adaptable to 96-well format. | Lower, requires individual column separation steps. |
| Cost | Low, inexpensive reagents. | High, requires radioactive substrate and scintillation counting. |
| Safety | Standard chemical safety. | Requires handling and disposal of radioactive materials. |
| Equipment | Spectrophotometer (plate reader). | Cation-exchange columns, scintillation counter. |
Expert Insights and Troubleshooting
-
Causality of Reagents: NADPH is not just a cofactor for nitrate reductase in the Griess assay; it is the primary source of reducing equivalents for the NOS enzyme itself.[2] Calmodulin is required for eNOS and nNOS activity as it facilitates electron flow upon binding Ca²⁺.[3]
-
Linear Range is Key: For any assay, it is crucial to perform time-course and protein-concentration experiments to ensure the reaction is in the linear range. A saturated signal is uninformative.
-
High Background in Griess Assay: If background is high, ensure your buffers and water are free of nitrite contamination. Samples like cell culture media can contain interfering substances or phenol red, though the latter is typically not an issue under the acidic conditions of the Griess reaction.[17]
-
Low Signal in Citrulline Assay: Ensure complete separation of arginine from citrulline. Inefficient binding to the resin will lead to high background counts. Ensure the NOS enzyme in your lysate is active; tissues should be flash-frozen and handled quickly to prevent enzyme degradation.[3]
Conclusion
Validating NOS activity requires a meticulously designed experiment that accounts for the enzyme's complex biochemistry. The use of a stable, synthetic cofactor like This compound provides a standardized basis for the assay. However, the true integrity of the data comes from a self-validating design that incorporates specific inhibitors (L-NAME) and cofactor-dependency controls.
While the Griess assay offers a convenient, high-throughput method for indirectly assessing NO production, the radiometric citrulline assay remains the gold standard for its superior specificity and sensitivity in directly measuring enzyme activity.[16][20][21] The choice between them depends on the specific needs of the experiment, balancing the trade-offs between throughput, cost, safety, and the level of precision required. By understanding the principles and pitfalls of each approach, researchers can confidently and accurately quantify the activity of this vital enzyme.
References
- Cayman Chemical. (n.d.). NOS Activity Assay Kit Booklet.
-
Alp, N. J., & Channon, K. M. (2004). Regulation of Endothelial Nitric Oxide Synthase by Tetrahydrobiopterin in Vascular Disease. Arteriosclerosis, Thrombosis, and Vascular Biology, 24(3), 413–420. [Link]
-
Marletta, M. A. (1994). Regulation of Nitric Oxide Production by Tetrahydrobiopterin. Circulation, 89(4), 1467-1470. [Link]
-
Pfeiffer, S., Leopold, E., Schmidt, K., Brunner, F., & Mayer, B. (1996). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine. British Journal of Pharmacology, 118(6), 1433–1440. [Link]
-
Rivera, J. (2016). Interaction between tetrahydrobiopterin and nitric oxide synthesis. ResearchGate. [Link]
-
Verma, S. (2003). Tetrahydrobiopterin: An essential cofactor of Nitric Oxide Synthase with an elusive role. ResearchGate. [Link]
-
Latini, A., et al. (2021). Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor. Antioxidants, 10(4), 589. [Link]
- Cayman Chemical. (2019).
-
Ward, T. R., & Mundy, W. R. (1999). Measurement of the nitric oxide synthase activity using the citrulline assay. Methods in Molecular Medicine, 22, 157–162. [Link]
-
ResearchGate. (2014). Griess reagent is used to measure NO released by cells. How can I use this to assess the function of endothelial nitric oxide synthase (eNOS)?. [Link]
-
Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. [Link]
-
Colombo, G., et al. (1997). The nitric oxide synthase inhibitor L-NAME (N omega-nitro-L-arginine methyl ester) does not produce discriminative stimulus effects similar to ethanol. Alcoholism, Clinical and Experimental Research, 21(3), 483-488. [Link]
-
Tenwalde, M. (2018). Quantifying Nitric Oxide Production in Platelets using a Griess Reagent System. Digital Showcase @ University of Lynchburg. [Link]
-
Krackeler Scientific, Inc. (n.d.). Nω-Nitro-L-arginine methyl ester hydrochloride. [Link]
-
Wang, Z. Q., & Fung, P. C. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Bio-protocol, 7(12), e2324. [Link]
-
Merck Millipore. (n.d.). Nitric Oxide Synthase Assay Kit, Colorimetric. [Link]
-
Suckling, C. J., et al. (2008). 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 18(5), 1563-1566. [Link]
-
Reif, D. W. (2001). Assay of tissue activity of nitric oxide synthase. Current Protocols in Toxicology, Chapter 10, Unit 10.2. [Link]
-
Suckling, C. J., et al. (2008). 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases. ScienceDirect. [Link]
-
ResearchGate. (2014). How can I assay nitric oxide synthase activity in human RBCs?. [Link]
-
Werner, E. R., & Mayer, B. (2002). Biopterin Analogues: Novel Nitric Oxide Synthase Inhibitors with Immunosuppressive Action. Current Drug Metabolism, 3(2), 119-121. [Link]
-
Crabtree, M. J., et al. (2011). Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS. American Journal of Physiology-Heart and Circulatory Physiology, 300(5), H1547-H1554. [Link]
Sources
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A Senior Application Scientist's Guide to Pterin Cofactors in NOS Activity Assays: 6,7-Dimethyl-5,6,7,8-tetrahydropterin vs. Tetrahydrobiopterin
In the intricate world of cellular signaling, the ephemeral nature of nitric oxide (NO) belies its profound impact on physiology and pathology. The enzymes responsible for its synthesis, Nitric Oxide Synthases (NOS), are complex molecular machines requiring a suite of cofactors to function correctly. Among these, the pterin cofactor (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) is paramount. Its availability dictates not only the rate of NO production but also the very nature of the enzyme's output.
This guide provides an in-depth comparison of the natural cofactor, BH4, and its widely used synthetic analog, 6,7-Dimethyl-5,6,7,8-tetrahydropterin (DMPH4), for use in NOS activity assays. We will dissect the mechanistic rationale behind cofactor choice, provide field-proven protocols, and offer expert insights to help researchers navigate the critical decision of which pterin best suits their experimental needs.
The Pterin Hinge: Understanding NOS Coupling and Uncoupling
Nitric oxide synthases are homodimeric enzymes.[1] Each monomer contains a C-terminal reductase domain and an N-terminal oxygenase domain.[2] The reductase domain binds NADPH and transfers electrons via FAD and FMN to the oxygenase domain of the other monomer, where a heme group catalyzes the oxidation of L-arginine to L-citrulline and NO.
Tetrahydrobiopterin is not merely an accessory; it is a central regulator of this process.[3] Its functions are threefold:
-
Allosteric Modulation: BH4 binding promotes and stabilizes the active dimeric structure of the enzyme, which is essential for its function.[2][4]
-
Substrate Affinity: It increases the affinity of NOS for its substrate, L-arginine.[2]
-
Redox Activity: Most critically, BH4 acts as an electron donor within the oxygenase domain, facilitating the reductive activation of molecular oxygen. It is believed to form a transient pterin radical that is essential for normal enzyme turnover.[3][5][6]
When BH4 levels are sufficient, the flow of electrons from the reductase domain is efficiently "coupled" to L-arginine oxidation, producing NO.[4] However, in a state of BH4 deficiency or when BH4 is oxidized to 7,8-dihydrobiopterin (BH2), this process becomes "uncoupled."[2][7][8][9] The uncoupled enzyme still accepts electrons from NADPH but diverts them to molecular oxygen in a non-productive manner, generating superoxide radicals (O₂•⁻) instead of NO.[7][10][11] This not only diminishes NO bioavailability but also generates significant oxidative stress, as superoxide can react with any available NO to form the highly damaging oxidant, peroxynitrite.[4][12]
Caption: The dual function of NOS, dictated by the availability of the pterin cofactor BH4.
Head-to-Head Comparison: BH4 vs. DMPH4
The choice of pterin cofactor is a critical experimental parameter that influences the outcome and interpretation of NOS activity assays.
(6R)-5,6,7,8-tetrahydro-L-biopterin (BH4): The Physiological Gold Standard
-
Structure and Function: As the endogenous cofactor, BH4 is essential for the synthesis of monoamine neurotransmitters in addition to its role in NO production.[4][13] Its dihydroxypropyl side chain at the C6 position is crucial for its specific interaction with the enzyme.
-
Performance: In an assay, BH4 supports the maximal physiological activity of NOS.[1] It is the cofactor of choice when the research goal is to determine the true Vmax of the enzyme or to accurately model a physiological or pathophysiological state.
-
Primary Challenge - Instability: BH4 is notoriously unstable and prone to auto-oxidation, particularly in solutions with neutral or alkaline pH.[14][15] It readily oxidizes to BH2, which does not support NO synthesis and can act as a competitive inhibitor at the pterin binding site, further promoting NOS uncoupling.[2][16] This instability requires meticulous handling; solutions should be prepared fresh in acidic buffers, protected from light, and kept on ice.[15][17] The half-life of BH4 in a neutral buffer at room temperature can be as short as 16 minutes.[15]
6,7-Dimethyl-5,6,7,8-tetrahydropterin (DMPH4): The Stable Workhorse
-
Structure and Function: DMPH4 is a synthetic analog where the dihydroxypropyl side chain of BH4 is replaced with two methyl groups at the C6 and C7 positions.[18][19] This structural alteration is the key to its enhanced stability.
-
Performance: DMPH4 is a competent cofactor that can effectively substitute for BH4 to support NO synthesis.[18] However, it is generally considered less active than the natural cofactor.[20][21] This means that while it will activate the enzyme, the maximal rate of NO production may be lower than that achieved with saturating concentrations of BH4.
-
Primary Advantage - Stability: The major advantage of DMPH4 is its significantly greater chemical stability compared to BH4. This simplifies experimental setup, reduces variability arising from cofactor degradation during incubation, and enhances the reproducibility of assays, especially in high-throughput screening formats.
Quantitative Performance Data Summary
| Parameter | Tetrahydrobiopterin (BH4) | 6,7-Dimethyl-5,6,7,8-tetrahydropterin (DMPH4) |
| Cofactor Activity | Gold standard; supports maximal physiological enzyme velocity. | Competent cofactor, but generally less active than BH4.[20][21] |
| Physiological Relevance | High. It is the endogenous, natural cofactor.[4] | Low to Moderate. It is a synthetic analog.[18] |
| Chemical Stability | Low. Highly susceptible to oxidation, especially at neutral pH.[14][15] | High. Much more resistant to oxidation, providing experimental convenience. |
| Risk of Uncoupling | High if concentration drops due to oxidation, leading to superoxide production.[10][12] | Low. Stable concentration throughout the assay minimizes this variable. |
| Ease of Use | Demanding. Requires fresh preparation, acidic conditions, and careful handling.[15][17] | High. More forgiving preparation and handling procedures. |
| Typical Use Case | Mechanistic studies, Vmax determination, physiological modeling. | Routine activity screening, high-throughput assays, comparing relative activity. |
Practical Guide: A Validated NOS Activity Assay Protocol (Griess Method)
Measuring NOS activity can be done directly by quantifying the conversion of radiolabeled L-arginine to L-citrulline or, more commonly, indirectly by measuring the stable end-products of NO oxidation: nitrite (NO₂⁻) and nitrate (NO₃⁻).[22] The Griess reaction is a simple and robust colorimetric method for detecting nitrite.[23][24]
Caption: A streamlined workflow for determining NOS activity using the Griess assay.
Detailed Step-by-Step Protocol
This protocol is a self-validating system. The inclusion of wells without NADPH (the electron donor) serves as a critical negative control, ensuring that the measured activity is truly NOS-dependent.
1. Reagent Preparation:
-
NOS Assay Buffer: 50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM EDTA.
-
L-Arginine Stock: 10 mM in deionized water.
-
NADPH Stock: 10 mM in assay buffer. Prepare fresh.
-
Pterin Cofactor Stocks (Critical Step):
-
BH4: Prepare a 1 mM stock solution by dissolving (6R)-5,6,7,8-tetrahydro-L-biopterin dihydrochloride in 0.1 N HCl.[15] Aliquot and store at -80°C. For the assay, thaw on ice and dilute immediately in ice-cold assay buffer. Causality: The acidic stock solution drastically slows auto-oxidation. Diluting just before use minimizes degradation at neutral pH.
-
DMPH4: Prepare a 1 mM stock solution by dissolving 6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride in the assay buffer. This solution is more stable and can be stored at -20°C.
-
-
Nitrate Reductase & NADH: As per manufacturer's instructions (e.g., from commercial kits).[25]
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine (NED) in deionized water. Store both protected from light at 4°C.[24]
-
-
Nitrite Standard: Prepare a 100 µM sodium nitrite solution in assay buffer and create a standard curve (e.g., 0, 2.5, 5, 10, 25, 50, 100 µM).
2. Assay Procedure (96-well plate format):
-
Prepare Reaction Mix: For each sample, prepare a master mix containing assay buffer, L-arginine (final conc. 1 mM), and the chosen pterin cofactor (final conc. ~10 µM).
-
Pipette Samples: Add your protein sample (e.g., 10-50 µg of tissue homogenate or cell lysate) to triplicate wells.
-
Initiate Reaction: To initiate the reaction, add NADPH to a final concentration of 1 mM. For negative controls ("-NADPH"), add an equal volume of assay buffer instead.
-
Incubate: Cover the plate and incubate at 37°C for 30-60 minutes.
-
Stop Reaction: Stop the reaction by heating at 95°C for 5 minutes or by adding a deproteinizing agent like zinc sulfate (avoid acidic deproteinization which causes nitrite loss).[23] Centrifuge to pellet precipitated protein.
-
Nitrate Reduction (for total NO): Transfer the supernatant to a new plate. Add NADH and nitrate reductase according to the kit protocol and incubate as required (e.g., 30 minutes at 37°C).[25]
-
Griess Reaction: Add 50 µL of Griess Reagent A to each well, followed by 50 µL of Griess Reagent B.
-
Incubate: Incubate for 10 minutes at room temperature, protected from light. A purple color will develop.
-
Measure Absorbance: Read the absorbance at 540 nm on a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve and determine the concentration of nitrite in your samples using the linear regression equation.
-
Calculate NOS-specific activity by subtracting the nitrite produced in the "-NADPH" wells from the "+NADPH" wells.
-
Normalize the activity to the amount of protein per sample (e.g., in pmol/min/mg protein).
A Senior Scientist's Perspective: Making the Right Choice
The decision between BH4 and DMPH4 is not about which is "better," but which is the right tool for the job.
-
Choose Tetrahydrobiopterin (BH4) when:
-
Your research question demands the highest degree of physiological relevance.
-
You are performing detailed kinetic studies to determine parameters like Vmax and Km.
-
You are investigating the mechanisms of NOS uncoupling and the therapeutic potential of BH4 supplementation. In this context, the instability of BH4 is not just a bug; it's a feature of the biological system you are studying.
-
-
Choose 6,7-Dimethyl-5,6,7,8-tetrahydropterin (DMPH4) when:
-
You are conducting routine screening of NOS inhibitors or activators.
-
You are running high-throughput assays where the consistency and stability of reagents are paramount.
-
Your primary goal is to compare the relative NOS activity between different samples (e.g., treated vs. untreated cells), and the absolute maximal activity is less critical. The stability of DMPH4 removes a significant source of experimental variability, making your comparisons more robust.
-
Conclusion
Both tetrahydrobiopterin and its synthetic analog, DMPH4, are valuable tools for the study of nitric oxide synthase. BH4 provides a window into the true physiological and pathological behavior of the enzyme but requires a high degree of technical rigor to manage its inherent instability. DMPH4 offers a pragmatic alternative, trading some physiological potency for superior stability and reproducibility, making it an excellent choice for screening and comparative assays. A thorough understanding of the scientific question at hand, combined with the insights presented in this guide, will empower the researcher to select the appropriate cofactor and generate reliable, meaningful data.
References
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The Critical Role of Tetrahydrobiopterin (BH4) Metabolism in Modulating Radiosensitivity: BH4/NOS Axis as an Angel or a Devil. Frontiers in Oncology. [Link]
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Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Sensors. [Link]
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Crabtree, M. J., et al. (2013). Integrated Redox Sensor and Effector Functions for Tetrahydrobiopterin- and Glutathionylation-dependent Endothelial Nitric-oxide Synthase Uncoupling. Journal of Biological Chemistry. [Link]
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Lumpkins, S., et al. (2011). Tetrahydrobiopterin Deficiency and Nitric Oxide Synthase Uncoupling Contribute to Atherosclerosis Induced by Disturbed Flow. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
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Bendall, J. K., et al. (2014). Recoupling the cardiac nitric oxide synthases: tetrahydrobiopterin synthesis and recycling. Heart. [Link]
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Latini, S., et al. (2023). Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor. Antioxidants. [Link]
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Bömmel, H. M., et al. (1998). Anti-pterins as Tools to Characterize the Function of Tetrahydrobiopterin in NO Synthase. Journal of Biological Chemistry. [Link]
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Tejero, J., et al. (2005). Ability of Tetrahydrobiopterin Analogues to Support Catalysis by Inducible Nitric Oxide Synthase: Formation of a Pterin Radical Is Required for Enzyme Activity. Biochemistry. [Link]
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Vásquez-Vivar, J., et al. (2003). Tetrahydrobiopterin, Superoxide, and Vascular Dysfunction. Antioxidants & Redox Signaling. [Link]
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ResearchGate. How can I use Griess reagent to assess the function of endothelial nitric oxide synthase (eNOS)? [Link]
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Pantke, M. M., et al. (1999). Pterin interactions with distinct reductase activities of NO synthase. Biochemical Journal. [Link]
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Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric oxide detection methods in vitro and in vivo. Physiological Reviews. [Link]
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Landmesser, U., et al. (2003). Oxidation of tetrahydrobiopterin leads to uncoupling of endothelial cell nitric oxide synthase in hypertension. Journal of Clinical Investigation. [Link]
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Landmesser, U., et al. (2003). Oxidation of tetrahydrobiopterin leads to uncoupling of endothelial cell nitric oxide synthase in hypertension. Journal of Clinical Investigation. [Link]
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Suckling, C. J., et al. (2008). 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters. [Link]
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Oh-hashi, K., et al. (2010). An enzymatic method to distinguish tetrahydrobiopterin from oxidized biopterins using UDP-glucose:tetrahydrobiopterin glucosyltransferase. Analytical Biochemistry. [Link]
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Bertin Bioreagent. 6,7-dimethyl-5,6,7,8-Tetrahydropterin (hydrochloride). [Link]
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Perry, J. M., et al. (2012). Nitric-oxide Synthase Forms N-NO-pterin and S-NO-Cys: IMPLICATIONS FOR ACTIVITY, ALLOSTERY, AND REGULATION. Journal of Biological Chemistry. [Link]
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Gangula, P. R., et al. (2010). Tetrahydrobiopterin (BH4), a cofactor for nNOS, restores gastric emptying and nNOS expression in female diabetic rats. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
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Werner, E. R., & Werner-Felmayer, G. (2002). Biopterin Analogues: Novel Nitric Oxide Synthase Inhibitors with Immunosuppressive Action. Current Drug Metabolism. [Link]
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Toth, M., et al. (2002). Chemical stabilization of tetrahydrobiopterin by L-ascorbic acid: contribution to placental endothelial nitric oxide synthase activity. Molecular Human Reproduction. [Link]
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Watschinger, K., et al. (2018). Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls. Molecules. [Link]
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PubChem. 6,7-Dimethyl-5,6,7,8-tetrahydropterin. [Link]
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Campos, K. L., et al. (1993). Tetrahydrobiopterin, a cofactor for rat cerebellar nitric oxide synthase, does not function as a reactant in the oxygenation of L-arginine. Proceedings of the National Academy of Sciences. [Link]
-
Alp, N. J., & Channon, K. M. (2004). Regulation of Endothelial Nitric Oxide Synthase by Tetrahydrobiopterin in Vascular Disease. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
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Gorren, A. C., & Mayer, B. (2002). Tetrahydrobiopterin in nitric oxide synthase. Current Drug Metabolism. [Link]
-
Armarego, W. L., & Schou, H. (1977). The Synthesis of 6-Aminomethyl-5,6,7,8-Tetrahydropterin. Australian Journal of Chemistry. [Link]
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Bosshard, R., Heizmann, C. W., & Viscontini, M. (1993). Synthesis of 6β-N(5)-Methyl-5,6,7,8-tetrahydro-L-biopterin. Pteridines. [Link]
-
Vasquez-Vivar, J., et al. (2002). The ratio between tetrahydrobiopterin and oxidized tetrahydrobiopterin analogues controls superoxide release from endothelial nitric oxide synthase: an EPR spin trapping study. Biochemical Journal. [Link]
-
Lazarus, R. A., et al. (1982). Tetrahydrobiopterin analogues: solution conformations of 6-methyltetrahydropterin, 7-methyltetrahydropterin, and cis- and trans-6,7-dimethyltetrahydropterins as determined by proton nuclear magnetic resonance. Biochemistry. [Link]
-
Heller, R., et al. (2001). Tetrahydrobiopterin, but Not L-arginine, Decreases NO Synthase Uncoupling in Cells Expressing High Levels of Endothelial NO Synthase. Journal of Biological Chemistry. [Link]
-
Crabtree, M. J., et al. (2008). Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
-
Latini, S., et al. (2023). Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor. Antioxidants. [Link]
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A Comparative Guide to Synthetic Pterin Cofactors for Aromatic Amino Acid Hydroxylases
For researchers, scientists, and drug development professionals working with aromatic amino acid hydroxylases (AAHs), the choice of a pterin cofactor is a critical experimental parameter that can profoundly influence enzyme activity, stability, and the physiological relevance of the findings. This guide provides an in-depth, objective comparison of commonly used synthetic pterin cofactors, supported by experimental data and detailed protocols to aid in the rational selection and application of these essential molecules.
Introduction: The Pivotal Role of Pterin Cofactors in Aromatic Amino Acid Hydroxylation
The aromatic amino acid hydroxylases—phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH)—are a family of non-heme iron-containing monooxygenases that play crucial roles in metabolism and neurotransmitter synthesis[1]. These enzymes catalyze the hydroxylation of their respective amino acid substrates: phenylalanine to tyrosine, tyrosine to L-DOPA (a precursor to catecholamines), and tryptophan to 5-hydroxytryptophan (the rate-limiting step in serotonin synthesis)[1].
The catalytic activity of all three AAHs is absolutely dependent on a reduced pterin cofactor, with the natural cofactor being (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)[1]. During the hydroxylation reaction, BH4 is oxidized to a quinonoid dihydrobiopterin intermediate, which is then recycled back to its active tetrahydro form by the NADH-dependent enzyme dihydropteridine reductase (DHPR)[2].
Given the central role of BH4, its synthetic analogs have been developed for both therapeutic and research applications. These synthetic cofactors can differ in their affinity for the hydroxylases, their stability, and their ability to be recycled by DHPR. Understanding these differences is paramount for designing robust experiments and for the development of effective therapeutic strategies for disorders associated with AAH dysfunction, such as phenylketonuria (PKU).
The Natural Cofactor vs. Synthetic Analogs: An Overview
The ideal synthetic cofactor would mimic the function of the natural BH4 while offering advantages in terms of stability, cell permeability, and ease of use. Here, we compare the most widely used synthetic pterin cofactors.
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) - The Physiological Standard
-
Mechanism of Action: As the endogenous cofactor, BH4 binds to the active site of AAHs, where it donates two electrons to facilitate the hydroxylation of the amino acid substrate[3][4].
-
Advantages: It is the most physiologically relevant cofactor and serves as the benchmark for comparing synthetic analogs.
-
Disadvantages: BH4 is notoriously unstable and prone to oxidation, which can complicate experimental procedures and limit its therapeutic efficacy when administered exogenously.
Sapropterin Dihydrochloride: The First-Generation Synthetic BH4
-
Mechanism of Action: Sapropterin is a synthetic formulation of BH4 and functions identically to the natural cofactor[5].
-
Advantages: It is an FDA-approved drug for the treatment of certain forms of PKU, demonstrating its clinical utility[5].
-
Disadvantages: Similar to natural BH4, sapropterin has limited stability and bioavailability[6]. Its efficacy is often limited to patients with residual PAH activity.
Sepiapterin: A Promising Precursor
-
Mechanism of Action: Sepiapterin is a metabolic precursor to BH4. It is taken up by cells and converted to BH4 through the salvage pathway, involving the enzymes sepiapterin reductase and dihydrofolate reductase[7][8].
-
Advantages: Sepiapterin exhibits superior cellular uptake compared to BH4 and sapropterin, leading to higher intracellular BH4 levels[7][9]. Clinical trials have shown its potential to be more effective than sapropterin in reducing phenylalanine levels in PKU patients[9][10][11]. It is also reported to be brain-penetrant[12].
-
Disadvantages: Its conversion to BH4 is dependent on the activity of intracellular enzymes. Co-administration with drugs that inhibit dihydrofolate reductase, such as methotrexate, is not recommended[13].
Other Synthetic Analogs
A variety of other synthetic pterin analogs have been developed for research purposes, each with unique properties. These include 6-methyltetrahydropterin (6-MPH4) and various 6-substituted derivatives. These analogs are valuable tools for dissecting the kinetic and regulatory mechanisms of AAHs.
Quantitative Comparison of Synthetic Pterin Cofactors
The performance of different pterin cofactors can be quantitatively assessed by determining their kinetic parameters with the AAHs and their efficiency as substrates for the recycling enzyme, DHPR.
Table 1: Comparative Kinetic Parameters of Pterin Cofactors with Aromatic Amino Acid Hydroxylases
| Cofactor | Enzyme | Km (µM) | Vmax (relative to BH4) | Reference(s) |
| (6R)-BH4 | Phenylalanine Hydroxylase | ~30-70 | 100% | [14][15] |
| Tyrosine Hydroxylase | ~25-100 | 100% | [16][17] | |
| Tryptophan Hydroxylase | ~30 | 100% | [18] | |
| Sapropterin | Phenylalanine Hydroxylase | Similar to BH4 | Similar to BH4 | [14][19] |
| 6-Methyl-PH4 | Phenylalanine Hydroxylase | ~17 | 100% | [15] |
| Tyrosine Hydroxylase | ~63 | - | [20] | |
| Sepiapterin | - | - | - | [9] |
Note: Kinetic parameters can vary depending on the specific assay conditions (pH, temperature, substrate concentrations). The data presented here are approximate values for comparative purposes. Sepiapterin is a precursor and does not directly act as a cofactor, hence its kinetic parameters with AAHs are not applicable.
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | Sapropterin | Sepiapterin | Reference(s) |
| Stability | Low, prone to oxidation | More stable than BH4 | [6][9] |
| Cellular Uptake | Limited | High | [7][9][21] |
| Bioavailability | Low to moderate | High | [9] |
| Brain Penetration | Limited | Yes | [12] |
Experimental Protocols for Cofactor Comparison
To ensure the scientific integrity of cofactor comparison studies, it is crucial to employ robust and well-validated experimental protocols. The following section provides detailed, step-by-step methodologies for assaying the activity of each of the three aromatic amino acid hydroxylases.
General Considerations for AAH Assays
-
Enzyme Source: Purified recombinant AAHs are recommended for kinetic studies to avoid interference from other cellular components.
-
Cofactor Preparation: Pterin cofactors are susceptible to oxidation. Solutions should be prepared fresh in an anaerobic environment or with the addition of a reducing agent like dithiothreitol (DTT).
-
Oxygen Concentration: As a substrate, the concentration of molecular oxygen can influence the reaction rate. Assays should be performed under controlled atmospheric conditions.
-
Cofactor Recycling: To maintain a constant concentration of the reduced pterin cofactor during the assay, a recycling system consisting of DHPR and NADH can be included in the reaction mixture.
Phenylalanine Hydroxylase (PAH) Activity Assay
This protocol is adapted from established methods and measures the formation of tyrosine from phenylalanine.
Materials:
-
Purified recombinant PAH
-
Phenylalanine solution
-
Pterin cofactor solution (e.g., BH4, sapropterin)
-
Catalase
-
Ferrous ammonium sulfate
-
Dihydropteridine reductase (DHPR)
-
NADH
-
Tris-HCl buffer, pH 7.4
-
Perchloric acid (for quenching)
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, catalase, ferrous ammonium sulfate, DHPR, and NADH.
-
Add the pterin cofactor to the reaction mixture.
-
Initiate the reaction by adding PAH and phenylalanine.
-
Incubate the reaction at the desired temperature for a specific time.
-
Stop the reaction by adding perchloric acid.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for tyrosine formation using HPLC with fluorescence detection (excitation at ~275 nm, emission at ~305 nm).
Causality and Self-Validation:
-
The inclusion of catalase prevents the accumulation of hydrogen peroxide, which can inactivate the enzyme.
-
The DHPR/NADH recycling system ensures that the concentration of the reduced pterin cofactor remains constant, allowing for accurate determination of steady-state kinetic parameters.
-
Running parallel reactions without the enzyme or without the pterin cofactor serves as a negative control to account for any non-enzymatic hydroxylation.
Tyrosine Hydroxylase (TH) Activity Assay
This protocol measures the formation of L-DOPA from tyrosine.
Materials:
-
Purified recombinant TH
-
Tyrosine solution
-
Pterin cofactor solution
-
Catalase
-
Ferrous ammonium sulfate
-
DHPR
-
NADH
-
HEPES buffer, pH 7.0
-
Perchloric acid
-
HPLC system with an electrochemical detector
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, catalase, ferrous ammonium sulfate, DHPR, and NADH.
-
Add the pterin cofactor to the mixture.
-
Start the reaction by adding TH and tyrosine.
-
Incubate at the desired temperature.
-
Quench the reaction with perchloric acid.
-
Centrifuge to remove precipitated protein.
-
Analyze the supernatant for L-DOPA formation using HPLC with electrochemical detection.
Causality and Self-Validation:
-
The use of an electrochemical detector provides high sensitivity and selectivity for the detection of L-DOPA.
-
Control reactions lacking either the enzyme or the cofactor are essential to confirm that the observed L-DOPA formation is enzyme- and cofactor-dependent.
Tryptophan Hydroxylase (TPH) Activity Assay
This protocol measures the formation of 5-hydroxytryptophan (5-HTP) from tryptophan.
Materials:
-
Purified recombinant TPH
-
Tryptophan solution
-
Pterin cofactor solution
-
Catalase
-
Ferrous ammonium sulfate
-
DHPR
-
NADH
-
MOPS buffer, pH 7.0
-
Perchloric acid
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare a reaction mixture containing MOPS buffer, catalase, ferrous ammonium sulfate, DHPR, and NADH.
-
Add the pterin cofactor.
-
Initiate the reaction by adding TPH and tryptophan.
-
Incubate at the desired temperature.
-
Stop the reaction with perchloric acid.
-
Centrifuge to remove protein.
-
Analyze the supernatant for 5-HTP formation using HPLC with fluorescence detection (excitation at ~295 nm, emission at ~325 nm).
Causality and Self-Validation:
-
The distinct fluorescence properties of 5-HTP compared to tryptophan allow for its specific detection.
-
As with the other AAH assays, appropriate negative controls are crucial for validating the results.
Visualizing the Pterin-Dependent Hydroxylation Pathway
The following diagrams illustrate the key pathways involved in the action of pterin cofactors.
Caption: Overview of pterin cofactor metabolism in aromatic amino acid hydroxylation.
Choosing the Right Cofactor: Practical Considerations
The selection of a synthetic pterin cofactor should be guided by the specific goals of the experiment.
-
For in vitro kinetic studies: Purified BH4 or sapropterin, in conjunction with a recycling system, provides the most physiologically relevant data. Other synthetic analogs like 6-MPH4 can be used to probe the regulatory aspects of the enzymes.
-
For cell-based assays: Sepiapterin is often the preferred choice due to its superior cell permeability and ability to raise intracellular BH4 levels.
-
For in vivo studies: Both sapropterin and sepiapterin have been used. The choice may depend on the specific animal model and the desired route of administration. The brain-penetrant nature of sepiapterin makes it particularly interesting for neurological studies.
Conclusion and Future Perspectives
Synthetic pterin cofactors are indispensable tools for the study of aromatic amino acid hydroxylases and hold significant therapeutic promise. While sapropterin has paved the way as a treatment for PKU, newer generation compounds like sepiapterin offer potential advantages in terms of efficacy and bioavailability. The continued development of novel synthetic pterins with improved stability, cell permeability, and specificities for the different AAHs will undoubtedly advance our understanding of these critical enzymes and lead to the development of more effective treatments for associated disorders. The experimental frameworks provided in this guide are intended to empower researchers to make informed decisions in their selection and use of these powerful molecular tools.
References
-
Aromatic amino acid hydroxylases. (n.d.). InterPro. Retrieved January 14, 2026, from [Link]
-
Thöny, B., Auerbach, G., & Blau, N. (2000). Tetrahydrobiopterin biosynthesis, regeneration and functions. Biochemical Journal, 347(1), 1–16. [Link]
-
Fitzpatrick, P. F. (2003). Mechanism of aromatic amino acid hydroxylation. Biochemistry, 42(48), 14083–14091. [Link]
-
Werner, E. R., Blau, N., & Thöny, B. (2011). Tetrahydrobiopterin: biochemistry and pathophysiology. Biochemical Journal, 438(3), 397–414. [Link]
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Shintaku, H. (2002). Disorders of tetrahydrobiopterin metabolism and their treatment. Current drug metabolism, 3(2), 123–131. [Link]
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Basu, P., & Burgmayer, S. J. N. (2011). Pterin chemistry and its relationship to the molybdenum cofactor. Coordination Chemistry Reviews, 255(9-10), 1016–1038. [Link]
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Erlandsen, H., Pey, A. L., Gámez, A., Pérez, B., Desviat, L. R., Aguado, C., ... & Stevens, R. C. (2004). Correction of kinetic and stability defects by tetrahydrobiopterin in phenylketonuria patients with certain phenylalanine hydroxylase mutations. Proceedings of the National Academy of Sciences, 101(47), 16903–16908. [Link]
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Armarego, W. L., Ohnishi, A., & Taguchi, H. (1986). New pteridine substrates for dihydropteridine reductase and horseradish peroxidase. The Biochemical journal, 234(2), 335–342. [Link]
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Erlandsen, H., et al. (2004). Correction of kinetic and stability defects by tetrahydrobiopterin in phenylketonuria patients with certain phenylalanine hydroxylase mutations. Proceedings of the National Academy of Sciences, 101(47), 16903-16908. [Link]
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Roberts, K. M., et al. (2021). Direct coordination of pterin to FeII enables neurotransmitter biosynthesis in the pterin-dependent hydroxylases. Proceedings of the National Academy of Sciences, 118(16). [Link]
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Pushing at the Boundaries of Pterin Chemistry. (2024). MDPI. [Link]
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A Head-to-Head Comparison of BH4 Precursors: Sepiapterin vs. 6,7-Dimethyl-5,6,7,8-tetrahydropterin
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Critical Role of Tetrahydrobiopterin (BH4)
Tetrahydrobiopterin (BH4) is an indispensable endogenous cofactor for a suite of critical enzymes, including nitric oxide synthases (NOS) and aromatic amino acid hydroxylases.[1][2] Its role is fundamental in the synthesis of neurotransmitters like dopamine and serotonin, the regulation of vascular tone through nitric oxide production, and the metabolism of phenylalanine.[1][2] Consequently, deficiencies in BH4 are implicated in a spectrum of pathologies, from metabolic disorders such as phenylketonuria (PKU) to neurological and cardiovascular diseases.[1] Augmenting intracellular BH4 levels is a key therapeutic strategy for these conditions. This guide provides a detailed, evidence-based comparison of two prominent agents used to elevate BH4 levels: the natural precursor sepiapterin and the synthetic analogue 6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride .
The Biochemical Landscape: Two Distinct Strategies for BH4 Augmentation
The approaches to increasing intracellular BH4 with sepiapterin and this compound are fundamentally different. Sepiapterin leverages the body's natural "salvage pathway" for BH4 synthesis, while 6,7-Dimethyl-5,6,7,8-tetrahydropterin acts as a direct substitute for the endogenous cofactor.
Sepiapterin: The Natural Precursor Approach
Sepiapterin is a metabolic precursor to BH4, efficiently converted to the active cofactor intracellularly via the salvage pathway.[3] This pathway involves two key enzymatic steps:
-
Sepiapterin Reductase (SPR): Catalyzes the reduction of sepiapterin to dihydrobiopterin (BH2).
-
Dihydrofolate Reductase (DHFR): Further reduces BH2 to the active tetrahydrobiopterin (BH4).
This reliance on an endogenous pathway offers a significant advantage, as it allows for the intracellular generation of BH4, potentially bypassing limitations associated with the transport of charged molecules like BH4 across cell membranes.
DOT Script for Sepiapterin's Metabolic Pathway
Caption: Metabolic conversion of sepiapterin to BH4 via the salvage pathway.
This compound: The Synthetic Analogue Approach
This compound is a synthetic analogue of BH4.[4] Unlike sepiapterin, it does not require metabolic conversion to become active. Instead, it is designed to directly substitute for endogenous BH4 as a cofactor for enzymes like nitric oxide synthase (NOS). This approach circumvents the need for the enzymatic machinery of the salvage pathway. However, its efficacy is contingent on its ability to efficiently cross cell membranes and access the active sites of target enzymes.
DOT Script for the Direct Cofactor Action of 6,7-Dimethyl-5,6,7,8-tetrahydropterin
Caption: Direct cofactor action of 6,7-Dimethyl-5,6,7,8-tetrahydropterin.
Comparative Analysis: Performance and Experimental Considerations
A direct, side-by-side comparison is challenging due to the disparity in available research. Sepiapterin has undergone extensive preclinical and clinical investigation, providing a wealth of quantitative data. In contrast, 6,7-Dimethyl-5,6,7,8-tetrahydropterin is primarily characterized as a research tool, with limited in vivo and comparative data.
| Feature | Sepiapterin | This compound |
| Mechanism of Action | BH4 Precursor (converted via salvage pathway) | Synthetic BH4 Analogue (direct cofactor) |
| Cellular Uptake | Efficiently transported across cell membranes.[2][3] | Data not readily available; likely relies on passive diffusion or transporters with broad specificity. |
| Bioavailability | Demonstrates superior oral bioavailability compared to direct BH4 supplementation.[2] | In vivo bioavailability data is not well-documented in publicly available literature. |
| Efficacy in Raising BH4 | Clinically proven to significantly increase plasma and tissue BH4 levels.[2] | Efficacy in raising intracellular BH4 levels in vivo is not established. |
| Metabolic Requirements | Requires active Sepiapterin Reductase (SPR) and Dihydrofolate Reductase (DHFR). | Does not require metabolic conversion for activity. |
| Potential for Off-Target Effects | As a natural precursor, off-target effects are less likely. | Potential for off-target interactions is unknown and requires further investigation. |
| Stability | More stable than BH4, contributing to better bioavailability.[2] | Stability in biological systems is not well-characterized. |
| Clinical Development | Advanced clinical trials for conditions like PKU. | Primarily used as a research chemical. |
Experimental Protocols: A Guide to In Vitro and In Vivo Studies
Protocol 1: In Vitro Assessment of BH4 Precursor Efficacy in Cultured Cells
Objective: To compare the ability of sepiapterin and 6,7-Dimethyl-5,6,7,8-tetrahydropterin to increase intracellular BH4 levels and enhance the activity of a BH4-dependent enzyme (e.g., NOS).
Materials:
-
Cell line expressing a BH4-dependent enzyme (e.g., endothelial cells for eNOS).
-
Sepiapterin solution.
-
This compound solution.
-
Cell lysis buffer.
-
HPLC with electrochemical detection for BH4 measurement.
-
Nitric oxide detection kit (e.g., Griess assay).
Procedure:
-
Cell Culture: Plate cells at a suitable density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of sepiapterin or 6,7-Dimethyl-5,6,7,8-tetrahydropterin for a defined period (e.g., 24 hours). Include an untreated control group.
-
Cell Lysis: Wash cells with PBS and lyse using a suitable buffer.
-
BH4 Measurement: Analyze a portion of the cell lysate for BH4 content using HPLC with electrochemical detection.
-
Enzyme Activity Assay: Use the remaining cell lysate to measure the activity of the target enzyme (e.g., NOS activity by measuring nitrite/nitrate production).
-
Data Analysis: Compare the dose-dependent effects of each compound on intracellular BH4 levels and enzyme activity.
DOT Script for the In Vitro Experimental Workflow
Caption: Workflow for in vitro comparison of BH4 precursors.
Discussion and Future Directions
The available evidence strongly supports sepiapterin as a highly effective and clinically relevant BH4 precursor. Its ability to leverage the endogenous salvage pathway for efficient intracellular BH4 synthesis, coupled with its favorable pharmacokinetic profile, makes it a promising therapeutic agent.[2] The dual mechanism of sepiapterin, acting as both a precursor and a pharmacological chaperone for certain enzymes, further enhances its therapeutic potential.
This compound serves as a useful research tool for studying the direct effects of a BH4 analogue on enzyme function in vitro. However, the lack of data on its cellular permeability, in vivo efficacy, and potential off-target effects limits its current applicability as a therapeutic candidate.
Future research should focus on conducting direct comparative studies between sepiapterin and various synthetic BH4 analogues, including 6,7-Dimethyl-5,6,7,8-tetrahydropterin, in both in vitro and in vivo models. Such studies are crucial for elucidating the relative advantages and disadvantages of the precursor versus the direct cofactor replacement strategy. Key areas of investigation should include:
-
Cellular Uptake Mechanisms: Identifying the transporters or mechanisms responsible for the cellular entry of synthetic analogues.
-
Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive in vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) of synthetic analogues and their impact on tissue BH4 levels.
-
Off-Target Effect Screening: Systematic evaluation of the potential for synthetic analogues to interact with other cellular components and pathways.
By addressing these knowledge gaps, the scientific community can gain a more complete understanding of the therapeutic potential of different BH4 augmentation strategies and pave the way for the development of more effective treatments for BH4-deficient disorders.
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The Evolving Landscape of Pterin Analogs: A Comparative Guide to Efficacy in Research
For researchers, scientists, and drug development professionals navigating the intricate world of cellular metabolism and signaling, the choice of molecular tools is paramount. Pterin analogs, a diverse class of compounds based on the 2-amino-4-oxopteridine core structure, represent a powerful toolkit for modulating key enzymatic pathways. Their therapeutic potential is vast, spanning from metabolic disorders to neurodegenerative diseases and inflammatory conditions.[1][2] However, the subtle structural variations among these analogs translate into significant differences in their efficacy, mechanism of action, and experimental utility.
This guide provides an in-depth comparative analysis of the efficacy of different pterin analogs. Moving beyond a simple catalog of compounds, we will delve into the causal biochemistry that governs their performance, supported by experimental data and detailed protocols to empower your research.
The Central Role of Tetrahydrobiopterin (BH4) and its Biosynthetic Pathways
At the heart of pterin biology lies (6R)-5,6,7,8-tetrahydrobiopterin (BH4), an essential cofactor for a suite of critical enzymes.[3][4] These include the aromatic amino acid hydroxylases (AAAHs) responsible for the synthesis of neurotransmitters like dopamine and serotonin, and nitric oxide synthases (NOS), which produce the vital signaling molecule nitric oxide (NO).[5][6] Cellular BH4 homeostasis is maintained through a delicate balance of de novo synthesis from guanosine triphosphate (GTP) and a salvage pathway that recycles oxidized forms of the cofactor.[7][8] Understanding these pathways is crucial to appreciating the distinct mechanisms of various pterin analogs.
Caption: Overview of the de novo and salvage pathways for BH4 biosynthesis.
Comparative Efficacy of Key Pterin Analogs
The efficacy of a pterin analog is determined by its ability to interact with and modulate target enzymes, its bioavailability, and its metabolic fate. Here, we compare the performance of several key pterin analogs in research.
Tetrahydrobiopterin (BH4) Analogs: Direct Cofactor Replacement
| Analog | Primary Application | Key Efficacy Metrics | Advantages | Disadvantages |
| Sapropterin Dihydrochloride | FDA-approved for Phenylketonuria (PKU) | Reduces blood phenylalanine levels in responsive patients.[5] | Direct replacement of deficient cofactor. | Limited efficacy in some PKU genotypes; potential for oxidation. |
| Sepiapterin | Investigational for PKU and other BH4 deficiencies | Shows greater bioavailability and more sustained increase in intracellular BH4 compared to sapropterin.[9] | Utilizes the salvage pathway for conversion to BH4, potentially bypassing defects in the de novo pathway. | Can lead to the accumulation of dihydrobiopterin (BH2), which may uncouple eNOS.[10] |
Sapropterin , a synthetic form of BH4, directly replenishes the cofactor pool. Its efficacy is most pronounced in patients with certain mutations in the phenylalanine hydroxylase (PAH) gene that result in a milder form of PKU.
Sepiapterin , a metabolic precursor to BH4, offers a distinct advantage in its mode of action. By entering the salvage pathway, it can be converted to BH4 even in the presence of defects in the early steps of the de novo pathway.[2] Recent clinical trial data for sepiapterin in PKU patients showed a significant reduction in phenylalanine levels, with a favorable safety profile.[11]
Neopterin and Biopterin: Markers of Immune Activation and Oxidative Stress
| Analog | Primary Application | Key Efficacy Metrics | Advantages | Disadvantages |
| Neopterin | Biomarker of cellular immune activation | Elevated levels in viral infections, autoimmune diseases, and some cancers.[12][13] | Sensitive indicator of interferon-gamma mediated immune response. | Not specific to a single disease; levels can be influenced by various inflammatory conditions. |
| Biopterin | Biomarker of oxidative stress and BH4 turnover | The ratio of neopterin to biopterin can indicate the rate of BH4 synthesis and degradation.[14][15] | Provides insight into the overall status of the pterin pathway. | Interpretation can be complex and requires measurement of multiple pterin species. |
Neopterin is a downstream product of the de novo BH4 synthesis pathway and is not converted to BH4. Its production is upregulated in macrophages and other immune cells in response to interferon-gamma, making it a reliable marker of cellular immune activation.[16] In a study on COVID-19 patients, plasma neopterin levels were significantly higher in severe cases.[16]
Biopterin , the fully oxidized form of BH4, is often measured alongside neopterin to assess the overall activity of the pterin pathway. The neopterin-to-biopterin ratio can be a valuable diagnostic tool. For instance, in patients with defects in BH4 biosynthesis, a high neopterin-to-biopterin ratio is observed.[15]
Synthetic Pterin Analogs: Probing Enzyme Function and Therapeutic Inhibition
| Analog | Primary Application | Key Efficacy Metrics | Advantages | Disadvantages |
| 4-Amino-tetrahydrobiopterin (4-amino-H4B) | Selective inhibitor of inducible nitric oxide synthase (iNOS) | IC50 values in the low micromolar range for iNOS.[8] | Preferential inhibition of iNOS over other NOS isoforms in intact cells. | Can also inhibit other NOS isoforms at higher concentrations. |
| Pterin-sulfa conjugates | Inhibitors of dihydropteroate synthase (DHPS) in bacteria | Competitive inhibitors of DHPS, with some compounds showing antibacterial activity.[17][18] | Potential to overcome sulfonamide resistance. | Efficacy can be influenced by the specific sulfonamide and pterin moieties. |
4-Amino-H4B is a potent inhibitor of NOS, showing a surprising selectivity for the inducible isoform (iNOS) in cellular systems.[8] This selectivity is thought to arise from the high-affinity binding of the inhibitor during the expression of the iNOS protein. The catalytic activity of iNOS in the presence of 4-amino-H4B is significantly reduced, with the hydroxylation of arginine being very unfavorable (less than 2% of that with BH4).[19]
Pterin-sulfa conjugates represent a novel class of antibacterial agents that target dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[17][18] These conjugates act as competitive inhibitors of DHPS and have demonstrated antibacterial activity against E. coli.[17]
Experimental Protocols
Protocol 1: Quantification of Pterins in Biological Samples by HPLC with Fluorescence Detection
This protocol outlines a robust method for the simultaneous quantification of neopterin and biopterin in urine samples, a common application for assessing the status of the pterin pathway.
1. Sample Preparation (Urine): a. Collect a mid-stream urine sample in a sterile container. b. To prevent oxidation of reduced pterins, immediately add a final concentration of 0.1 M dithiothreitol (DTT). c. Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to remove cellular debris. d. The supernatant can be stored at -80°C until analysis.
2. Oxidation: a. To a 100 µL aliquot of the urine supernatant, add 10 µL of acidic iodine solution (1% iodine in 2% potassium iodide). b. Vortex and incubate in the dark at room temperature for 1 hour. c. Add 10 µL of 2% ascorbic acid to stop the reaction and reduce excess iodine. d. Centrifuge at 10,000 x g for 5 minutes.
3. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: 15 mM potassium phosphate buffer, pH 6.4. c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 µL. e. Detection: Fluorescence detector with excitation at 350 nm and emission at 450 nm.
4. Quantification: a. Prepare standard curves for neopterin and biopterin in a similar matrix. b. Quantify the concentrations in the samples by comparing their peak areas to the standard curves. c. Normalize the results to creatinine concentration to account for variations in urine dilution.[20]
Caption: Workflow for the quantification of pterins by HPLC.
Protocol 2: In Vitro Nitric Oxide Synthase (NOS) Activity Assay
This protocol describes a colorimetric assay to measure the activity of NOS and to assess the inhibitory potential of pterin analogs.
1. Reagents and Buffers: a. Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM EDTA and 1 mM DTT. b. NOS Substrate Solution: L-arginine (1 mM) in assay buffer. c. Cofactor Mix: NADPH (1 mM), FAD (10 µM), FMN (10 µM), and BH4 (10 µM) in assay buffer. d. Pterin Analog Inhibitor: Prepare a stock solution of the test compound in a suitable solvent. e. Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
2. Assay Procedure: a. Prepare a reaction mixture containing the assay buffer, NOS substrate solution, and cofactor mix. b. Add the purified NOS enzyme or cell lysate containing NOS to the reaction mixture. c. For inhibitor studies, pre-incubate the enzyme with the pterin analog for a specified time before adding the substrate. d. Initiate the reaction by adding the cofactor mix. e. Incubate the reaction at 37°C for a defined period (e.g., 30 minutes). f. Stop the reaction by adding a stop solution (e.g., 1 M HCl).
3. Nitrite Quantification: a. To 100 µL of the reaction mixture, add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature. b. Add 50 µL of Griess Reagent B and incubate for another 10 minutes. c. Measure the absorbance at 540 nm using a microplate reader. d. Calculate the nitrite concentration using a sodium nitrite standard curve.
4. Data Analysis: a. Determine the specific activity of the NOS enzyme (nmol of nitrite produced/min/mg of protein). b. For inhibitor studies, calculate the percent inhibition and determine the IC50 value of the pterin analog.
Caption: Workflow for the in vitro NOS activity assay.
Conclusion and Future Directions
The field of pterin analog research is dynamic and continues to yield novel insights into cellular physiology and disease. The comparative analysis presented in this guide highlights the distinct advantages and specific applications of various pterin analogs. While direct cofactor replacement with sapropterin has proven effective for a subset of PKU patients, the development of precursors like sepiapterin with enhanced bioavailability represents a significant advancement. Furthermore, the utility of neopterin and biopterin as biomarkers of immune status and the potential of synthetic analogs as selective enzyme inhibitors underscore the broad impact of these compounds in both basic and clinical research.
Future research will likely focus on the development of pterin analogs with improved pharmacokinetic properties and greater target specificity. The elucidation of the precise mechanisms by which different analogs modulate enzyme function will be critical for the design of next-generation therapeutics. As our understanding of the intricate roles of pterins in health and disease deepens, so too will the opportunities to leverage these versatile molecules for the betterment of human health.
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A Senior Application Scientist's Guide to Confirming the Specificity of 6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride in Cellular Models
Introduction: The Critical Role of Cofactors in Nitric Oxide Signaling
Nitric Oxide (NO), a pleiotropic signaling molecule, is fundamental to a vast array of physiological processes, from vasodilation to neurotransmission and immune responses.[1][2] The production of NO is catalyzed by a family of enzymes known as Nitric Oxide Synthases (NOS). There are three primary isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[2] The catalytic activity of all NOS isoforms is critically dependent on several cofactors, the most crucial being (6R)-5,6,7,8-tetrahydrobiopterin (BH4).[2][3][4]
BH4 is not merely an accessory molecule; it is a redox-active cofactor that plays a structural and catalytic role. It facilitates the binding of the substrate L-arginine and is essential for the catalytic cycle that produces NO and L-citrulline.[2] A deficiency in intracellular BH4 leads to a phenomenon known as "eNOS uncoupling," where the enzyme, instead of producing NO, generates superoxide radicals (O₂⁻), contributing to oxidative stress and cellular dysfunction.[2]
However, studying the role of BH4 in cellular models is fraught with challenges. The endogenous cofactor is notoriously unstable and prone to rapid auto-oxidation to the inactive 7,8-dihydrobiopterin (BH2).[5][6][7] This instability complicates experiments aimed at modulating intracellular BH4 levels to study NOS function. To circumvent this, researchers often turn to synthetic analogs of BH4. One such analog is 6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride (DMPH4), which offers potential advantages in stability and cell permeability.[8][9] This guide provides an in-depth comparison and a validated experimental framework for confirming the specificity of DMPH4 as a tool to investigate NOS-dependent signaling in cellular models.
The NOS-BH4 Axis: A Mechanistic Overview
To appreciate the significance of DMPH4, one must first understand the biochemical landscape it operates in. The diagram below illustrates the central role of BH4 in the NOS catalytic cycle and the consequences of its depletion.
Caption: The pivotal role of BH4 in maintaining coupled NOS function.
Comparative Analysis: DMPH4 vs. Other NOS Modulators
The choice of a chemical tool to probe a biological pathway is a critical experimental decision. The ideal BH4 analog should be stable, cell-permeable, and specifically support NOS activity without off-target effects. Below is a comparison of DMPH4 with the endogenous cofactor and other commonly used modulators.
| Compound | Type | Primary Mechanism of Action | Key Advantages | Key Limitations |
| (6R)-BH4 | Endogenous Cofactor | Natural cofactor for all NOS isoforms.[2][4] | Gold standard for in vitro assays with purified enzyme. | Highly unstable in solution, poor cell permeability, expensive.[5] |
| 6,7-Dimethyl-5,6,7,8-tetrahydropterin (DMPH4) | Synthetic Analog | Acts as a BH4 substitute to support NOS activity.[8] | Greater chemical stability compared to BH4. | Potential for non-specific effects; isoform specificity must be validated. |
| Sepiapterin | Metabolic Precursor | Enters cells and is converted to BH4 via the salvage pathway.[10][11][12] | Excellent cell permeability; effectively raises intracellular BH4.[10][11] | Conversion depends on cellular enzymatic machinery (e.g., DHFR), which can be a confounding factor. |
| L-NAME | Non-selective Inhibitor | L-arginine analog that competitively inhibits all NOS isoforms.[13][14] | Potent and widely used tool to confirm NO-dependence. | Non-selective; may have off-target effects at high concentrations.[15][16] |
Experimental Blueprint: Validating the Specificity of DMPH4
A rigorous, multi-step approach is required to confidently attribute observed cellular effects to the specific action of DMPH4 on NOS activity. This section provides a self-validating workflow.
Caption: A logical workflow for validating DMPH4 specificity in cells.
Protocol 1: Baseline NOS Activity Measurement using the Griess Assay
The Griess assay is a straightforward and widely adopted colorimetric method for indirectly measuring NO production by quantifying nitrite (NO₂⁻), one of its stable breakdown products in aqueous solution.[1][17][18]
Rationale: This protocol establishes the baseline NOS activity in your chosen cellular model and determines the dose-dependent effect of DMPH4 on NO production. The inclusion of L-NAME, a non-specific NOS inhibitor, is a critical control to validate that the measured nitrite is indeed a product of NOS activity.[13][14]
Materials:
-
Cellular model (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Complete cell culture medium
-
DMPH4 hydrochloride solution
-
L-NAME hydrochloride solution
-
Griess Reagent System (e.g., Promega G2930 or similar)[17]
-
Sodium Nitrite (NaNO₂) standard
-
96-well clear, flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a 90-95% confluent monolayer at the time of the assay. Incubate under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Standards: Prepare a 100 µM nitrite standard by diluting a stock solution in fresh culture medium. Perform 2-fold serial dilutions directly in the 96-well plate to generate a standard curve (e.g., 100 µM down to 0 µM).[17]
-
Treatment:
-
Remove the old medium from the cells.
-
Add fresh medium containing the experimental treatments. Include the following groups in triplicate:
-
Vehicle Control (medium only)
-
DMPH4: A range of concentrations (e.g., 1, 10, 50, 100 µM) to determine a dose-response.
-
L-NAME Control: An effective inhibitory concentration (e.g., 100 µM).
-
Specificity Control: The optimal concentration of DMPH4 (determined from the dose-response) + L-NAME (100 µM).
-
-
-
Incubation: Incubate the plate for the desired period (e.g., 24 hours) at 37°C, 5% CO₂.
-
Sample Collection: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Sulfanilamide solution to each well containing standards and samples. Incubate for 5-10 minutes at room temperature, protected from light.[17]
-
Add 50 µL of NED solution to all wells. Incubate for another 5-10 minutes at room temperature, protected from light. A magenta color will develop.[17]
-
-
Measurement: Read the absorbance at 540 nm within 30 minutes using a microplate reader.[19][20]
-
Data Analysis: Subtract the absorbance of the 0 µM standard from all other readings. Plot the standard curve and determine the nitrite concentration in the experimental samples.
Expected Outcome: DMPH4 should cause a dose-dependent increase in nitrite production. This increase should be significantly attenuated in the presence of L-NAME, confirming that the effect is mediated through NOS.
Protocol 2: Assessing Cell Viability
Rationale: It is crucial to ensure that the observed changes in nitrite production are not a secondary consequence of altered cell health or toxicity. An ideal compound should modulate NOS activity without affecting cell viability at the effective concentrations.
Materials:
-
Cells treated as in Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or LDH (Lactate Dehydrogenase) cytotoxicity assay kit.
Procedure (MTT Assay Example):
-
After collecting the supernatant for the Griess assay, carefully remove the remaining medium from the cells.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add 100 µL of DMSO to dissolve the crystals.
-
Read the absorbance at 570 nm.
Expected Outcome: There should be no significant difference in cell viability between the vehicle control and the DMPH4-treated groups at the concentrations that effectively increase NO production.
Interpreting the Data: A Logic-Based Approach
Caption: A decision tree for interpreting experimental outcomes.
Conclusion and Best Practices
References
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Lu, Y., et al. (2010). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PLoS ONE, 5(1), e8689. Retrieved from [Link]
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Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European heart journal, 33(7), 829-837. Retrieved from [Link]
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Crabtree, M. J., et al. (2009). Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS. American Journal of Physiology-Heart and Circulatory Physiology, 294(4), H1530-H1540. Retrieved from [Link]
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Kukor, Z., & Bagi, Z. (2003). Chemical stabilization of tetrahydrobiopterin by L-ascorbic acid: contribution to placental endothelial nitric oxide synthase activity. Molecular Human Reproduction, 9(5), 269-276. Retrieved from [Link]
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A Researcher's Guide to the Cross-Validation of 6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride in Enzymatic Assays
This guide provides a comprehensive framework for the experimental cross-validation of 6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride (DMPH4), a synthetic analog of the essential enzyme cofactor tetrahydrobiopterin (BH4). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer in-depth technical insights and the scientific rationale behind experimental design. Our focus is on ensuring the integrity and validity of your findings when utilizing DMPH4 in your research.
Understanding the Role of Pterin Cofactors in Biological Systems
This compound (DMPH4) is a synthetic, reduced pterin that serves as an analog to the natural cofactor (6R)-5,6,7,8-tetrahydrobiopterin (BH4).[1] BH4 is an indispensable cofactor for a class of enzymes known as the aromatic amino acid hydroxylases, which includes phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase.[2] These enzymes are critical for the biosynthesis of neurotransmitters such as dopamine and serotonin.
Furthermore, BH4 is a crucial cofactor for all isoforms of nitric oxide synthase (NOS), the enzyme responsible for producing the vital signaling molecule nitric oxide (NO).[2] In the absence of sufficient BH4, NOS becomes "uncoupled," leading to the production of superoxide radicals instead of NO, a state implicated in various pathologies.[3][4]
DMPH4, as a synthetic analog, is often used in experimental settings to probe the function of BH4-dependent enzymes. A key piece of information for any researcher is that DMPH4 is generally considered to be less active than the natural cofactor, BH4.[5] This guide will provide the framework to quantify this difference and validate its use in your specific experimental system.
Product Specifications:
| Property | Value |
| Chemical Name | 2-Amino-6,7-dimethyl-4-hydroxy-5,6,7,8-tetrahydropteridine hydrochloride |
| Synonyms | DMPH4 |
| CAS Number | 945-43-7 |
| Molecular Formula | C₈H₁₃N₅O · HCl |
| Molecular Weight | 231.68 g/mol |
| Purity | Typically ≥95% |
| Appearance | Powder |
| Solubility | Soluble in oxygen-free water with heat (50 mg/ml) |
| Storage | -20°C |
The Critical Importance of Cross-Validation
The use of a synthetic analog like DMPH4 necessitates a rigorous cross-validation against the natural cofactor, BH4. This is not merely a procedural step but a fundamental requirement for ensuring the scientific validity of your results. The primary reasons for this are:
-
Differences in Potency and Efficacy: As noted, DMPH4 is less active than BH4.[5] Quantifying this difference in your specific assay is crucial for interpreting your data correctly.
-
Enzyme Kinetics: The binding affinity (Km) and maximum reaction velocity (Vmax) of an enzyme can differ significantly with an artificial cofactor. Understanding these kinetic parameters is essential for mechanistic studies.
-
Off-Target Effects: Synthetic analogs may have off-target effects that are not present with the natural cofactor. Cross-validation helps to identify and control for these potential artifacts.
-
Cellular Uptake and Metabolism: When working with cellular systems, the uptake and intracellular stability of DMPH4 may differ from that of BH4 or its precursors like sepiapterin.
This guide will walk you through the experimental design and protocols necessary to perform this critical cross-validation.
Experimental Design for Cross-Validation: A Self-Validating System
A robust experimental design for cross-validating DMPH4 should be a self-validating system. This means incorporating a series of controls and comparisons that allow for the unambiguous interpretation of your results. The following diagram illustrates the logical flow of such a system.
Caption: Logical workflow for the cross-validation of DMPH4.
Causality Behind Experimental Choices:
-
Positive Controls (BH4 and Sepiapterin): BH4 serves as the "gold standard" natural cofactor. Sepiapterin is a cell-permeable precursor that is converted to BH4 intracellularly via the salvage pathway.[6] Including both allows you to assess the efficacy of DMPH4 against the direct cofactor and a biologically delivered form.
-
Negative Controls: Running the assay without any added pterin cofactor establishes the baseline activity of your enzyme or cellular system. If an inactive analog of DMPH4 is available, it can serve as an excellent negative control for non-specific effects.
-
Inhibitor Control: Using a specific inhibitor of the enzyme of interest (e.g., L-NAME for NOS) confirms that the observed activity is indeed due to the target enzyme and not an artifact.
Comparative Data: DMPH4 vs. Alternatives
To provide a clear comparison, the following table summarizes the expected performance characteristics of DMPH4 against its key alternatives. The experimental protocols provided in the subsequent section will allow you to generate such data for your specific system.
| Feature | 6,7-Dimethyl-5,6,7,8-tetrahydropterin (DMPH4) | (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) | Sepiapterin |
| Mechanism of Action | Direct cofactor for pterin-dependent enzymes | Endogenous, direct cofactor | Cell-permeable precursor to BH4 |
| Relative Potency | Lower than BH4 | High (natural cofactor) | High (after conversion to BH4) |
| Cell Permeability | Moderate | Low | High |
| Primary Application | In vitro enzyme assays, cellular studies | Gold standard for in vitro assays | Cellular and in vivo studies |
| Considerations | May have different enzyme kinetics than BH4 | Can be unstable and prone to oxidation | Requires intracellular conversion to BH4 |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to cross-validate DMPH4.
In Vitro Nitric Oxide Synthase (NOS) Activity Assay
This protocol measures the activity of purified NOS enzyme by quantifying the conversion of L-arginine to L-citrulline.
Materials:
-
Purified NOS enzyme (e.g., recombinant human eNOS)
-
L-[³H]arginine
-
NADPH
-
Calmodulin
-
CaCl₂
-
DMPH4
-
BH4
-
Stop Buffer (e.g., 20 mM HEPES, pH 5.5, 2 mM EDTA)
-
Equilibrated cation exchange resin (e.g., Dowex AG 50W-X8)
-
Scintillation fluid and counter
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4), NADPH (1 mM), CaCl₂ (2 mM), and calmodulin (10 µg/mL).
-
Add Cofactors: To separate tubes, add varying concentrations of DMPH4 or BH4. Include a no-cofactor control.
-
Initiate Reaction: Add the purified NOS enzyme to the reaction mix and pre-incubate for 5 minutes at 37°C.
-
Start the Assay: Initiate the reaction by adding L-[³H]arginine (final concentration ~10 µM).
-
Incubate: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop Reaction: Terminate the reaction by adding ice-cold Stop Buffer.
-
Separate L-citrulline: Apply the reaction mixture to the cation exchange resin. L-[³H]arginine will bind to the resin, while the neutrally charged L-[³H]citrulline will be in the eluate.
-
Quantify: Measure the radioactivity of the eluate using a scintillation counter.
-
Data Analysis: Calculate the amount of L-[³H]citrulline produced and plot the enzyme activity as a function of cofactor concentration. Determine the EC₅₀ for both DMPH4 and BH4.
Cell-Based Nitric Oxide Production Assay (Griess Assay)
This protocol measures the production of nitric oxide in cultured cells by quantifying the accumulation of its stable breakdown products, nitrite and nitrate.
Materials:
-
Cultured cells (e.g., human umbilical vein endothelial cells - HUVECs)
-
Cell culture medium
-
DMPH4
-
BH4
-
Sepiapterin
-
L-NAME (NOS inhibitor)
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Nitrate reductase (for converting nitrate to nitrite)
-
Sodium nitrite standard solution
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing varying concentrations of DMPH4, BH4, or sepiapterin. Include a no-treatment control and a control with L-NAME (e.g., 1 mM) to confirm NOS-dependent NO production.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Nitrate Reduction (Optional but Recommended): If you want to measure total NO production (nitrite + nitrate), incubate the supernatant with nitrate reductase according to the manufacturer's instructions to convert nitrate to nitrite.
-
Griess Reaction: Add the Griess reagents to the supernatant (and nitrite standards) and incubate for 15-30 minutes at room temperature, protected from light. A purple azo dye will form in the presence of nitrite.
-
Measure Absorbance: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the sodium nitrite standards. Calculate the concentration of nitrite in your samples and compare the effects of the different treatments on NO production.
Visualization of the Griess Reaction Pathway:
Caption: Simplified schematic of the Griess reaction for nitric oxide detection.
Interpreting Your Cross-Validation Data
The data generated from these experiments will allow you to build a comprehensive profile of DMPH4's activity in your system.
-
Enzyme Kinetics: The in vitro NOS assay will provide you with the EC₅₀ values for DMPH4 and BH4, giving you a quantitative measure of their relative potencies. You can also perform full kinetic analysis by varying the substrate concentration to determine Km and Vmax in the presence of each cofactor.
-
Cellular Efficacy: The cell-based Griess assay will demonstrate the ability of DMPH4 to support NO production in a biological context, and how its efficacy compares to the cell-permeable precursor, sepiapterin.
-
Specificity: The use of the NOS inhibitor L-NAME will confirm that the observed effects are specific to NOS activity.
By following this guide, you will not only be able to validate the use of this compound in your experiments but also gain a deeper understanding of its biochemical and cellular effects. This rigorous approach to cross-validation is the cornerstone of robust and reproducible scientific research.
References
-
PubChem. (n.d.). 6,7-Dimethyl-5,6,7,8-tetrahydropterin. Retrieved from [Link]
-
Thöny, B., Auerbach, G., & Blau, N. (2000). Tetrahydrobiopterin biosynthesis, regeneration and functions. Biochemical Journal, 347(1), 1–16. [Link]
-
Werner, E. R., Gorren, A. C. F., & Mayer, B. (2003). Tetrahydrobiopterin. Handbook of Experimental Pharmacology, (154), 145–163. [Link]
-
Crabtree, M. J., Tatham, A. L., & Hale, A. B. (2009). Critical role for tetrahydrobiopterin recycling by dihydrofolate reductase in regulation of endothelial nitric-oxide synthase coupling: relative importance of the de novo biopterin synthesis versus salvage pathways. Journal of Biological Chemistry, 284(41), 28128–28136. [Link]
-
Vasquez-Vivar, J., Whitsett, J., & Martasek, P. (2003). Tetrahydrobiopterin, superoxide, and vascular dysfunction. Free Radical Biology and Medicine, 34(10), 1295–1307. [Link]
-
Alp, N. J., & Channon, K. M. (2004). Regulation of endothelial nitric oxide synthase by tetrahydrobiopterin. Arteriosclerosis, Thrombosis, and Vascular Biology, 24(3), 413–420. [Link]
Sources
- 1. abcam.co.jp [abcam.co.jp]
- 2. Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor [mdpi.com]
- 3. Recoupling the Cardiac Nitric Oxide Synthases: Tetrahydrobiopterin Synthesis and Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ratio of 5,6,7,8-tetrahydrobiopterin to 7,8-dihydrobiopterin in endothelial cells determines glucose-elicited changes in NO vs. superoxide production by eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin is an activator of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating Off-Target Effects of Synthetic Pterin Cofactors
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics targeting pterin-dependent enzymes, the specificity of synthetic pterin cofactors is paramount. While designed to rescue or modulate the activity of enzymes like phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and nitric oxide synthases (NOS), the potential for off-target interactions is a critical consideration in preclinical development. This guide provides a comprehensive framework for evaluating the off-target effects of synthetic pterin cofactors, offering a blend of theoretical rationale and actionable experimental protocols.
The Central Challenge: On-Target Efficacy vs. Off-Target Liability
Synthetic pterin cofactors, such as sapropterin dihydrochloride (6R-BH4) and its analogs, are designed to mimic the function of the endogenous cofactor tetrahydrobiopterin (BH4). Their primary on-target effect is the restoration of function in pterin-dependent enzymes, crucial for amino acid metabolism and neurotransmitter synthesis. However, the structural similarity of these synthetic molecules to other endogenous small molecules and the promiscuity of some enzymatic binding sites can lead to unintended interactions with other proteins, resulting in off-target effects. These can range from benign to toxic, underscoring the need for rigorous evaluation.
This guide will navigate the complexities of identifying and characterizing these off-target effects through a multi-tiered experimental approach, enabling researchers to build a comprehensive safety and specificity profile for their synthetic pterin candidates.
A Strategic Workflow for Off-Target Evaluation
A systematic and tiered approach is essential for a thorough assessment of off-target effects. The following workflow outlines a logical progression from broad, unbiased screening to more focused, mechanistic studies.
Caption: A tiered workflow for the systematic evaluation of off-target effects of synthetic pterin cofactors.
Tier 1: Broad-Spectrum Off-Target Screening
The initial step is to cast a wide net to identify potential off-target interactions across a diverse range of protein families.
Kinome Profiling
Protein kinases are a large family of enzymes with structurally similar ATP-binding sites, making them common off-targets for small molecules. Given that pterin cofactors interact with the active sites of their target enzymes, assessing their interaction with kinases is a crucial first step.
Rationale: Kinase inhibition can lead to a wide range of cellular effects, and identifying any such interactions early can prevent downstream complications. Several commercial services offer kinome-wide screening panels that test the compound against hundreds of kinases at a fixed concentration.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for a luminescence-based kinase assay to determine the half-maximal inhibitory concentration (IC50) of a synthetic pterin cofactor against a panel of kinases.
Materials:
-
Synthetic pterin cofactor
-
Panel of purified kinases
-
Kinase-specific substrates (peptides or proteins)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the synthetic pterin cofactor in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of each serially diluted pterin cofactor or vehicle control.
-
Add 2.5 µL of the specific kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for potential binding.
-
Initiate the reaction by adding 5 µL of a mixture containing the kinase substrate and ATP.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation:
| Kinase Target | Synthetic Pterin A (IC50, µM) | Synthetic Pterin B (IC50, µM) | Staurosporine (IC50, µM) (Control) |
| Kinase 1 | >100 | 25 | 0.01 |
| Kinase 2 | 15 | 5 | 0.008 |
| Kinase 3 | >100 | >100 | 0.02 |
Broad Panel Off-Target Screening (Safety Pharmacology Panels)
Beyond kinases, it is prudent to screen the synthetic pterin cofactor against a broader panel of targets known to be associated with adverse drug reactions. These panels typically include GPCRs, ion channels, transporters, and other enzymes.
Rationale: This provides a more comprehensive initial safety profile and can reveal unexpected interactions that warrant further investigation. Several contract research organizations (CROs) offer these screening services.
Tier 2: Target Validation and Engagement in a Cellular Context
Once potential off-target "hits" are identified from broad screening, the next crucial step is to confirm these interactions within a more physiologically relevant cellular environment.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to verify target engagement in intact cells.[1] It is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[2][3]
Rationale: CETSA provides direct evidence of a compound binding to its target in a cellular milieu, which is a more accurate representation of the in vivo situation than a purified protein assay.[4]
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA with Western Blot Detection
Materials:
-
Cell line expressing the potential off-target protein
-
Synthetic pterin cofactor
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibody specific to the target protein
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Culture cells to confluency. Treat cells with the synthetic pterin cofactor at a desired concentration or with a vehicle control for a specified time.
-
Heating:
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Western Blotting:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Perform SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity against the temperature to generate a melt curve.
-
Compare the melt curves of the pterin-treated and vehicle-treated samples to determine the thermal shift (ΔTm).
-
Data Presentation:
| Compound | Target Protein | ΔTm (°C) | Interpretation |
| Synthetic Pterin A | Off-Target Kinase X | + 4.2 | Strong evidence of cellular target engagement |
| Synthetic Pterin B | Off-Target Kinase X | + 0.5 | Weak or no significant cellular target engagement |
Tier 3: Mechanistic and Functional Characterization
After confirming cellular engagement with an off-target, it is essential to understand the functional consequences of this interaction.
Distinguishing Direct Inhibition from Cofactor Depletion
An observed effect on a pterin-dependent enzyme could be due to direct inhibition of the enzyme by the synthetic pterin or by depletion of the endogenous cofactor pool.
Rationale: Differentiating between these mechanisms is crucial for understanding the off-target's mode of action and for designing strategies to mitigate it.
Experimental Protocol: In Vitro Enzyme Kinetics
This protocol uses classical enzyme kinetics to distinguish between competitive and non-competitive inhibition, which can provide insights into the mechanism of interaction.
Materials:
-
Purified off-target enzyme
-
Enzyme's specific substrate
-
Endogenous pterin cofactor (if applicable)
-
Synthetic pterin cofactor
-
Assay buffer
-
Detection system (e.g., spectrophotometer, fluorometer)
Procedure:
-
Varying Substrate Concentration:
-
Perform a series of enzyme reactions with a fixed concentration of the synthetic pterin and varying concentrations of the natural substrate.
-
Measure the initial reaction rates.
-
Plot the data on a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
-
Varying Inhibitor Concentration:
-
Perform a series of enzyme reactions with a fixed concentration of the substrate and varying concentrations of the synthetic pterin.
-
Measure the initial reaction rates.
-
-
Data Analysis:
-
Competitive Inhibition: The Lineweaver-Burk plots for different inhibitor concentrations will intersect on the y-axis (Vmax is unchanged, apparent Km increases). This suggests the synthetic pterin is competing with the substrate for the same binding site.
-
Non-competitive Inhibition: The Lineweaver-Burk plots will intersect on the x-axis (Vmax decreases, Km is unchanged). This suggests the synthetic pterin binds to a site other than the substrate-binding site.[5]
-
Uncompetitive Inhibition: The lines on the Lineweaver-Burk plot will be parallel.
-
Caption: Differentiating inhibition mechanisms using Lineweaver-Burk plots.
Assessing Effects on Endogenous Pterin Metabolism
Synthetic pterins could potentially interfere with the biosynthesis, recycling, or transport of endogenous pterins.
Rationale: Disruption of endogenous pterin homeostasis can have widespread physiological consequences.
Experimental Protocol: HPLC Analysis of Intracellular Pterins
This protocol describes the measurement of intracellular pterin concentrations using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[6][7]
Materials:
-
Cell line of interest
-
Synthetic pterin cofactor
-
Acidic extraction buffer (e.g., 0.1 M HCl)
-
Oxidizing solution (e.g., iodine solution)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the synthetic pterin cofactor as described previously.
-
Pterin Extraction:
-
Harvest and wash the cells.
-
Resuspend the cell pellet in acidic extraction buffer to lyse the cells and stabilize the pterins.
-
-
Oxidation: Treat the extracts with an oxidizing solution to convert reduced pterins to their more stable and fluorescent oxidized forms.
-
HPLC Analysis:
-
Inject the oxidized extract onto the HPLC system.
-
Separate the pterins using a reversed-phase C18 column with an appropriate mobile phase.
-
Detect the pterins using a fluorescence detector.
-
-
Data Analysis: Quantify the pterin concentrations by comparing the peak areas to those of known standards.
Data Presentation:
| Pterin | Control (pmol/10^6 cells) | Synthetic Pterin A (pmol/10^6 cells) | Synthetic Pterin B (pmol/10^6 cells) |
| Biopterin | 1.5 ± 0.2 | 1.6 ± 0.3 | 0.8 ± 0.1 |
| Neopterin | 0.5 ± 0.1 | 0.6 ± 0.1 | 1.2 ± 0.2 |
| BH4 | 0.8 ± 0.1 | 0.9 ± 0.2 | 0.4 ± 0.1 |
| p < 0.05 vs. Control |
Functional Assays for Key Pterin-Dependent Pathways
Assessing the functional output of key pterin-dependent pathways provides a direct measure of the physiological consequences of any off-target effects.
Rationale: This moves beyond simple binding or enzymatic assays to understand the real-world impact of the synthetic pterin.
Experimental Protocol: Measurement of Monoamine Neurotransmitters in PC12 Cells
PC12 cells are a useful model for studying the synthesis and release of catecholamine neurotransmitters.[8][9]
Materials:
-
PC12 cells
-
Synthetic pterin cofactor
-
Cell culture reagents
-
High-potassium stimulation buffer
-
LC-MS/MS system for neurotransmitter analysis
Procedure:
-
Cell Culture and Differentiation: Culture PC12 cells and differentiate them with nerve growth factor (NGF).
-
Treatment: Treat the differentiated cells with the synthetic pterin cofactor or vehicle control.
-
Stimulation of Neurotransmitter Release: Stimulate the cells with a high-potassium buffer to induce depolarization and neurotransmitter release.
-
Sample Collection and Analysis: Collect the cell culture supernatant and analyze the concentrations of dopamine, norepinephrine, and their metabolites using LC-MS/MS.
-
Data Analysis: Compare the neurotransmitter levels between the treated and control groups.
Tier 4: In Vivo Safety Assessment
The final stage of preclinical off-target evaluation involves assessing the safety of the synthetic pterin cofactor in a whole-animal model.
Safety Pharmacology Studies
These studies are a regulatory requirement and are designed to identify potential adverse effects on major physiological systems.[5]
Rationale: In vivo studies integrate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) with the on- and off-target pharmacology of the compound.
Key Components of a Core Safety Pharmacology Battery:
-
Central Nervous System (CNS) Assessment: A Functional Observational Battery (FOB) or Irwin test is used to systematically observe the behavior and neurological function of the animals after dosing.[10]
-
Cardiovascular Assessment: Evaluation of heart rate, blood pressure, and electrocardiogram (ECG) parameters.
-
Respiratory Assessment: Measurement of respiratory rate and tidal volume.
Experimental Protocol: Functional Observational Battery (FOB)
The FOB is a series of non-invasive tests to detect changes in autonomic, neuromuscular, and sensory functions, as well as behavior and excitability.
Procedure:
-
Dosing: Administer the synthetic pterin cofactor to a group of rodents at various dose levels, including a vehicle control group.
-
Observations: At specified time points post-dosing, a trained observer systematically scores a range of parameters, including:
-
Home Cage Observations: Posture, activity level, grooming.
-
Open Field Observations: Locomotion, rearing, stereotypy.
-
Sensorimotor and Reflex Tests: Startle response, righting reflex, grip strength.
-
Autonomic Observations: Salivation, lacrimation, body temperature.
-
-
Data Analysis: Compare the scores of the treated groups to the control group to identify any dose-dependent effects.
Conclusion
A thorough evaluation of off-target effects is a non-negotiable aspect of the preclinical development of synthetic pterin cofactors. By employing a systematic, multi-tiered approach that combines broad screening with detailed mechanistic and functional studies, researchers can build a robust safety and specificity profile for their candidate molecules. This comprehensive understanding is essential for de-risking clinical development and ultimately for delivering safe and effective new therapies to patients.
References
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Mathiasen, J. R., & Moser, V. C. (2018). The Irwin test and functional observational battery (FOB) for assessing the effects of compounds on behavior, physiology, and safety pharmacology in rodents. Current protocols in pharmacology, 83(1), e48. [Link]
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Niederwieser, A., Matasović, A., & Curtius, H. C. (1988). Rapid and sensitive method for high-performance liquid chromatographic analysis of pterins in biological fluids. Journal of chromatography, Biomedical applications, 424(2), 237–246. [Link]
-
Drugs.com. (n.d.). Sapropterin vs Sepiapterin Comparison. Retrieved from [Link]
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Ong, H. B., Wyllie, S., & Fairlamb, A. H. (2010). Linearity of HPLC based assay for intracellular pterin analysis C. fasciculata were treated with iodine in 0.1 M HCl to oxidise 7,8-dihydrobiopterin and tetrahydrobiopterin to biopterin[11], protein removed by centrifugation and the supernatant analysed by HPLC[6]. Total biopterin was proportional to cell numbers up to 2.5 × 10⁸ cells (linear regression coefficient of 1.00). ResearchGate. [Link]
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Basu, P., & Burgmayer, S. J. (2011). Pterin chemistry and its relationship to the molybdenum cofactor. Coordination Chemistry Reviews, 255(9-10), 981-996. [Link]
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Opladen, T., et al. (2021). PTC923 (sepiapterin) lowers elevated blood phenylalanine in subjects with phenylketonuria: a phase 2 randomized, multi-center, three-period crossover, open-label, active controlled, all-comers study. Molecular Genetics and Metabolism, 134(1-2), 10-19. [Link]
-
Fiege, B., et al. (2019). Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls. Molecules, 24(19), 3563. [Link]
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ISRCTN. (2022). A Phase III study of sepiapterin versus sapropterin in participants with phenylketonuria ≥2 years of age. ISRCTN registry. [Link]
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]
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Antoniou, A., et al. (2021). Tetrahydrobiopterin: Beyond Its Traditional Role as a Cofactor. International Journal of Molecular Sciences, 22(16), 8886. [Link]
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Grokipedia. (2024). Cellular thermal shift assay. [Link]
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Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]
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Alp, N. J., & Channon, K. M. (2004). Regulation of endothelial nitric oxide synthase by tetrahydrobiopterin in vascular disease. Arteriosclerosis, thrombosis, and vascular biology, 24(3), 413–420. [Link]
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Knya. (2024). Difference Between Competitive and Noncompetitive Enzyme Inhibition. [Link]
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Ishii, M., et al. (2000). Tetrahydrobiopterin impairs the action of endothelial nitric oxide via superoxide derived from platelets. British journal of pharmacology, 130(7), 1593–1600. [Link]
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Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1493, 139–156. [Link]
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Jack Westin. (n.d.). Inhibition Types - Control Of Enzyme Activity - MCAT Content. Retrieved from [Link]
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Wikipedia. (n.d.). Pterin. Retrieved from [Link]
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ScienceCodons. (2023). Competitive vs Noncompetitive enzyme inhibition. [Link]
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Gaskill, P. J., et al. (2019). Development of a PC12 Cell Based Assay for Screening Catechol-O-methyltransferase Inhibitors. ACS chemical neuroscience, 10(10), 4301–4309. [Link]
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Gorbenko, G., et al. (2022). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. International Journal of Molecular Sciences, 23(19), 11849. [Link]
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Patsnap Synapse. (2024). How Do Competitive and Noncompetitive Enzyme Inhibitors Differ?. [Link]
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Muszalska, I., et al. (2014). Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18). Journal of pharmaceutical and biomedical analysis, 89, 197–205. [Link]
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Opladen, T., et al. (2021). PTC923 (sepiapterin) lowers elevated blood phenylalanine in subjects with phenylketonuria: a phase 2 randomized, multi-center, three-period crossover, open-label, active controlled, all-comers study. Molecular genetics and metabolism, 134(1-2), 10–19. [Link]
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Basset, G. J., et al. (2009). Pterin and Folate Salvage. Plants and Escherichia coli Lack Capacity to Reduce Oxidized Pterins. Plant physiology, 149(1), 399–406. [Link]
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ResearchGate. (n.d.). Shared principles of the protein thermal shift and cellular target... | Download Scientific Diagram. Retrieved from [Link]
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SciSpace. (n.d.). Pterin chemistry and its relationship to the molybdenum cofactor. Retrieved from [Link]
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PubMed. (2024). No QT interval prolongation effect of sepiapterin: a concentration-QTc analysis of pooled data from phase 1 and phase 3 studies in healthy volunteers and patients with phenylketonuria. [Link]
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Yilmaz, H., et al. (2024). Pterin Profiling in Serum, Dried Blood Spot, and Urine Samples Using LC-MS/MS in Patients with Inherited Hyperphenylalaninemia. Genes, 15(1), 105. [Link]
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Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS computational biology, 6(9), e1000938. [Link]
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U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
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bioRxiv. (2019). Development of a PC12 cell-based assay for in vitro screening of catechol-O-methyltransferase inhibitors. [Link]
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ResearchGate. (n.d.). Kinome profiling of the four FDA-approved PARP inhibitors across 392... Retrieved from [Link]
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FDA. (2012). FDA - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
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Spiros, A., & Geerts, H. (2012). A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. Journal of experimental pharmacology, 4, 67–76. [Link]
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Kuryatov, A., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. ACS chemical neuroscience, 10(12), 4851–4860. [Link]
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Duncan, J. S., et al. (2017). Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition. Circulation, 136(17), 1633–1647. [Link]
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A Comparative Guide to Tetrahydrobiopterin (BH4) Analogs: 6,7-Dimethyl-5,6,7,8-tetrahydropterin vs. Next-Generation Compounds
Abstract
Tetrahydrobiopterin (BH4) is an indispensable catalytic cofactor for a suite of enzymes vital to human physiology, including the aromatic amino acid hydroxylases and nitric oxide synthases.[1][2][3] Deficiencies in BH4 bioavailability, whether from genetic defects or oxidative stress, lead to severe pathologies such as phenylketonuria (PKU) and cardiovascular dysfunction.[3][4][5] This has spurred the development of BH4 analogs to restore enzymatic function. This guide provides a detailed comparison of the classical synthetic analog, 6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride (DMPH4), with the endogenous cofactor (BH4, sapropterin) and its precursor, sepiapterin. We delve into their chemical properties, enzyme kinetics, pharmacokinetic profiles, and underlying mechanisms of action, supported by experimental data and protocols. The objective is to equip researchers and drug developers with the critical information needed to select the appropriate compound for their specific pre-clinical or clinical application.
Introduction: The Central Role of Tetrahydrobiopterin (BH4)
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) is a pteridine derivative that functions as a critical redox-active cofactor. Its primary role is to donate electrons in reactions catalyzed by several key enzymes:
-
Phenylalanine Hydroxylase (PAH): Converts phenylalanine to tyrosine. Its deficiency is the cause of the metabolic disorder phenylketonuria (PKU).[2][6]
-
Tyrosine Hydroxylase (TH): The rate-limiting enzyme in the synthesis of the neurotransmitter dopamine.[1][2]
-
Tryptophan Hydroxylase (TPH): The rate-limiting enzyme in the synthesis of the neurotransmitter serotonin.[1][2]
-
Nitric Oxide Synthases (NOS): Catalyze the production of nitric oxide (NO), a crucial signaling molecule in the cardiovascular, nervous, and immune systems.[2][7] BH4 is essential for maintaining the coupled state of NOS; in its absence, NOS becomes "uncoupled" and produces superoxide radicals instead of NO, leading to oxidative stress.[3]
-
Alkylglycerol Monooxygenase (AGMO): Involved in the catabolism of ether lipids.[1]
Given its central role, the administration of exogenous BH4 (as the pharmaceutical formulation sapropterin dihydrochloride) has become a therapeutic strategy, particularly for BH4-responsive forms of PKU.[1][4] However, the therapeutic utility of BH4 is often hampered by its poor stability, rapid oxidation, and variable pharmacokinetics, necessitating the exploration of alternative analogs.[4][8][9]
The Landscape of BH4 Biosynthesis and Recycling
To understand how BH4 analogs function, it is crucial to grasp the endogenous pathways that regulate BH4 levels. Cells utilize three interconnected pathways.[1][2][3]
-
De Novo Synthesis: This pathway synthesizes BH4 from guanosine triphosphate (GTP) through the sequential action of GTP cyclohydrolase I (GTPCH), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SPR).[1][2]
-
Recycling Pathway: After BH4 is oxidized to quinonoid dihydrobiopterin (qBH2) during catalysis, it is rapidly reduced back to BH4 by dihydropteridine reductase (DHPR).[1][6]
-
Salvage Pathway: This pathway provides an alternative route to generate BH4. It can convert sepiapterin to 7,8-dihydrobiopterin (BH2), which is then reduced to BH4 by dihydrofolate reductase (DHFR).[1][2][10][11] This pathway is particularly relevant for the mechanism of action of precursor analogs like sepiapterin.
A Comparative Analysis of BH4 Analogs
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4, Sapropterin)
The natural cofactor, available pharmaceutically as sapropterin dihydrochloride, is the benchmark against which all analogs are measured. It is a direct replacement and is effective in patients who have mutations in the PAH gene that respond to BH4 chaperoning or cofactor supplementation.[12] However, its clinical use reveals challenges; oral administration leads to a peak plasma concentration (Tmax) at around 4 hours, but with high inter-individual variability and a relatively long elimination half-life that can exceed 40 hours in some patient groups.[8][13]
This compound (DMPH4)
DMPH4 is a synthetic, reduced pterin analog of BH4.[14][15] Structurally, it replaces the dihydroxypropyl side chain at the C6 position of BH4 with two methyl groups at C6 and C7.[16] This modification makes it chemically simpler and more stable than BH4, rendering it a valuable tool for in vitro research. It serves as a cofactor for NOS, PAH, TH, and TPH, but is generally less active than the natural cofactor, BH4.[17][18] Its primary utility lies in laboratory settings to probe the function of BH4-dependent enzymes without the complication of rapid oxidative degradation.
Sepiapterin
Sepiapterin is a metabolic precursor to BH4.[1][19] Unlike DMPH4, which acts as a direct but less efficient cofactor, sepiapterin enters the cell and is converted into BH4 via the salvage pathway, utilizing sepiapterin reductase (SPR) and dihydrofolate reductase (DHFR).[1][11] This mechanism offers a significant potential advantage: by leveraging an active transport and enzymatic conversion process, it may lead to more efficient and sustained elevation of intracellular BH4 levels compared to direct administration of BH4 itself.[10][20][21] Recent Phase 3 clinical trial data (APHENITY) for an oral formulation of sepiapterin showed that it was well tolerated and resulted in significant reductions in blood phenylalanine concentrations in a broad range of PKU patients.[22]
Other Investigational Analogs
The search for improved BH4 therapeutics has led to other novel structures. For example, 6-Acetyl-7,7-dimethyl-5,6,7,8-tetrahydropterin has been shown to be a competent cofactor for NOS after intracellular reduction.[23] Analogs with modified side chains, such as 6-alkoxymethyl-substituted tetrahydropterins , have also been synthesized and shown to have excellent cofactor activity for aromatic amino acid hydroxylases.[24][25] Furthermore, N(5)-methylated analogs like 5-methyl-H4biopterin have been used to investigate the catalytic mechanism of NOS.[26][27][28]
Quantitative Performance Comparison
Direct, side-by-side comparisons of these analogs in the literature are sparse. The following tables summarize key properties gathered from various sources.
Table 1: Physicochemical Properties of BH4 and Key Analogs
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Features |
| Tetrahydrobiopterin (BH4) | C₉H₁₅N₅O₃ | 241.25 | Endogenous cofactor, pharmaceutically available as sapropterin dihydrochloride. |
| 6,7-Dimethyl-tetrahydropterin HCl (DMPH4) | C₈H₁₃N₅O·HCl | 231.68[14] | Synthetic analog, more stable than BH4, used as a research tool.[15][18] |
| Sepiapterin | C₉H₁₁N₅O₃ | 237.22[19] | Natural precursor to BH4, utilizes the salvage pathway for conversion.[1][11] |
Table 2: Comparative Pharmacokinetic Parameters
| Compound | Administration | Tmax (hours) | Key Pharmacokinetic Insights |
| Sapropterin (BH4) | Oral (10-20 mg/kg) | ~3-4[8][9] | Plasma levels peak and then decline, dropping to ~11% of max value after 24 hours.[8] High variability among patients.[13] |
| DMPH4 | N/A (Research Tool) | N/A | Primarily used in vitro; comprehensive pharmacokinetic data in humans is not available. |
| Sepiapterin | Oral | ~4 (for metabolite BH4)[21] | Rapidly absorbed and converted to BH4.[21] Administration with food increases BH4 exposure.[29] |
Experimental Methodologies
Evaluating the efficacy of BH4 analogs requires robust and standardized experimental protocols. Below are representative workflows.
Protocol 1: In Vitro NOS Activity Assay
This protocol allows for the direct comparison of the cofactor activity of different BH4 analogs. The principle is to measure the conversion of L-arginine to L-citrulline by purified NOS enzyme in the presence of a saturating concentration of the test analog.
Workflow Diagram:
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a master reaction buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 0.1 mM EDTA). Prepare separate stock solutions of each BH4 analog (e.g., BH4, DMPH4) in an appropriate acidic buffer with an antioxidant like DTT to prevent oxidation.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified NOS enzyme (e.g., nNOS or eNOS), calmodulin, CaCl₂, FAD, FMN, and NADPH.
-
Initiation: Add the BH4 analog to be tested to the reaction tube, followed immediately by the substrate, L-[¹⁴C]arginine, to start the reaction.
-
Incubation: Incubate the reaction at 37°C for a fixed time (e.g., 15 minutes), ensuring the reaction is within the linear range.
-
Termination: Stop the reaction by adding an ice-cold stop buffer containing EDTA and a high concentration of non-radioactive L-arginine.
-
Separation: Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex AG 50W-X8). The uncharged product, L-[¹⁴C]citrulline, will pass through, while the positively charged substrate, L-[¹⁴C]arginine, will be retained.
-
Quantification: Measure the radioactivity of the eluate using a liquid scintillation counter.
-
Analysis: Calculate the amount of L-citrulline produced and express the enzyme activity as pmol/min/mg of protein. Compare the activity supported by each analog to that of the natural cofactor, BH4.
Protocol 2: BH4 Responsiveness Loading Test (Clinical Evaluation)
This protocol is used to determine if a patient with PKU will respond to BH4 therapy.[30][31]
-
Baseline Measurement: Establish a baseline blood phenylalanine (Phe) level after a period of stable dietary intake.
-
Administration: Administer a single oral dose of the BH4 analog (typically 20 mg/kg for sapropterin).[8][32]
-
Serial Sampling: Collect blood spots or plasma samples at multiple time points after administration (e.g., 0, 4, 8, 12, and 24 hours).[8] Some protocols extend this to 48 hours or longer.[30][33]
-
Phe Measurement: Analyze the Phe concentration in all collected samples.
-
Responsiveness Criteria: A patient is typically considered a responder if there is a significant reduction in blood Phe levels from baseline, often defined as a decrease of ≥30%.[12][31]
Discussion and Future Perspectives
The choice between BH4 analogs is highly dependent on the intended application.
-
For in vitro biochemical assays, DMPH4 offers a clear advantage in terms of stability. Its resistance to auto-oxidation simplifies experimental design and ensures that the observed effects are due to the cofactor itself, not its degradation products. However, its lower activity compared to natural BH4 must be considered when interpreting results.[18]
-
For therapeutic applications, the focus has shifted from simple, stable analogs to compounds that can effectively and sustainably raise intracellular BH4 levels. The limitations of oral sapropterin (BH4) , including variable absorption and bioavailability, have paved the way for precursor molecules.[4][8][9]
-
Sepiapterin represents a more sophisticated, systems-based approach. By acting as a substrate for the salvage pathway, it leverages the cell's own machinery to produce BH4 internally.[10][11] This may bypass the transport limitations faced by exogenous BH4 and lead to more robust restoration of enzyme function, as suggested by recent promising clinical trial results.[22]
Causality Behind Experimental Choices: The rationale for using a precursor like sepiapterin stems from the observation that cells do not efficiently take up the fully reduced BH4 from the extracellular environment.[10] Instead, uptake appears to favor precursors like sepiapterin or the oxidized form, BH2, which are then internally reduced to the active BH4 by DHFR.[10] This makes the salvage pathway a critical, and perhaps more efficient, target for therapeutic intervention.
Future Directions: The development of novel BH4 analogs will likely focus on improving oral bioavailability, enhancing penetration across the blood-brain barrier for neurological indications, and designing compounds with tailored activity for specific NOS isoforms or hydroxylases. The success of sepiapterin highlights the potential of precursor-based strategies, and future research may explore other intermediates in the BH4 synthesis pathways as therapeutic targets.
Conclusion
The field of BH4 analog research has evolved from the use of simple, stable mimetics like DMPH4 for basic research to the clinical development of sophisticated precursor molecules like sepiapterin. While DMPH4 remains a valuable tool for in vitro studies due to its stability, it is not a viable therapeutic candidate. Sapropterin (BH4) is an established therapy but is limited by its pharmacokinetics. Sepiapterin has emerged as a promising next-generation therapeutic by effectively utilizing the BH4 salvage pathway to restore intracellular cofactor levels. For researchers and clinicians, understanding the distinct mechanisms, properties, and datasets associated with each of these compounds is paramount for designing meaningful experiments and advancing patient care.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6,7-Dimethyl-5,6,7,8-tetrahydropterin Hydrochloride
Navigating the lifecycle of laboratory reagents extends beyond their application in experiments; it culminates in their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride (CAS 945-43-7), a synthetic pterin cofactor. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.
The information herein is synthesized from established safety data sheets and general principles of hazardous waste management promulgated by regulatory bodies. The core philosophy of this guide is that all chemical waste, unless explicitly determined to be non-hazardous and approved for conventional disposal, must be managed as hazardous waste.
Hazard Assessment and Immediate Safety Precautions
Before handling this compound for any purpose, including disposal, it is imperative to understand its associated hazards.
1.1. Hazard Identification This compound is classified with the following hazards[1][2]:
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
The signal word for this chemical is "Danger" [1]. Furthermore, it is classified under Water Hazard Class 3 (WGK 3), indicating it is severely hazardous to water[1]. This classification strictly prohibits disposal down the sanitary sewer system[2][3].
1.2. Required Personal Protective Equipment (PPE) Due to the identified hazards, the following PPE must be worn at all times when handling this compound for disposal:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory. Given the risk of serious eye damage, goggles are strongly recommended[4].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling[4].
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator[5]. All handling of the solid material that could create dust should be performed in a certified chemical fume hood or other ventilated enclosure[6].
-
Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned[5].
| Hazard Classification | GHS Code | Required PPE |
| Skin Irritation | H315 | Nitrile Gloves, Laboratory Coat |
| Serious Eye Damage | H318 | Chemical Safety Goggles |
| Respiratory Irrit. | H335 | Chemical Fume Hood / Respirator (if dust is likely) |
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of in regular trash or down the drain[3][6][7].
2.1. Unused or Expired Product (Solid Form)
-
Container Labeling: The original product container should be clearly marked as "WASTE" with the date accumulation begins written on the label[7]. If the original container is compromised, transfer the material to a new, compatible container.
-
Waste Tagging: Securely attach a completed chemical waste tag to the container. This tag must include the full chemical name: "this compound," the CAS number (945-43-7), and an accurate estimate of the quantity[7][8].
-
Segregation and Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation and under the control of laboratory personnel[9]. The container must be kept closed except when adding waste[10]. Crucially, this waste must be segregated from incompatible materials, particularly strong oxidizing agents[6].
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste. Do not allow waste to accumulate for more than 60-180 days, depending on your facility's generator status[8][11].
2.2. Contaminated Labware and Debris This category includes items such as pipette tips, weigh boats, and paper towels contaminated with the compound.
-
Collection: Place all chemically contaminated dry waste into a designated, clearly labeled, leak-proof container or a durable plastic bag within a rigid outer container[8].
-
Labeling: The container must be labeled "Chemically Contaminated Dry Waste" and have a chemical waste tag attached that lists "this compound" as a contaminant[7].
-
Storage and Pickup: Store this container in the satellite accumulation area and arrange for pickup through your EHS office along with other chemical waste.
Emergency Procedures: Spill Management
Preventing spills is always the best practice[6]. However, should a spill occur, a swift and correct response is essential to mitigate exposure and environmental contamination.
3.1. Spill of Solid Powder
-
Evacuate and Alert: If the spill is large or has occurred outside of a ventilated enclosure, evacuate the immediate area and alert colleagues. Call your institution's EHS emergency number.
-
Control and Contain (for minor spills): If you are trained and it is safe to do so, manage the spill. Ensure proper PPE is worn.
-
Minimize Dust: Do NOT dry sweep the powder. Gently cover the spill with damp paper towels to avoid making the powder airborne[10].
-
Collection: Carefully wipe the area from the outside of the spill inward. Place all contaminated materials (paper towels, etc.) into a designated hazardous waste bag or container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Seal the waste container, attach a hazardous waste tag detailing the contents (including the spilled chemical), and place it in the satellite accumulation area for EHS pickup.
Disposal Decision Logic
The following diagram illustrates the logical workflow for managing this compound from use to final disposal.
Caption: Decision workflow for proper disposal of the chemical.
This guide is intended to provide a clear, actionable path for the responsible disposal of this compound. Always consult your institution's specific waste management policies and your EHS department for guidance, as local regulations may vary. By adhering to these protocols, you contribute to a culture of safety and environmental stewardship within the scientific community.
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Chemical Waste - Office of Research Facilities - NIH. (2022, February 2). National Institutes of Health. [Link]
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6,7-Dimethyl-5,6,7,8-tetrahydropterine hydrochloride | C8H14ClN5O. BuyersGuideChem. [Link]
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NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. [Link]
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Hazardous Waste Management in the Laboratory. (2022, March 24). Lab Manager. [Link]
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RCRA | Environmental Health and Safety - Case Western Reserve University. Case Western Reserve University. [Link]
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Navigating the Safe Handling of 6,7-Dimethyl-5,6,7,8-tetrahydropterin Hydrochloride: A Guide for Laboratory Professionals
For researchers and drug development professionals, 6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride is a valuable synthetic analog of tetrahydrobiopterin (BH4), a critical cofactor in various enzymatic reactions. However, its potential to cause severe eye damage, skin irritation, and respiratory irritation necessitates a robust and well-defined safety protocol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation). The signal word for this compound is "Danger". It is a powdered substance that requires careful handling to avoid generating dust.
Key Hazard Summary Table:
| Hazard Statement | GHS Code | Description |
| Causes skin irritation | H315 | Contact with skin can lead to redness, itching, and inflammation. |
| Causes serious eye damage | H318 | Direct contact with the eyes can result in irreversible damage. |
| May cause respiratory irritation | H335 | Inhalation of the powder can irritate the respiratory tract. |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is critical to mitigate the identified risks.
Eye and Face Protection: A Critical Barrier
Given the risk of serious eye damage, standard safety glasses are insufficient.
-
Primary Protection: Chemical splash goggles that form a seal around the eyes are mandatory.[1][2]
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in conjunction with chemical splash goggles.[1][2]
Skin Protection: Preventing Irritation
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for handling this powdered compound. Always inspect gloves for any signs of damage before use and practice proper glove removal techniques to avoid skin contamination.
-
Lab Coat: A standard laboratory coat should be worn to protect against incidental skin contact. For tasks with a higher risk of contamination, a chemical-resistant apron over the lab coat is recommended.[3]
Respiratory Protection: Mitigating Inhalation Risks
Due to its potential to cause respiratory irritation, handling of this compound should be performed in a well-ventilated area.
-
Engineering Controls: A certified chemical fume hood is the preferred method for controlling airborne powder.
-
Respiratory Masks: If a fume hood is not available or as a supplementary measure, a NIOSH-approved N95 respirator or higher is recommended to prevent inhalation of the fine powder.[4]
PPE Selection Workflow:
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered compound inside a chemical fume hood to contain any airborne particles.
-
Use a spatula or other appropriate tool to transfer the powder. Avoid pouring, which can generate dust.
-
If a fume hood is unavailable, wear a properly fitted N95 respirator.
-
-
Dissolving: When preparing solutions, add the powder slowly to the solvent to prevent splashing. The compound is soluble in oxygen-free water with the addition of heat.[5]
-
Storage: Store this compound at its recommended temperature of -20°C in a tightly sealed container.[5] The storage area should be clearly labeled with the appropriate hazard warnings.
Emergency Procedures: Immediate and Effective Response
In the event of an accidental exposure, a swift and correct response is critical.
Eye Contact:
-
Immediate Action: Do not rub the eyes.[6] Immediately flush the eyes with copious amounts of lukewarm water for at least 15-20 minutes at an eyewash station.[1][6][7]
-
Hold Eyelids Open: Use your fingers to hold the eyelids open to ensure the entire surface of the eye is rinsed.[1][6]
-
Remove Contact Lenses: If wearing contact lenses, remove them after the initial flushing has begun.[1][6]
-
Seek Medical Attention: After flushing, seek immediate medical attention from an ophthalmologist.[6][8] Provide the medical personnel with the chemical's Safety Data Sheet (SDS).
Skin Contact:
-
Immediate Action: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
-
Remove Contaminated Clothing: Remove any clothing that has come into contact with the chemical.
-
Seek Medical Attention: If irritation persists, seek medical attention.
Inhalation:
-
Move to Fresh Air: Immediately move the individual to an area with fresh air.
-
Seek Medical Attention: If the person experiences difficulty breathing or other symptoms, seek immediate medical attention.
Spill Management and Disposal Plan
A clear and practiced spill response and disposal plan is essential for environmental safety and regulatory compliance.
Spill Cleanup:
-
Evacuate and Secure: Alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For a powdered spill, gently cover it with a damp paper towel or use a spill kit with absorbent pads to prevent the powder from becoming airborne.[9][10] Avoid dry sweeping.
-
Collect the Material: Carefully scoop the absorbed material into a labeled, sealable waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by a final rinse with water.
-
Dispose of Waste: All contaminated materials, including paper towels, gloves, and absorbent pads, must be disposed of as hazardous waste.
Spill Cleanup Workflow:
Caption: Step-by-step procedure for cleaning a powder spill.
Waste Disposal:
-
Collection: All waste materials contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a clearly labeled, sealed container for hazardous waste.
-
Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
By adhering to these comprehensive safety and handling guidelines, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.
References
-
Better Health Channel. (n.d.). Eye injuries - chemical burns. Retrieved from [Link]
-
Duke University. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs. Occupational & Environmental Safety Office. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. Retrieved from [Link]
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National Institute for Occupational Safety and Health (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
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TRADESAFE. (2024, December 5). How to Clean Up Chemical Spills. Retrieved from [Link]
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University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
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University of Wollongong. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
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U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
